molecular formula C43H85NO5 B12409731 Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B12409731
M. Wt: 696.1 g/mol
InChI Key: XURROWVRPGKRCH-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a useful research compound. Its molecular formula is C43H85NO5 and its molecular weight is 696.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(6-decoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-18-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

XURROWVRPGKRCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Foundational & Exploratory

Executive Summary: The Pivotal Role of SM-102 in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of SM-102

The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely enabled by sophisticated drug delivery systems.[1] At the heart of these systems are lipid nanoparticles (LNPs), which protect the fragile mRNA molecule and facilitate its entry into target cells.[2][3] SM-102, a synthetic ionizable amino lipid, has emerged as a cornerstone of this technology, famously serving as a key component in the Moderna (Spikevax) COVID-19 vaccine.[2][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of SM-102, offering researchers, scientists, and drug development professionals a detailed understanding of its structure, function, and application. We will delve into the causality behind its design, the experimental protocols for its characterization, and its mechanism of action, providing a holistic view grounded in scientific evidence.

Core Physicochemical Characteristics of SM-102

The efficacy of SM-102 as a delivery vehicle is rooted in its unique molecular structure and resulting chemical properties. These attributes are not arbitrary; they are meticulously designed to overcome the primary barriers to effective mRNA delivery.

Molecular Structure and Identity

SM-102 is a synthetic amino lipid featuring multiple saturated aliphatic chains connected to a tertiary amine group through ester bonds.[4][6][7] This structure is fundamental to its function, providing both the hydrophobic character needed to form a lipid nanoparticle and the pH-responsive element crucial for its biological activity.

PropertyValueSource(s)
IUPAC Name 9-Heptadecanyl 8-{(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino}octanoate[2][7]
CAS Number 2089251-47-6[2][7][8]
Molecular Formula C44H87NO5[2][8][9]
Molar Mass 710.17 g·mol−1[8][9]
Appearance Colorless oily compound[7]
The Significance of pKa and pH-Dependent Ionization

The most critical physicochemical property of SM-102 is its acid dissociation constant (pKa). The pKa is the pH at which the tertiary amine group is 50% protonated (positively charged) and 50% deprotonated (neutral).

This specific pKa value is the key to SM-102's function. It dictates a "pH-switch" mechanism that is essential for both mRNA encapsulation and its subsequent release into the cell's cytoplasm.[1]

  • At Acidic pH (e.g., during LNP formulation, pH ~4.0): The tertiary amine group of SM-102 becomes fully protonated, conferring a positive charge. This allows it to electrostatically bind to the negatively charged phosphate backbone of the mRNA, facilitating high encapsulation efficiency.[2][15]

  • At Physiological pH (e.g., in the bloodstream, pH ~7.4): With a pKa of 6.68, SM-102 is predominantly in a neutral state at physiological pH.[7][16] This near-neutral charge is a critical design feature that minimizes nonspecific interactions with anionic cell membranes and blood components, reducing potential toxicity and increasing circulation time.[7]

  • In the Acidic Endosome (after cellular uptake, pH ~5.0-6.5): Once the LNP is taken up by a cell via endocytosis, the endosome's internal environment becomes acidified. This drop in pH causes SM-102 to become positively charged again.[16] This charge reversal is hypothesized to trigger the disruption of the endosomal membrane, a process often referred to as the "proton sponge effect," allowing the mRNA cargo to escape into the cytoplasm where it can be translated into protein.[16]

SM-102 in Lipid Nanoparticle (LNP) Formulations

SM-102 does not act in isolation. It is a critical component of a multi-lipid formulation where each molecule has a specific structural or functional role.[4][6]

A Multi-Component System: The LNP Formulation

A typical LNP formulation incorporating SM-102 consists of four main components, as seen in the Moderna COVID-19 vaccine.[4][5] The precise molar ratio of these lipids is a critical quality attribute (CQA) that influences the stability, size, and biological efficacy of the final nanoparticle.[17][18]

ComponentLipid TypeFunctionMolar Ratio (%)
SM-102 Ionizable Cationic LipidEncapsulates mRNA and facilitates endosomal escape.50
DSPC Helper LipidProvides structural integrity to the nanoparticle.[1][4][17]10
Cholesterol Structural LipidModulates membrane integrity and enhances particle stability.[3][4]38.5
DMG-PEG 2000 PEGylated LipidForms a protective hydrophilic layer that prevents aggregation and prolongs circulation.[1][17]1.5
Table references:[8][15][17]
LNP Assembly via Microfluidic Mixing

The gold standard for producing consistent and scalable LNPs is through rapid microfluidic mixing.[19] This process involves mixing an ethanol phase containing the lipids with an acidic aqueous phase (e.g., citrate buffer, pH 4.0) containing the mRNA.[15][19] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the mRNA within the core.

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing Lipids SM-102, DSPC, Cholesterol, PEG-Lipid in Ethanol Mixer Microfluidic Mixer Lipids->Mixer Organic Phase mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixer Aqueous Phase Dialysis Buffer Exchange (Dialysis / TFF) to Neutral pH Mixer->Dialysis Self-Assembly Sterilization Sterile Filtration Dialysis->Sterilization Final_LNP Final LNP Formulation (pH ~7.4) Sterilization->Final_LNP Endosomal_Escape LNP 1. LNP in Circulation (pH 7.4) SM-102 is Neutral Cell 2. Receptor-Mediated Endocytosis LNP->Cell Endosome 3. LNP in Endosome (pH drops to 5.0-6.5) Cell->Endosome Protonation 4. SM-102 becomes Positively Charged (+) Endosome->Protonation Disruption 5. Interaction with Endosomal Membrane → Destabilization Protonation->Disruption Release 6. mRNA Release into Cytoplasm Disruption->Release Translation 7. Translation → Protein Production Release->Translation

References

A Technical Guide to the Apparent pKa of SM-102: A Critical Parameter in Lipid Nanoparticle Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of mRNA-based therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, rests upon the sophisticated design of their delivery vehicles: lipid nanoparticles (LNPs). At the heart of these formulations are ionizable cationic lipids, with SM-102 being a paramount example used in the Moderna vaccine.[1][2] The efficacy of SM-102-based LNPs is not merely a function of their composition but is critically governed by a fundamental physicochemical property: the apparent acid dissociation constant (pKa). This guide provides an in-depth exploration of the pKa of SM-102, elucidating its role as a molecular "pH-switch" that dictates every stage of the delivery process, from mRNA encapsulation and systemic stability to the decisive moment of endosomal escape and payload release. We will dissect the theoretical underpinnings, present validated experimental methodologies for its determination, and discuss the practical implications for LNP formulation and manufacturing, providing researchers with the foundational knowledge to harness this critical parameter for the development of next-generation nucleic acid therapeutics.

The Physicochemical Rationale: Why Apparent pKa Dictates LNP Function

The success of an ionizable lipid in an LNP delivery system is defined by its ability to exist in distinct charge states at different biological pH environments. The apparent pKa is the pH at which 50% of the ionizable lipids within the nanoparticle are in their protonated (positively charged) state.[3][4] For SM-102, this value is approximately 6.68-6.75 , a figure that is not arbitrary but is the result of meticulous chemical design to optimize the delivery process.[3][5][6]

This pKa value endows the LNP with a pH-responsive character, allowing it to navigate a series of biological checkpoints:

  • Acidic Formulation Environment (pH ~4.0): During the manufacturing process, which often involves the microfluidic mixing of lipids in an ethanol phase with mRNA in an acidic aqueous buffer (e.g., citrate buffer pH 4.0), the pH is well below SM-102's pKa.[7][8] Consequently, the tertiary amine headgroup of SM-102 is fully protonated, conferring a strong positive charge to the lipid. This electrostatic attraction is the driving force for the complexation and efficient encapsulation of the negatively charged phosphate backbone of the mRNA cargo.[9][10]

  • Neutral Physiological Environment (pH ~7.4): Upon entering the bloodstream, the LNP is exposed to a physiological pH of approximately 7.4. This is above SM-102's pKa, causing its amine group to be deprotonated and rendering the LNP surface nearly neutral.[11] This neutrality is a critical design feature that minimizes non-specific interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and prolonging circulation time.[2][11]

  • Acidifying Endosomal Environment (pH 7.4 → ~5.0): After being engulfed by a target cell through endocytosis, the LNP is trafficked into an endosome.[1] As the endosome matures, proton pumps actively lower its internal pH.[11][12] As the pH drops below the LNP's apparent pKa, SM-102 becomes reprotonated, and the nanoparticle surface regains a strong positive charge. This charge reversal is the trigger for endosomal escape.[13][14]

LNP_Lifecycle cluster_formulation 1. Formulation cluster_circulation 2. Systemic Circulation cluster_endosome 3. Cellular Uptake & Release Formulation LNP Assembly (pH 4.0) SM-102 is Positively Charged (Protonated) Circulation Bloodstream (pH 7.4) SM-102 is Near-Neutral (Deprotonated) Formulation->Circulation Buffer Exchange & Administration Endosome Endosome Acidification (pH < 6.5) SM-102 becomes Positively Charged (Reprotonated) Circulation->Endosome Endocytosis mRNA Release mRNA Release Endosome->mRNA Release Endosomal Escape

Figure 1: The pH-dependent lifecycle of an SM-102 LNP.
Table 1: Optimal Apparent pKa Ranges for LNP-mediated RNA Delivery

Therapeutic ApplicationTarget Tissue/RouteOptimal Apparent pKa RangeRationale
siRNA DeliveryHepatic (Liver)6.2 - 6.4Balances stability with effective endosomal escape in hepatocytes.[3]
mRNA VaccinesIntramuscular (IM)6.6 - 6.9Maximizes immunogenicity and protein expression upon IM administration.[3]

As shown, the pKa of SM-102 (~6.7) is ideally situated within the optimal range for mRNA vaccines, highlighting its tailored design for this specific application.

The Endosomal Escape Mechanism: pKa in Action

Endosomal escape is the single greatest barrier to the intracellular delivery of nucleic acids.[15] The genius of the LNP system lies in its ability to overcome this barrier using a pKa-driven mechanism.

After the LNP enters the cell via endocytosis, the following cascade occurs:

  • Endosomal Acidification: The cell's natural machinery begins to acidify the endosomal lumen, dropping the pH from ~7.4 to as low as 5.0.[12]

  • SM-102 Protonation: As the pH crosses the pKa of SM-102, its tertiary amine headgroups rapidly become protonated.

  • Membrane Interaction: The now positively charged LNP surface develops a strong electrostatic attraction to the anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[13]

  • Membrane Disruption & Fusion: This interaction is believed to induce a structural rearrangement in the lipid packing. The cone-like shape of the protonated SM-102 lipid promotes a transition from a stable lipid bilayer (lamellar phase) to a non-bilayer, fusogenic inverted hexagonal (HII) phase.[2][16] This structural disruption destabilizes the endosomal membrane, leading to fusion and the formation of a pore through which the mRNA payload is released into the cytoplasm, where it can be translated by ribosomes.[13][14][16]

Endosomal_Escape Cell_Membrane Cellular Uptake (Endocytosis) Early_Endosome Early Endosome pH ~6.5-7.0 Cell_Membrane->Early_Endosome Late_Endosome Late Endosome pH ~5.0-6.0 Early_Endosome->Late_Endosome Maturation & Acidification Protonation SM-102 becomes Positively Charged Late_Endosome->Protonation Interaction Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Interaction Disruption Membrane Disruption & Phase Transition (HII) Interaction->Disruption Release mRNA released into Cytoplasm Disruption->Release

Figure 2: The pKa-mediated mechanism of endosomal escape.

Experimental Determination of Apparent pKa: The TNS Assay

Measuring the apparent pKa is a critical quality control step in LNP development. The most widely accepted method is a fluorescence-based titration assay using the probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[17][18][19]

Principle: TNS is a hydrophobic anion that exhibits low fluorescence in aqueous environments but becomes highly fluorescent when it partitions into a hydrophobic environment, such as a lipid membrane.[19] Its binding to the LNP surface is driven by electrostatic interaction with the protonated, positively charged ionizable lipids. Therefore, the fluorescence intensity of TNS is directly proportional to the degree of ionization of SM-102 in the LNP. By measuring this fluorescence across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximal fluorescence is achieved.[4][18][19]

Detailed Experimental Protocol: TNS Assay

This protocol is a representative workflow. Optimization of lipid and TNS concentrations may be required for specific formulations.

3.1.1 Materials and Reagents

  • LNP Formulation Sample (containing SM-102)

  • TNS Stock Solution: 5 mM TNS in DMSO.

  • Titration Buffers: A series of buffers covering a pH range from ~3.0 to 9.0 (e.g., 20 mM citrate, 20 mM phosphate, 20 mM Tris), each containing 150 mM NaCl.[18]

  • 96-well black, clear-bottom microplate.

3.1.2 Instrumentation

  • Fluorescence Plate Reader with excitation at ~320 nm and emission detection at ~450 nm.[19]

3.1.3 Step-by-Step Procedure

  • Prepare Buffer Plate: In the 96-well plate, add 190 µL of each titration buffer to different wells, creating a pH gradient across the plate. Prepare each pH point in triplicate for statistical robustness.

  • Prepare TNS Working Solution: Dilute the 5 mM TNS stock solution in ultrapure water to a working concentration of 60 µM.

  • Prepare LNP Sample: Dilute the LNP formulation in ultrapure water to a final lipid concentration of approximately 0.5 mM.

  • Assay Reaction: To each well of the buffer plate, add 5 µL of the diluted LNP sample and 5 µL of the 60 µM TNS working solution. This results in a final volume of 200 µL with final concentrations of ~12.5 µM lipid and 1.5 µM TNS.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on the plate reader (Excitation: 320 nm, Emission: 450 nm).

3.1.4 Data Analysis and Interpretation

  • Data Normalization: For each pH value, average the triplicate fluorescence readings. Subtract the background fluorescence (from a well with buffer and TNS but no LNP). Normalize the data by setting the highest fluorescence value (at the lowest pH) to 100% and the lowest value (at the highest pH) to 0%.

  • Plotting: Plot the normalized fluorescence intensity (%) versus pH.

  • Curve Fitting: Fit the data to a four-parameter sigmoidal dose-response (variable slope) equation.

  • pKa Determination: The apparent pKa is the pH value that corresponds to 50% of the maximal fluorescence intensity on the fitted curve.[18]

Figure 3: Standard workflow for the TNS-based apparent pKa assay.

Practical Implications in LNP Formulation & Manufacturing

Understanding and controlling the pKa of SM-102 is not just an academic exercise; it is fundamental to the successful, scalable, and reproducible manufacturing of LNP therapeutics.

  • pH Control During Self-Assembly: The use of a low pH aqueous buffer (e.g., pH 4.0) during microfluidic mixing is a deliberate choice to ensure SM-102 is in its cationic state, which is essential for high encapsulation efficiency of the mRNA.[8][20] The flow rate ratio (FRR) between the aqueous and organic phases is another parameter that can be tuned to control particle size.[21]

  • Downstream Processing for In Vivo Suitability: Following initial formulation, a crucial step is the removal of the organic solvent (ethanol) and the exchange of the acidic buffer with a physiological buffer (pH 7.4), typically via dialysis or tangential flow filtration (TFF).[8][22] This step is what "arms" the LNP for its in vivo journey by neutralizing its surface charge.

  • pKa as a Critical Quality Attribute (CQA): The apparent pKa is a robust indicator of an LNP's potential biological activity.[23] Any significant deviation in the pKa from the target value (e.g., ~6.7 for SM-102) can signal issues with the lipid components, their ratios, or the overall particle structure. Therefore, the TNS assay is an indispensable tool for quality control, batch release testing, and stability studies.

Conclusion

The ionizable lipid SM-102 is a cornerstone of modern mRNA delivery platforms. Its functionality is inextricably linked to its apparent pKa of approximately 6.7, a value precisely engineered to orchestrate the complex process of intracellular delivery. This pKa acts as a sophisticated pH-dependent switch, enabling efficient mRNA encapsulation at low pH, ensuring systemic stability at neutral pH, and triggering rapid endosomal escape upon cellular uptake and acidification. The ability to reliably measure this parameter using techniques like the TNS assay is fundamental to both the rational design of novel LNP systems and the robust manufacturing of existing ones. For any researcher or drug developer in the field of nucleic acid therapeutics, a thorough understanding and precise control of the ionizable lipid's pKa is not just a requirement—it is the key to unlocking the full therapeutic potential of this transformative technology.

References

An In-depth Technical Guide on the Interaction between Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate and mRNA

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a pivotal ionizable lipid in the development of messenger RNA (mRNA) therapeutics. Its unique pH-dependent properties are central to the effective encapsulation and intracellular delivery of mRNA. This guide provides a comprehensive technical overview of the molecular interactions between this lipid and mRNA, the formulation of lipid nanoparticles (LNPs), and the critical parameters governing their success as a delivery vehicle. We will delve into the physicochemical principles, present detailed experimental protocols, and offer insights into the rational design of LNP-mRNA systems for advanced therapeutic applications.

Section 1: The Central Role of Ionizable Lipids in mRNA Delivery

The advent of mRNA vaccines and therapeutics represents a paradigm shift in medicine.[1] The success of these novel treatments is intrinsically linked to the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront.[2][3] At the heart of these LNPs are ionizable lipids, such as this compound.[4][5][6][7][8]

These lipids are engineered to overcome the inherent challenges of delivering large, negatively charged mRNA molecules across the cell membrane.[9] Their defining characteristic is a pH-sensitive headgroup that allows for a charge-switch mechanism.[10][11]

  • During Formulation (Acidic pH): At a low pH (typically around 4.0), the tertiary amine group of the ionizable lipid becomes protonated, acquiring a positive charge.[12][13] This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of mRNA, driving the encapsulation of the mRNA cargo within the LNP core.[1][14]

  • In Circulation (Physiological pH): Upon entering the bloodstream, where the pH is approximately 7.4, the ionizable lipid becomes deprotonated and largely neutral.[12][15] This neutrality is crucial for minimizing non-specific interactions with blood components and cell surfaces, thereby reducing toxicity and prolonging circulation time.

  • Inside the Cell (Endosomal Acidification): After being taken up by a cell through endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment triggers the re-protonation of the ionizable lipid, leading to a net positive charge within the LNP.[16] This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.[17][18]

Diagram 1: The pH-Driven Mechanism of LNP-mRNA Interaction

G cluster_formulation LNP Formulation (pH 4.0) cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosomal Escape (pH 5.0-6.0) mRNA mRNA (-) LNP_assembly LNP Self-Assembly mRNA->LNP_assembly IonizableLipid_pos Ionizable Lipid (+) IonizableLipid_pos->LNP_assembly LNP_neutral Neutral LNP LNP_assembly->LNP_neutral Buffer Exchange LNP_charged Positively Charged LNP LNP_neutral->LNP_charged Endocytosis & Acidification Endosome Endosomal Membrane (-) LNP_charged->Endosome Membrane Fusion mRNA_release mRNA Release into Cytoplasm Endosome->mRNA_release

Caption: The pH-dependent lifecycle of an LNP-mRNA therapeutic from formulation to intracellular release.

Section 2: Critical Formulation and Physicochemical Parameters

The efficacy of an LNP-mRNA formulation is dictated by a set of critical physicochemical properties. Careful control over these parameters during formulation is essential for creating a stable, effective, and safe therapeutic agent.

The N/P Ratio: A Balancing Act

The N/P ratio is the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the mRNA backbone.[19][20] This ratio is a critical determinant of LNP properties:

  • Encapsulation Efficiency: An optimal N/P ratio, typically between 3 and 6, ensures sufficient positive charges to effectively neutralize and condense the negatively charged mRNA, leading to high encapsulation efficiency.[19][21]

  • Particle Size and Stability: The N/P ratio significantly influences the size and stability of the LNPs.[19] Sub-optimal ratios can lead to larger, less stable particles.

  • Transfection Efficiency and Cytotoxicity: A higher N/P ratio can enhance interaction with negatively charged cell membranes, potentially increasing transfection efficiency. However, an excessive N/P ratio can also lead to increased cytotoxicity.[19]

LNP Composition: A Multi-Component System

LNPs are typically composed of four key lipid components, each with a specific function:[22][23]

  • Ionizable Lipid: As discussed, this is the key component for mRNA encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): These phospholipids provide structural integrity to the LNP.[10]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to create a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.

Table 1: Typical Physicochemical Characteristics of Optimized LNP-mRNA Formulations

ParameterTypical RangeImportance
Particle Size (Diameter) 80 - 150 nmInfluences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential (at pH 7.4) Near-neutralMinimizes non-specific interactions and toxicity.
mRNA Encapsulation Efficiency > 90%Ensures a high payload of the therapeutic agent.

Section 3: Experimental Workflow: From Formulation to Characterization

The reproducible production and thorough characterization of LNP-mRNA formulations are paramount for both research and clinical applications.[24][25]

LNP Formulation via Microfluidics

Microfluidic mixing is a state-of-the-art method for producing LNPs with controlled and uniform characteristics.[22] This technique involves the rapid and controlled mixing of a lipid-containing ethanol stream with an mRNA-containing aqueous acidic buffer stream within a microfluidic chip.[1] The rapid change in solvent polarity triggers the self-assembly of the lipids and mRNA into nanoparticles.

Diagram 2: Microfluidic Formulation of LNP-mRNA

G Lipid_Ethanol Lipid Mixture in Ethanol Microfluidic_Chip Microfluidic Mixer Lipid_Ethanol->Microfluidic_Chip mRNA_Aqueous mRNA in Acidic Buffer mRNA_Aqueous->Microfluidic_Chip Self_Assembly LNP Self-Assembly Microfluidic_Chip->Self_Assembly Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Self_Assembly->Purification Final_Product Sterile LNP-mRNA Formulation Purification->Final_Product

Caption: A streamlined workflow for the production of LNP-mRNA using microfluidics.

Essential Characterization Techniques

A suite of analytical techniques is employed to ensure the quality and consistency of LNP-mRNA formulations.[26][27][28][29]

3.2.1. Particle Size and Polydispersity

  • Technique: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs. These fluctuations are then correlated to the particle size distribution.

  • Protocol:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • The instrument software calculates the average hydrodynamic diameter and the Polydispersity Index (PDI).

3.2.2. Zeta Potential

  • Technique: Laser Doppler Velocimetry (LDV)

  • Principle: An electric field is applied across the LNP sample, causing the charged particles to move. The velocity of this movement is measured and used to calculate the zeta potential, a measure of the surface charge.

  • Protocol:

    • Dilute the LNP sample in a low ionic strength buffer.

    • Inject the sample into a specialized zeta potential cell.

    • The instrument measures the electrophoretic mobility and calculates the zeta potential.

3.2.3. mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay

  • Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Protocol:

    • Prepare two sets of LNP samples.

    • To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the mRNA (total mRNA). The other set remains intact (free mRNA).

    • Add RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100.[30]

Section 4: Future Directions and Conclusion

The interaction between this compound and mRNA is a cornerstone of modern nucleic acid-based therapies. A deep understanding of the underlying physicochemical principles is crucial for the rational design and optimization of LNP-mRNA formulations. Future research will likely focus on the development of novel ionizable lipids with enhanced efficacy and safety profiles, as well as on elucidating the intricate details of LNP-cell interactions and endosomal escape mechanisms. The continued refinement of formulation and characterization techniques will be instrumental in advancing the next generation of mRNA medicines.

References

The Pivotal Role of the Cationic Lipid SM-102 in Lipid Nanoparticle-Mediated mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Therapeutic Era

The rapid development and deployment of mRNA vaccines against COVID-19 marked a watershed moment in modern medicine, largely enabled by a sophisticated drug delivery system: the lipid nanoparticle (LNP).[1] These LNPs are meticulously engineered vehicles designed to protect the fragile mRNA molecule and facilitate its entry into target cells.[2] At the heart of this technology lies a class of molecules known as ionizable cationic lipids, with SM-102 being a prominent example used in the Moderna COVID-19 vaccine.[2][3] This guide provides an in-depth technical exploration of SM-102's function, the principles of LNP formulation, and the critical methodologies for their characterization, aimed at researchers, scientists, and professionals in drug development.

Part 1: The Core of the Matter - Understanding SM-102

SM-102 is a synthetic amino lipid that is fundamental to the success of mRNA-LNP therapeutics.[2] Its structure, featuring a tertiary amine head group and lipid tails, is key to its pH-dependent behavior, which is the cornerstone of its function.[3]

The pH-Responsive Nature of SM-102: A Tale of Two Environments

The defining characteristic of SM-102 is its ionizable nature.[4] It is designed to have a specific pKa, the pH at which it is 50% ionized. The apparent pKa of SM-102-containing LNPs is approximately 6.7.[5] This precise tuning allows SM-102 to exhibit different charge states in different biological environments, a critical feature for both mRNA encapsulation and its subsequent release.[6][7]

  • During Formulation (Acidic pH): LNP formulation occurs at an acidic pH (typically around 4.0).[8][9] In this environment, the tertiary amine group of SM-102 becomes protonated, acquiring a positive charge.[2][6] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate backbone of mRNA, enabling high encapsulation efficiency.[2][10]

  • In Circulation (Physiological pH): Once administered, the LNPs enter the bloodstream, where the pH is approximately 7.4.[6] At this physiological pH, which is above its pKa, SM-102 is predominantly in a neutral state.[2][3] This near-neutral surface charge is advantageous as it minimizes non-specific interactions with anionic cell membranes and serum proteins, reducing potential toxicity and increasing circulation time.[3][11]

  • Inside the Endosome (Acidic pH): After being taken up by cells via endocytosis, the LNP is trafficked into endosomes, where the internal environment becomes progressively more acidic (pH 5.5-6.5).[6][12] Here, SM-102 again becomes protonated and positively charged.[13] This charge reversal is the trigger for the final and most critical step: endosomal escape.

The following diagram illustrates the pH-dependent charge state of SM-102.

cluster_formulation Formulation (pH ~4.0) cluster_circulation Circulation (pH ~7.4) cluster_endosome Endosome (pH ~5.5-6.5) formulation SM-102 (Protonated) Positive Charge (+) Binds to mRNA circulation SM-102 (Neutral) Near-Neutral Charge Reduced Toxicity formulation->circulation Injection endosome SM-102 (Protonated) Positive Charge (+) Endosomal Escape circulation->endosome Cellular Uptake

Caption: pH-dependent protonation state of SM-102.

Mechanism of Endosomal Escape: The Key to Cytosolic Delivery

For the mRNA to be translated into a protein by the cell's machinery, it must be released from the endosome into the cytoplasm.[10] This process, known as endosomal escape, is a major barrier for intracellular drug delivery.[14] The protonation of SM-102 within the acidic endosome is the critical trigger for this event.[13]

The positively charged SM-102 molecules interact with negatively charged lipids present in the endosomal membrane.[13] This interaction is believed to induce a structural rearrangement of the LNP, promoting a transition from a bilayer structure to a non-bilayer, inverted hexagonal phase.[3][13] This structural change disrupts the integrity of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm.[13][15]

Part 2: The Formulation of SM-102 Lipid Nanoparticles

The creation of effective mRNA-LNPs is a multi-component endeavor. While SM-102 is the star player, a supporting cast of other lipids is essential for the particle's structure, stability, and overall function.[1] A typical formulation, such as that used in the Moderna vaccine, consists of four key lipid components.[16][17]

Lipid Component Example Molar Ratio (%) Primary Function
Ionizable Cationic Lipid SM-10250mRNA encapsulation, endosomal escape.[10][17]
Phospholipid DSPC10Structural integrity, aids in forming the lipid bilayer.[16][17]
Cholesterol Cholesterol38.5LNP stability, membrane fluidity, facilitates endosomal escape.[14][16][17]
PEGylated Lipid DMG-PEG20001.5Forms a protective hydrophilic layer, enhances circulation time, controls particle size.[4][16][17]

Table 1: Typical components and molar ratios for SM-102 based LNPs.[17]

The Role of Helper Lipids
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This neutral "helper" phospholipid provides structural support to the LNP, contributing to the formation of a stable lipid bilayer that encapsulates the mRNA core.[4][16]

  • Cholesterol: A ubiquitous component of biological membranes, cholesterol intercalates within the lipid layer, modulating its fluidity and stability.[16] It plays a crucial role in enhancing the fusogenic properties of the LNP, thereby aiding in the endosomal escape process.[14]

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000): This lipid is conjugated to polyethylene glycol (PEG), a hydrophilic polymer.[17] During LNP self-assembly, the PEGylated lipids situate on the surface, creating a "stealth" layer that shields the nanoparticle from the immune system and reduces clearance, thus prolonging its circulation time.[4] It also plays a role in controlling the final size of the nanoparticles during formulation.

The following diagram illustrates the self-assembly of an SM-102 LNP.

cluster_input Input Components cluster_process Microfluidic Mixing cluster_output Self-Assembled LNP Aqueous mRNA in Aqueous Buffer (pH 4.0) Mixing Rapid Mixing Aqueous->Mixing Organic Lipids in Ethanol (SM-102, DSPC, Cholesterol, PEG-Lipid) Organic->Mixing LNP LNP Mixing->LNP Self-Assembly LNP_structure Core: mRNA + SM-102 Shell: DSPC, Cholesterol Surface: PEG-Lipid LNP->LNP_structure

Caption: LNP self-assembly via microfluidic mixing.

Part 3: Experimental Workflow - Synthesis and Characterization

The production of LNPs with consistent and desirable characteristics requires a controlled and reproducible manufacturing process. Microfluidic mixing has emerged as the gold standard for this purpose.[18][19]

Protocol: LNP Synthesis via Microfluidic Mixing

1. Solution Preparation:

  • Aqueous Phase: Dissolve the mRNA payload in an acidic buffer (e.g., 25-50 mM citrate buffer, pH 4.0).[8][9] The acidic pH is critical for protonating the ionizable lipid.
  • Organic Phase: Dissolve the lipids (SM-102, DSPC, Cholesterol, and DMG-PEG2000) in absolute ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[17][19] Ensure all lipids are fully dissolved, gently heating if necessary.[19][20]

2. Microfluidic Mixing:

  • Load the aqueous and organic phases into separate syringes.
  • Use a microfluidic mixing device (e.g., NanoAssemblr, PNI Ignite) to rapidly mix the two streams at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[19]
  • The rapid mixing reduces the polarity of the solvent, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNPs.[18]

3. Downstream Processing (Purification):

  • The resulting LNP solution contains ethanol, which must be removed. Dialysis is a common method for purification.[19]
  • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) overnight using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).[8][19] This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs.
  • The purified LNPs can be concentrated and sterile-filtered (0.22 µm filter) if required.[20]

Critical Quality Attributes (CQAs) and Characterization

To ensure the safety, efficacy, and reproducibility of LNP formulations, a set of CQAs must be rigorously evaluated.[21]

Attribute Typical Range Measurement Technique(s) Significance
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)[22][23]Affects biodistribution, cellular uptake, and immunogenicity.[22]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[22][23]Measures the uniformity of the particle size distribution. Low PDI indicates a homogenous population.[24]
Zeta Potential Near-neutral (-5 to +5 mV)Electrophoretic Light Scattering (ELS)[22][25]Indicates surface charge and stability. Near-neutral charge at physiological pH is desired.[22]
Encapsulation Efficiency > 90%Fluorescence Assay (e.g., RiboGreen)[9][23]Quantifies the percentage of mRNA successfully encapsulated within the LNPs.[23]
mRNA Integrity HighAutomated Gel Electrophoresis (AGE)[23]Ensures the mRNA payload has not been degraded during the formulation process.[23]

Table 2: Critical Quality Attributes for SM-102 LNPs.

Protocol: Characterization Techniques

1. Size and PDI Measurement (DLS):

  • Dilute the LNP sample in PBS (pH 7.4).
  • Use a DLS instrument (e.g., Zetasizer) to measure the fluctuations in scattered light caused by the Brownian motion of the nanoparticles.[22]
  • The instrument's software calculates the hydrodynamic diameter (size) and the PDI.[]

2. Zeta Potential Measurement (ELS):

  • Dilute the LNP sample in an appropriate buffer.
  • An electric field is applied across the sample, causing the charged particles to move.[24]
  • The velocity of this movement is measured by laser Doppler electrophoresis to determine the zeta potential.[]

3. Encapsulation Efficiency (RiboGreen Assay):

  • This assay uses a dye that fluoresces upon binding to nucleic acids.
  • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) that disrupts the LNPs.
  • The fluorescence before lysis represents unencapsulated mRNA. The fluorescence after lysis represents total mRNA.
  • Encapsulation Efficiency (%) = (1 - (Fluorescence before lysis / Fluorescence after lysis)) * 100.[9]

Conclusion: A Keystone Technology with a Bright Future

The ionizable cationic lipid SM-102 is a marvel of rational drug delivery design. Its pH-responsive nature is the linchpin that enables both the stable encapsulation of mRNA and its efficient release into the cytoplasm of target cells. Understanding the intricate interplay between SM-102 and its helper lipid components, coupled with a robust and well-characterized formulation process, is paramount for the development of the next generation of mRNA-based therapeutics and vaccines. As research continues to refine LNP design, the foundational principles established with lipids like SM-102 will undoubtedly continue to guide the field toward safer and more potent genetic medicines.

References

The Rise of SM-102: A Technical Guide to a Keystone Ionizable Lipid in mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of messenger RNA (mRNA) therapeutics, particularly exemplified by the rapid development and deployment of COVID-19 vaccines, has been intrinsically linked to the innovation in their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and ferrying delicate mRNA payloads into target cells. At the heart of these LNPs lies a critical component: the ionizable lipid. This technical guide provides an in-depth exploration of SM-102, a pivotal ionizable lipid that has been instrumental in the clinical success of mRNA-based therapies. We will dissect its discovery, the rationale behind its molecular design, its synthesis, and its formulation into LNPs. Furthermore, this guide will offer detailed protocols for the formulation and characterization of SM-102 LNPs and delve into the biophysical mechanisms that underpin its efficacy in mediating potent gene delivery.

The Genesis of SM-102: A Tale of Rational Design

The development of SM-102 was not a matter of serendipity but rather the culmination of a systematic and rational design process aimed at overcoming the challenges of in vivo mRNA delivery. Early cationic lipids, while effective at complexing with negatively charged nucleic acids, were often associated with toxicity and rapid clearance from circulation. The innovation of ionizable lipids, which possess a pH-dependent charge, marked a paradigm shift in the field.

The core design principle behind SM-102 and other similar ionizable lipids is the incorporation of a tertiary amine headgroup with a precisely tuned pKa. This allows the lipid to be near-neutral at physiological pH (around 7.4), minimizing non-specific interactions with cell membranes and blood components, thereby enhancing biocompatibility and circulation time.[1] However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated, conferring a positive charge to the lipid.[2] This charge reversal is the linchpin of its mechanism of action, facilitating the release of the mRNA payload into the cytoplasm.

SM-102, with a pKa of approximately 6.68, is optimally designed for this pH-triggered activation.[3] Its molecular structure, heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, features a branched lipid tail and ester bonds, which contribute to its biodegradability and favorable safety profile.[2][4] The ester linkages are susceptible to hydrolysis by endogenous esterases, leading to the breakdown of the lipid into smaller, readily cleared components, thus mitigating the risk of long-term lipid accumulation and associated toxicities.[2]

Physicochemical Properties of SM-102

A thorough understanding of the physicochemical properties of SM-102 is paramount for its effective application in LNP formulations.

PropertyValueReference(s)
IUPAC Name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[1][2]
CAS Number 2089251-47-6[2]
Molecular Formula C44H87NO5[1]
Molecular Weight 710.18 g/mol [1]
pKa ~6.68[3]
Appearance Colorless to yellowish oil[2]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Forms a membrane in polar solvents.[2]

Synthesis of SM-102: A High-Level Overview

The synthesis of SM-102, while a multi-step process, is designed for scalability and purity. The initial description of its preparation was detailed in a patent application by Moderna.[5] A generalized synthetic route is depicted below. The final crucial step involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[5]

SM102_Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product A Secondary Amine Precursor C Alkylation Reaction A->C B Lipid Bromo Ester B->C D SM-102 C->D Purification

Caption: Generalized synthetic pathway for SM-102.

Formulation of SM-102 Lipid Nanoparticles for mRNA Delivery

The formulation of SM-102 into LNPs is a critical step that dictates the efficacy and safety of the final mRNA therapeutic. These nanoparticles are typically composed of four key lipid components, each with a specific function.

A widely adopted method for LNP formulation is microfluidic mixing, which allows for rapid and controlled self-assembly of the lipid components with the mRNA payload.[6]

Components of a Typical SM-102 LNP Formulation
ComponentExampleMolar Ratio (%)FunctionReference(s)
Ionizable Lipid SM-10250Encapsulates mRNA and facilitates endosomal escape.[7][8]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Provides structural integrity to the LNP.[7][8]
Sterol Cholesterol38.5Modulates membrane fluidity and stability.[7][8]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5Forms a hydrophilic corona that prevents aggregation and opsonization, increasing circulation time.[7][8]
Step-by-Step Protocol for Microfluidic-Based SM-102 LNP Formulation

This protocol provides a general framework for the laboratory-scale formulation of SM-102 LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • SM-102

  • DSPC

  • Cholesterol

  • DMG-PEG2000

  • Absolute Ethanol (RNase-free)

  • mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[7][8]

    • The total lipid concentration in the ethanolic solution is typically in the range of 5-20 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.[7]

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in the low pH buffer. The concentration will depend on the target lipid-to-mRNA ratio.

    • A common nitrogen-to-phosphate (N/P) ratio used is around 6.[7] The N/P ratio is the molar ratio of the ionizable nitrogen atoms in SM-102 to the phosphate groups in the mRNA backbone.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid stock solution and the mRNA solution into separate syringes and place them on the syringe pumps.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[7]

    • Set the total flow rate (TFR), which can influence the final particle size. A TFR of 12 mL/min is a common starting point.[9]

    • Initiate the flow and collect the resulting LNP suspension. The solution should appear as a milky white suspension.

  • Downstream Processing (Purification):

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[7]

    • The buffer exchange will also raise the pH, neutralizing the surface charge of the LNPs.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. Microfluidic Mixing cluster_purification 3. Purification & Storage A Lipid Mixture in Ethanol (SM-102, DSPC, Cholesterol, PEG-Lipid) C Syringe Pumps A->C B mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) B->C D Microfluidic Chip C->D E Rapid Self-Assembly of LNPs D->E F Dialysis against PBS (pH 7.4) E->F G Sterile Filtration (0.22 µm) F->G H Storage (4°C or -80°C) G->H

Caption: Workflow for SM-102 LNP formulation.

Characterization of SM-102 LNPs: Ensuring Quality and Consistency

Thorough characterization of the formulated LNPs is essential to ensure their quality, reproducibility, and in vivo performance.

Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are then correlated to the particle size. The PDI is a measure of the heterogeneity of particle sizes in the sample.

  • Protocol:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to achieve a count rate within the instrument's optimal range (e.g., 100-300 kcps).[10]

    • Equilibrate the sample to the desired temperature (typically 25°C).[10]

    • Perform the DLS measurement.

  • Data Interpretation: For in vivo applications, a Z-average diameter of 80-120 nm and a PDI below 0.2 are generally considered desirable.[11]

Zeta Potential
  • Technique: Laser Doppler Electrophoresis (LDE)

  • Principle: LDE measures the velocity of charged particles in an electric field. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.

  • Protocol:

    • Dilute the LNP sample in an appropriate low-ionic-strength buffer or deionized water.

    • Perform the measurement according to the instrument's instructions.

  • Data Interpretation: At physiological pH, SM-102 LNPs should have a near-neutral or slightly negative zeta potential.

mRNA Encapsulation Efficiency
  • Technique: Quant-iT RiboGreen Assay

  • Principle: This fluorescence-based assay utilizes a dye (RiboGreen) that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Protocol:

    • Prepare a standard curve of known mRNA concentrations.

    • In a 96-well plate, prepare two sets of LNP samples: one with and one without a lysing agent (e.g., 2% Triton X-100).[12]

    • Add the RiboGreen working solution to all wells.[13]

    • Incubate for a short period, protected from light.[14]

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.[13]

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Data Interpretation: High encapsulation efficiencies (>90%) are desirable for maximizing the delivery of the mRNA payload.

Mechanism of Action: The Journey of an SM-102 LNP

The efficacy of SM-102 LNPs in gene delivery is attributed to a well-orchestrated series of events that ensure the mRNA payload reaches the cytoplasm of the target cell.

SM102_MoA cluster_uptake 1. Cellular Uptake cluster_escape 2. Endosomal Escape cluster_release 3. mRNA Release & Translation A SM-102 LNP in Circulation (Near-neutral charge) B Receptor-Mediated Endocytosis A->B C LNP inside an Endosome B->C D Endosome Acidification (pH drops to 5.0-6.5) C->D E Protonation of SM-102 (Becomes positively charged) D->E F Interaction with Endosomal Membrane (Formation of non-bilayer lipid phases) E->F G Endosomal Membrane Disruption F->G H mRNA released into Cytoplasm G->H I Ribosomal Translation H->I J Protein Synthesis I->J

Caption: Mechanism of action of SM-102 LNPs.

  • Cellular Uptake: LNPs are taken up by cells primarily through receptor-mediated endocytosis.[5]

  • Endosomal Escape: As the endosome matures and its internal pH drops, the tertiary amine of SM-102 becomes protonated. This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce the formation of non-bilayer lipid phases, such as cone-shaped ion pairs, which destabilize the endosomal membrane and lead to the release of the mRNA into the cytoplasm.[2]

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the host cell's ribosomes, leading to the production of the encoded protein.

In Vivo Performance: A Comparative Perspective

The ultimate validation of an ionizable lipid lies in its in vivo performance. SM-102 has demonstrated robust in vivo efficacy, leading to high levels of protein expression. Comparative studies have shown that SM-102 LNPs are highly potent, often outperforming or performing on par with other leading ionizable lipids.

Ionizable LipidKey In Vivo FindingsReference(s)
SM-102 - High levels of protein expression following intramuscular and intravenous administration.- Induces a potent immune response when used in mRNA vaccines.[11][15]
ALC-0315 - Comparable protein expression to SM-102 at the injection site.- May exhibit higher liver expression than SM-102.[11][16]
DLin-MC3-DMA - Generally shows lower protein expression compared to SM-102 and ALC-0315 in some studies.[11][16]

Conclusion and Future Outlook

SM-102 has undeniably been a cornerstone in the success of mRNA therapeutics, providing a safe and effective solution for in vivo gene delivery. Its rational design, characterized by a pH-responsive charge and biodegradability, has set a high benchmark in the field of lipid-based drug delivery. The in-depth understanding of its properties, formulation, and mechanism of action, as outlined in this guide, provides researchers with the foundational knowledge to not only utilize SM-102 effectively but also to inspire the design of next-generation ionizable lipids with even greater potency and specificity. As the field of mRNA therapeutics continues to expand into new disease areas, the principles learned from the development and application of SM-102 will undoubtedly continue to shape the future of genetic medicine.

References

Unlocking the Cell: A Senior Application Scientist's Guide to the Core Principles of SM-102 Mediated Transfection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Therapeutic Era

The advent of messenger RNA (mRNA) therapeutics, most notably highlighted by the rapid development of COVID-19 vaccines, has revolutionized the landscape of medicine. At the heart of this revolution lies a critical enabling technology: the lipid nanoparticle (LNP). LNPs are sophisticated delivery vehicles designed to protect fragile mRNA molecules and ferry them into target cells. Among the key innovations in this field is the development of ionizable cationic lipids, and SM-102 has emerged as a clinical frontrunner, being a core component of the Moderna COVID-19 vaccine[1][2].

This guide departs from rigid templates to provide a deep, mechanistic understanding of SM-102 mediated transfection. We will dissect the LNP architecture, illuminate the step-by-step journey of mRNA into the cell, and establish the foundational principles for rational formulation design. This is not just a protocol; it is a causal explanation of a self-validating system, designed to empower researchers to harness the full potential of this transformative technology.

Chapter 1: The Architecture of an SM-102 Lipid Nanoparticle

An SM-102 LNP is not a simple lipid bubble but a precisely engineered multi-component system. Each lipid serves a distinct and synergistic function to ensure stability, efficient encapsulation, and successful intracellular delivery[3][4]. The four foundational components are the ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

The Engine: SM-102, The Ionizable Cationic Lipid

SM-102 is the workhorse of the LNP, responsible for both encapsulating the mRNA and facilitating its release into the cytoplasm. It is an ionizable amino lipid, meaning its charge is dependent on the pH of its environment[1][2].

  • At Physiological pH (~7.4): In the bloodstream, SM-102 is nearly neutral. This "stealth" characteristic is vital for minimizing interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and improving biocompatibility[2][].

  • At Acidic pH (~4.0-6.0): During formulation and within the cellular endosome, the tertiary amine group of SM-102 becomes protonated, conferring a positive charge[1][2]. This charge-switching behavior is the key to its function.

The pH at which 50% of the lipid is ionized is known as its apparent pKa, a parameter of paramount importance for transfection efficiency[6][7]. For effective delivery, the pKa must be low enough to ensure neutrality in circulation but high enough to enable protonation in the acidifying endosome. Most successful ionizable lipids for LNP formulations have a pKa between 6.0 and 7.0[8][9][10]. The reported pKa for SM-102 containing LNPs is approximately 6.7, placing it in this optimal range[7][8].

The Scaffold: DSPC and Cholesterol as "Helper Lipids"

While SM-102 is the engine, it requires a structural chassis. This is provided by two "helper lipids": 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol.

  • DSPC (Phospholipid): DSPC is a saturated phospholipid that primarily provides structural integrity to the nanoparticle[4][11]. Its cylindrical shape is well-suited to forming stable lipid bilayers[12]. In loaded LNPs, a portion of the DSPC and cholesterol is internalized, which is vital for the stable encapsulation of the nucleic acid cargo[13][14].

  • Cholesterol: Cholesterol is a crucial stabilizing agent. It intercalates between the other lipids, modulating the fluidity and packing of the lipid structure[4][15]. This enhances the stability of the LNP in circulation and can improve the efficiency of intracellular delivery[11][16].

The Shield: The PEGylated Lipid

The final component is a polyethylene glycol (PEG)-lipid conjugate. This lipid forms a hydrophilic, protective layer on the surface of the LNP[17].

  • Stability and Steric Hindrance: The PEG layer prevents the nanoparticles from aggregating and protects them from opsonization (tagging for destruction by the immune system), which extends their circulation time in the bloodstream[18][19][20].

  • The "PEG Dilemma": While beneficial for stability, the PEG shield can also hinder cellular uptake and endosomal escape[18]. Furthermore, repeated administration can lead to the production of anti-PEG antibodies, causing accelerated blood clearance (ABC) of subsequent doses[20][21]. The choice and density of the PEG-lipid are therefore a critical optimization parameter.

Data Presentation: LNP Component Summary
ComponentExampleMolar % (Moderna Vaccine)Primary Function(s)
Ionizable Cationic Lipid SM-10250%pH-dependent RNA encapsulation and endosomal release[1][4].
Phospholipid DSPC10%Provides structural integrity and stability[4][13].
Sterol Cholesterol38.5%Enhances LNP stability and membrane fluidity[4][11].
PEGylated Lipid DMG-PEG 20001.5%Prevents aggregation, increases circulation time ("stealth")[4][18][20].

Table based on molar ratios reported in multiple sources[21][22][23].

Chapter 2: The Mechanism of Transfection: A Step-by-Step Journey

The process by which an SM-102 LNP delivers its mRNA payload is a multi-stage event, beginning with formulation and culminating in the release of mRNA into the cell's protein-synthesis machinery.

Step 1: Formulation and RNA Encapsulation

LNPs are typically formed using rapid mixing techniques, often involving a microfluidic device[][25]. A stream of lipids (including SM-102) dissolved in ethanol is rapidly mixed with an aqueous stream containing mRNA at a low pH (typically pH 4.0-5.0)[][26].

The acidic environment is critical:

  • SM-102's amine group becomes protonated (positively charged).

  • This positive charge allows it to form electrostatic complexes with the negatively charged phosphate backbone of the mRNA[][27].

  • As the ethanol is diluted, the hydrophobic lipids self-assemble around the mRNA-lipid complexes, with the helper lipids forming the bulk of the particle and the PEG-lipids decorating the surface[28]. This process efficiently encapsulates the mRNA, protecting it from degradation.

Step 2: Cellular Uptake via Endocytosis

Once in circulation (at pH 7.4), the LNP surface is nearly neutral, and it circulates until it reaches a target cell. The primary mechanism of cellular entry for LNPs is receptor-mediated endocytosis[1]. The LNP is engulfed by the cell membrane, trapping it within a membrane-bound vesicle called an endosome.

Step 3: The Critical Juncture - Endosomal Escape

This is the most significant barrier to successful transfection. The mRNA is useless if it remains trapped in the endosome, as it will eventually be degraded in the lysosome[29][30][31]. The ingenious design of SM-102 overcomes this barrier.

As the endosome matures, its internal environment becomes progressively more acidic (dropping from pH ~6.5 to ~5.0). This triggers the key event:

  • The drop in pH causes the widespread protonation of the SM-102 molecules within the LNP, giving the particle a strong positive charge[2][].

  • These newly positive SM-102 lipids are thought to interact with negatively charged (anionic) lipids on the inner leaflet of the endosomal membrane[32].

  • This interaction disrupts the integrity of the endosomal membrane. While the precise mechanism is still an area of active research, leading theories suggest the formation of non-bilayer lipid phases that promote membrane fusion or destabilization, ultimately allowing the mRNA cargo to escape into the cytoplasm[2][32][33]. A more recent model, the vesicle budding-and-collapse (VBC) mechanism, has also been proposed as a key pathway for endosomal escape[29][30][31].

Once in the cytoplasm, the mRNA is free to engage with ribosomes and begin the process of translation, producing the protein of interest.

Mandatory Visualization: Mechanism of SM-102 Mediated Transfection

TransfectionMechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cell cluster_endo Endosomal Pathway LNP_circ LNP with Neutral SM-102 Endocytosis 1. Cellular Uptake (Endocytosis) LNP_circ->Endocytosis Interaction with Cell Surface Endosome 2. Endosome Acidification (pH drops to ~5.0-6.0) Endocytosis->Endosome Protonation 3. SM-102 Protonation (Becomes Positively Charged) Endosome->Protonation H+ influx Escape 4. Endosomal Escape (Membrane Disruption) Protonation->Escape Interaction with Endosomal Membrane Cytoplasm 5. mRNA Release into Cytoplasm Escape->Cytoplasm Translation 6. Protein Translation Cytoplasm->Translation Ribosome Engagement

Caption: The journey of an SM-102 LNP from circulation to cytoplasmic mRNA release.

Chapter 3: Experimental Protocol: Formulation and Characterization of SM-102 LNPs

This protocol outlines a standard method for producing mRNA-loaded LNPs using a microfluidic mixing platform. The causality behind this choice is control and reproducibility; microfluidic mixing provides rapid, laminar flow that ensures the formation of uniform, highly encapsulated nanoparticles[25].

Materials and Reagents
  • Lipids: SM-102, DSPC, Cholesterol, DMG-PEG 2000 (or other PEG-lipid).

  • Solvent: 200-proof, molecular biology grade Ethanol.

  • Aqueous Buffer: 50 mM Citrate or Acetate buffer, pH 4.0.

  • Payload: mRNA of interest, diluted in the aqueous buffer.

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Equipment: Microfluidic mixing instrument (e.g., NanoAssemblr), dialysis cassettes (e.g., 10 kDa MWCO), Dynamic Light Scattering (DLS) instrument.

Preparation of Stock Solutions

Causality Note: Working in an RNase-free environment is paramount to prevent degradation of the mRNA payload.

  • Lipid-Ethanol Phase:

    • Allow all lipids to warm to room temperature for at least 20 minutes before opening vials to prevent condensation[26].

    • Prepare individual stock solutions of each lipid in ethanol if not already done. Ensure lipids are fully dissolved; gentle heating or sonication may be required[34].

    • In a sterile glass vial, combine the lipids in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid)[21][22].

    • Add ethanol to achieve the desired final total lipid concentration (e.g., 10-25 mg/mL). Vortex thoroughly to create a homogenous lipid mixture.

  • mRNA-Aqueous Phase:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the target concentration in the cold (4°C) pH 4.0 aqueous buffer. The final concentration will depend on the desired RNA-to-lipid weight ratio (typically ~0.05 wt/wt) or N/P ratio (typically ~6)[22][23].

LNP Formulation via Microfluidic Mixing
  • System Priming: Prime the microfluidic instrument channels with ethanol and the aqueous buffer according to the manufacturer's instructions to remove air and equilibrate the system[25].

  • Loading: Load the prepared lipid-ethanol phase into a syringe for the 'Organic' inlet and the mRNA-aqueous phase into a syringe for the 'Aqueous' inlet.

  • Mixing: Set the instrument parameters. Key parameters are:

    • Flow Rate Ratio (FRR): The ratio of aqueous to organic phase flow. A 3:1 ratio is standard[26].

    • Total Flow Rate (TFR): The combined speed of the two streams. This can influence particle size.

  • Execution: Run the program. The two streams will converge in the microfluidic cartridge, inducing rapid self-assembly of the LNPs. Collect the milky-white output solution in a sterile tube.

Downstream Processing: Purification

Causality Note: This step is critical to remove the toxic ethanol and to raise the pH to a physiological level, neutralizing the LNP surface for in vivo use.

  • Transfer the collected LNP solution into a pre-hydrated dialysis cassette.

  • Place the cassette in a beaker containing PBS (pH 7.4) at a volume at least 100x that of the sample.

  • Stir gently at 4°C. Perform at least two buffer changes over 12-24 hours to ensure complete removal of ethanol and buffer exchange[22][26].

  • After dialysis, carefully retrieve the purified LNP sample and sterile filter through a 0.2 µm filter.

Basic Characterization
  • Size & Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the average particle diameter and PDI. A PDI < 0.2 indicates a homogenous population.

  • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100) to determine the percentage of encapsulated mRNA.

Mandatory Visualization: LNP Formulation Workflow

Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_post Post-Formulation Lipid_Prep 1. Prepare Lipid-Ethanol Phase (SM-102, DSPC, Chol, PEG-Lipid) Mixing 3. Microfluidic Mixing (FRR 3:1) Lipid_Prep->Mixing RNA_Prep 2. Prepare mRNA-Aqueous Phase (mRNA in pH 4.0 Buffer) RNA_Prep->Mixing Purify 4. Purification (Dialysis vs. PBS pH 7.4) Mixing->Purify Characterize 5. Characterization (DLS, Encapsulation %) Purify->Characterize Result Ready-to-Use LNPs Characterize->Result

Caption: High-level experimental workflow for SM-102 LNP formulation.

Conclusion

SM-102 mediated transfection is a powerful and elegant system rooted in the fundamental principles of lipid chemistry and cell biology. Its success hinges on the pH-responsive nature of the SM-102 lipid, which enables both stable encapsulation of mRNA in a formulation-friendly acidic environment and its subsequent release from the endosome upon cellular uptake. By understanding the distinct role of each lipid component and the causality behind the formulation process, researchers can rationally design and optimize LNP systems for a vast array of therapeutic and research applications, from vaccines to gene therapies.

References

Methodological & Application

Step-by-step guide for formulating LNPs with SM-102

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Guide for the Formulation and Characterization of SM-102 Lipid Nanoparticles for Nucleic Acid Delivery

Abstract

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the successful deployment of mRNA-based COVID-19 vaccines[1]. The ionizable cationic lipid SM-102 is a critical component in some of these formulations, renowned for its efficacy in encapsulating and delivering mRNA payloads[2][3]. This guide provides a comprehensive, field-proven protocol for the formulation of SM-102-based LNPs using microfluidics, details essential characterization techniques, and explains the fundamental scientific principles underpinning the process. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize LNP production for preclinical research.

The Scientific Principle: pH-Dependent Self-Assembly

The successful encapsulation of negatively charged nucleic acids (like mRNA or siRNA) into a lipid-based carrier is a thermodynamic challenge. The core principle behind SM-102 LNP formulation is a rapid, pH-driven self-assembly process.

  • The Role of the Ionizable Lipid (SM-102): SM-102 is an amino lipid with a tertiary amine headgroup, which has a pKa of approximately 6.7[4][5]. At an acidic pH (e.g., pH 4.0), this amine group becomes protonated, conferring a positive charge to the lipid[1][2]. This positive charge is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid payload[1][6]. At physiological pH (≈7.4), SM-102 is nearly neutral, which reduces potential toxicity and unwanted interactions with anionic cell membranes in circulation[2].

  • The Role of the Solvent System: The lipids, including SM-102, are soluble in an organic solvent like ethanol, while the nucleic acid payload is dissolved in an acidic aqueous buffer (e.g., sodium citrate, pH 4.0)[4].

  • Rapid Mixing is Key: When the ethanolic lipid solution and the acidic aqueous solution are rapidly mixed, the local polarity changes dramatically. This solvent displacement forces the hydrophobic lipid tails to shield themselves from the aqueous environment, leading to spontaneous self-assembly into nanoparticles[7]. The rapid mixing, ideally achieved with a microfluidic device, ensures the formation of small, uniform LNPs and efficiently traps the nucleic acid payload within the forming particle core[7][8].

  • Final pH Neutralization: A subsequent dialysis or buffer exchange step into a physiological buffer (e.g., PBS, pH 7.4) removes the ethanol and raises the pH of the external medium. This deprotonates the surface-exposed SM-102 molecules, resulting in a final LNP with a near-neutral surface charge, which enhances stability and in vivo tolerability[7][9].

LNP Components and Recommended Molar Ratios

A typical SM-102 LNP formulation consists of four lipid components, each with a specific function. The molar ratio of these components is a critical parameter that dictates the physical properties, stability, and biological efficacy of the final nanoparticles[7][10].

Component Lipid Type Primary Function(s) Typical Molar Ratio (%)
SM-102 Ionizable Cationic LipidEncapsulates nucleic acid payload at low pH; facilitates endosomal escape.[1][2]50
DSPC Helper Lipid (Phospholipid)Provides structural support and stability to the lipid bilayer.[9][10][11]10
Cholesterol Structural LipidModulates bilayer fluidity and integrity; aids in endosomal escape.[1][8][10]38.5
DMG-PEG 2000 PEGylated LipidForms a hydrophilic corona to prevent aggregation and control particle size.[1][6][10]1.5

Table 1: Standard Components and Molar Ratios for SM-102 LNP Formulation. This ratio is widely published and used in formulations like the Moderna COVID-19 vaccine.[7][9][10][12]

Experimental Protocol

This protocol details the formulation of SM-102 LNPs encapsulating a nucleic acid payload using a microfluidic mixing system. All procedures involving RNA should be performed in an RNase-free environment.

Required Materials and Reagents
  • Lipids: SM-102, DSPC, Cholesterol, DMG-PEG 2000

  • Solvent: Anhydrous Ethanol (200 proof, molecular biology grade)

  • Aqueous Buffer: Sodium Citrate Buffer (e.g., 25-100 mM, pH 4.0), prepared with nuclease-free water

  • Dialysis Buffer: Phosphate-Buffered Saline (1X PBS, pH 7.4), nuclease-free

  • Nucleic Acid: mRNA or other nucleic acid of interest, diluted in the aqueous buffer

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr Ignite, PNI) and microfluidic cartridge

    • Analytical balance

    • Glass vials

    • Nuclease-free tubes and pipette tips

    • Vortex mixer and sonicator bath

    • Dialysis device (e.g., Slide-A-Lyzer cassette, MWCO 10 kDa)[9]

    • Magnetic stirrer and stir bar

    • Dynamic Light Scattering (DLS) instrument for characterization[13]

    • Fluorometer and Quant-iT RiboGreen Assay Kit for encapsulation efficiency[13]

Step-by-Step Methodology

Part A: Preparation of Solutions

  • Prepare Lipid Stock Solutions:

    • Individually dissolve each lipid (DSPC, Cholesterol, DMG-PEG 2000) in anhydrous ethanol to a final concentration of 10 mg/mL[7]. Gentle heating (37-40°C) and vortexing may be necessary to ensure complete dissolution, especially for cholesterol[7][14].

    • SM-102 is often supplied as an oil and can be dissolved in ethanol to the same concentration.

    • Expert Insight: Store lipid stock solutions under argon at -20°C for long-term stability. Before use, warm to room temperature for at least 20 minutes to prevent precipitation[14].

  • Prepare the Final Lipid Mix (Organic Phase):

    • In a sterile glass vial, combine the lipid stock solutions according to the desired molar ratio (50:10:38.5:1.5). For 1 mL of a 10 mg/mL total lipid mix, a typical recipe is:

      • 572 µL of SM-102 (10 mg/mL)

      • 127 µL of DSPC (10 mg/mL)

      • 240 µL of Cholesterol (10 mg/mL)

      • 61 µL of DMG-PEG 2000 (10 mg/mL)

    • Vortex thoroughly to ensure a homogenous solution. This is your organic phase.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Thaw the nucleic acid (e.g., mRNA) on ice.

    • Dilute the nucleic acid to the desired concentration in the acidic Sodium Citrate Buffer (pH 4.0). The final concentration will depend on the target nucleic acid-to-lipid ratio (a weight ratio of ~0.05 is a good starting point)[7].

Part B: LNP Formulation via Microfluidics

  • System Setup:

    • Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions to ensure the channels are clean and free of air bubbles.

  • Loading the Syringes:

    • Load the prepared Lipid Mix (Organic Phase) into the syringe designated for the 'organic' or 'solvent' inlet.

    • Load the Nucleic Acid Solution (Aqueous Phase) into the syringe for the 'aqueous' inlet.

  • Initiate Mixing:

    • Set the system parameters. A common starting point is:

      • Total Flow Rate (TFR): 12 mL/min[7]

      • Flow Rate Ratio (FRR) of Aqueous:Organic: 3:1[7][9]

    • Begin the run. The two solutions will be rapidly mixed within the microfluidic cartridge, triggering the self-assembly of LNPs.

    • Collect the milky-white output solution, which contains the newly formed LNPs in an ethanol/buffer mixture.

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_post Post-Processing & Characterization Lipids 1. Dissolve Lipids (SM-102, DSPC, Chol, PEG) in Ethanol Lipid_Mix 3. Create Final Lipid Mix (Organic Phase) Lipids->Lipid_Mix NA 2. Dissolve Nucleic Acid in Acidic Buffer (pH 4) Microfluidics 4. Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) NA->Microfluidics Aqueous Inlet Lipid_Mix->Microfluidics Organic Inlet Dialysis 5. Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidics->Dialysis LNP Suspension Final_LNP Sterile-Filtered LNP Product Dialysis->Final_LNP DLS 6a. Size & PDI (DLS) RiboGreen 6b. Encapsulation Eff. (RiboGreen) Final_LNP->DLS Final_LNP->RiboGreen

Fig 1. Experimental workflow for SM-102 LNP formulation.

Part C: Downstream Processing

  • Ethanol Removal and Buffer Exchange:

    • Transfer the collected LNP suspension into a dialysis cassette (e.g., 10 kDa MWCO).

    • Place the cassette in a beaker containing 1X PBS (pH 7.4) at a volume at least 1000x that of the sample.

    • Stir gently at 4°C. Perform dialysis for at least 4 hours, with two buffer changes, or overnight[7][14].

    • Causality: This step is critical to remove ethanol, which can be cytotoxic, and to raise the external pH to 7.4, neutralizing the LNP surface for improved stability and in vivo compatibility.

  • Sterilization and Storage:

    • Recover the LNP suspension from the dialysis cassette.

    • Sterile-filter the final product through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, stability should be assessed, but -80°C is often used.

Quality Control: LNP Characterization

4.1. Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the final LNP suspension in 1X PBS. Measure the particle size (Z-average diameter) and PDI.

  • Expected Results: For effective in vivo delivery, LNPs should ideally be monodisperse with a particle size between 80-120 nm and a PDI value below 0.2[8][15].

4.2. Nucleic Acid Encapsulation Efficiency (EE%)

  • Method: Quant-iT RiboGreen assay or similar fluorescent dye-based method[13][16]. The dye fluoresces brightly upon binding to nucleic acids but is quenched by the LNP structure.

  • Procedure:

    • Prepare two sets of samples. In one set, measure the fluorescence of the intact LNPs (this represents unencapsulated, or "free," RNA).

    • In the second set, add a surfactant like Triton X-100 (0.5% final concentration) to disrupt the LNPs and release the encapsulated RNA. Measure the fluorescence of this sample (this represents "total" RNA).

    • Calculate EE% using the formula: EE (%) = (FluorescenceTotal - FluorescenceFree) / FluorescenceTotal x 100

  • Expected Results: A successful formulation should yield an encapsulation efficiency >90%[3][17].

LNP_Assembly cluster_mixer Microfluidic Channel cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4) cluster_LNP Self-Assembled LNP SM102 SM-102 LNP_Shell SM102->LNP_Shell Rapid Mixing (Solvent Change) DSPC DSPC DSPC->LNP_Shell Rapid Mixing (Solvent Change) Chol Chol Chol->LNP_Shell Rapid Mixing (Solvent Change) PEG PEG PEG->LNP_Shell Rapid Mixing (Solvent Change) mRNA mRNA (-) LNP_Core mRNA Core mRNA->LNP_Core Electrostatic Interaction

References

Application Note: A Comprehensive Protocol for Assessing the Endosomal Escape of SM-102 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Hurdle of Endosomal Escape

The advent of mRNA therapeutics, highlighted by the rapid development and deployment of COVID-19 vaccines, has been made possible by sophisticated delivery vehicles known as Lipid Nanoparticles (LNPs). Among the most successful ionizable lipids used in these formulations is SM-102, a key component in the Moderna mRNA-1273 vaccine.[1][2][3] LNPs are essential for protecting the fragile mRNA payload from degradation and facilitating its entry into target cells via endocytosis.

However, cellular uptake is only the first step. For the mRNA to be translated into a therapeutic protein, it must first escape from the endosome into the cytoplasm. This process, known as endosomal escape, is the primary bottleneck and a critical determinant of the therapeutic efficacy of LNP-based medicines.[4][5][6] Inefficient escape leads to the trafficking of LNPs to the lysosome, where the payload is degraded, rendering the therapeutic inert.

The design of ionizable lipids like SM-102 is a rational strategy to overcome this barrier. SM-102 has a specific pKa, the pH at which it is 50% protonated, that is crucial for its function.[7][8][9] At the neutral pH of the bloodstream, SM-102 is largely neutral, minimizing toxicity.[1][2] Upon internalization into the endosome, the environment becomes progressively more acidic. This drop in pH causes the tertiary amine of SM-102 to become protonated (positively charged).[1][8] This charge switch facilitates an interaction with negatively charged lipids in the endosomal membrane, inducing a structural change from a stable bilayer (lamellar) to a disruptive, non-bilayer hexagonal phase (HII).[1][6][10] This phase transition destabilizes the endosomal membrane, creating pores or fusing with the membrane to release the mRNA cargo into the cytoplasm.[1][10][11]

This application note provides detailed, field-proven protocols for both visualizing and quantifying the endosomal escape of SM-102 LNPs, enabling researchers to accurately assess and optimize their delivery platforms.

Mechanism of SM-102 Mediated Endosomal Escape

The following diagram illustrates the proposed mechanism by which SM-102 LNPs facilitate the release of their mRNA payload.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP SM-102 LNP (Neutral Charge) Endocytosis 1. Endocytosis LNP->Endocytosis mRNA_released mRNA Released for Translation Endosome_ruptured Disrupted Endosome Endosome_ruptured->mRNA_released Early_Endosome 2. Early Endosome (pH ~6.5) SM-102 becomes protonated (+) Endocytosis->Early_Endosome Late_Endosome 3. Late Endosome (pH ~5.5) LNP interacts with endosomal membrane Early_Endosome->Late_Endosome Late_Endosome->Endosome_ruptured 4. Membrane Destabilization & Phase Transition

Caption: Workflow of SM-102 LNP entry and endosomal escape.

Protocol 1: Galectin Recruitment Assay for Visualizing Endosomal Rupture

This method provides direct visual evidence of endosomal membrane damage. It is a powerful tool for confirming the mechanism of action and for semi-quantitative analysis.

Principle of the Assay

Galectins are a family of cytosolic proteins that act as danger sensors. Specifically, Galectin-8 (Gal8) and Galectin-9 (Gal9) bind to β-galactosides, which are sugar molecules present on glycoproteins lining the inside of the endosome.[12][13] Under normal conditions, these glycans are shielded from the cytoplasm. However, when an LNP damages the endosomal membrane, these glycans become exposed to the cytosol. Fluorescently-tagged galectins (e.g., GFP-Gal8) are rapidly recruited to these sites of damage, forming distinct, bright puncta that can be visualized by confocal microscopy.[14][15] The number and intensity of these puncta serve as a proxy for the extent of endosomal rupture.[12][14]

Experimental Workflow: Galectin-8 Assay

G A 1. Seed GFP-Gal8 Reporter Cells B 2. Treat Cells with SM-102 LNPs A->B D 4. Incubate (e.g., 4-24 hours) B->D C 3. Include Controls: - Untreated - Chloroquine (+) C->D E 5. Live-Cell Confocal Microscopy D->E F 6. Image Analysis: Quantify GFP Puncta/Cell E->F

Caption: Step-by-step workflow for the Galectin-8 recruitment assay.

Detailed Step-by-Step Protocol

Materials:

  • Cell Line: HeLa or HEK293T cells stably expressing a fluorescently tagged Galectin-8 (e.g., GFP-Gal8).[14][16]

  • LNPs: SM-102 LNPs encapsulating a payload (e.g., Cy5-labeled reporter mRNA for co-localization).[17][18]

  • Positive Control: Chloroquine diphosphate salt solution (100 µM final concentration).[16][19] Chloroquine is a lysosomotropic agent that buffers endosomal pH, leading to osmotic swelling and rupture.[20][21]

  • Plates: Glass-bottom 96-well or 35 mm dishes suitable for high-resolution imaging.

  • Reagents: Complete cell culture medium (e.g., DMEM with 10% FBS), PBS.

  • Instrumentation: Confocal microscope with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: The day before the experiment, seed the GFP-Gal8 reporter cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging (e.g., 15,000 cells/well for a 96-well plate).[16]

  • LNP Preparation: On the day of the experiment, dilute the SM-102 LNPs in complete medium to the desired final concentrations. A typical dose range to test is 50-200 ng of mRNA per well.[12][15]

  • Treatment:

    • Carefully aspirate the old medium from the cells.

    • Add the LNP-containing medium to the respective wells.

    • Negative Control: Add fresh medium without LNPs.

    • Positive Control: Add medium containing 100 µM chloroquine.[16]

  • Incubation: Incubate the cells at 37°C and 5% CO₂ for a desired time course. Puncta can be observed as early as 3-4 hours, with signals often accumulating over 24 hours.[12]

  • Imaging:

    • Transfer the plate to the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂ for live-cell imaging.

    • Using a 40x or 63x objective, locate the cells.

    • In untreated cells, the GFP-Gal8 signal should be diffuse throughout the cytoplasm.

    • In treated cells, identify and capture images of cells displaying distinct, bright green puncta, which indicate endosomal rupture events. If using Cy5-labeled mRNA, capture images in the far-red channel to assess co-localization of the LNP cargo with the rupture site.

  • Quantification and Analysis:

    • Acquire images from at least 10-15 random fields of view for each condition.

    • Use image analysis software (e.g., ImageJ/Fiji) to count the number of GFP-Gal8 puncta per cell.

    • Calculate the average number of puncta per cell for each condition. The percentage of puncta-positive cells can also be determined.

Example Data Presentation
ConditionMean GFP-Gal8 Puncta per CellStandard Deviation% Puncta-Positive Cells
Untreated (Negative Control)0.2± 0.1< 1%
SM-102 LNP (100 ng mRNA)8.5± 2.165%
Chloroquine (100 µM)15.2± 3.592%

Protocol 2: Split-Luciferase Assay for Quantifying Cytosolic Delivery

While the galectin assay visualizes rupture, the split-luciferase assay provides a highly sensitive and quantitative measure of functional cargo delivery into the cytosol.[22][23]

Principle of the Assay

This assay, often referred to as SLEEQ (Split Luciferase Endosomal Escape Quantification), utilizes a NanoLuc® luciferase enzyme that has been split into two non-functional fragments: a large subunit (LgBiT) and a small, 11-amino-acid peptide subunit (HiBiT).[24]

  • A reporter cell line is engineered to stably express the LgBiT protein, which remains inactive in the cytoplasm.

  • The small HiBiT peptide is conjugated to the therapeutic cargo and encapsulated within the SM-102 LNPs.

  • When the LNPs escape the endosome, the HiBiT-cargo is released into the cytosol.

  • The HiBiT peptide rapidly and avidly binds to LgBiT, reconstituting a fully active luciferase enzyme.

  • Upon addition of a substrate, the reconstituted enzyme produces a bright luminescent signal that is directly proportional to the number of HiBiT molecules that have reached the cytoplasm.[22][24]

Experimental Workflow: Split Luciferase (SLEEQ) Assay

G A 1. Seed LgBiT-expressing Reporter Cells B 2. Treat Cells with HiBiT-LNP Formulations A->B C 3. Incubate to Allow Uptake and Escape B->C D 4. Lyse Cells and Add Luciferase Substrate C->D E 5. Measure Luminescence with a Plate Reader D->E F 6. Normalize and Quantify Cytosolic Delivery E->F

Caption: Step-by-step workflow for the quantitative split-luciferase assay.

Detailed Step-by-Step Protocol

Materials:

  • Cell Line: A cell line stably expressing the LgBiT subunit of NanoLuc® luciferase (e.g., HEK293 or HeLa LgBiT cells).

  • LNPs: SM-102 LNPs formulated with a HiBiT-tagged payload.

  • Plates: Opaque, white-walled 96-well plates suitable for luminescence assays.

  • Reagents: Complete cell culture medium, Nano-Glo® Live Cell Assay System or equivalent lytic endpoint reagent.

  • Instrumentation: Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed the LgBiT-expressing cells in opaque-walled 96-well plates at a density that ensures ~80-90% confluency after overnight incubation.

  • LNP Treatment: Treat cells with serial dilutions of the HiBiT-LNP formulations. Include untreated cells as a background control.

  • Incubation: Incubate the plate for a period sufficient for uptake and escape (typically 4 to 24 hours) at 37°C and 5% CO₂.

  • Signal Measurement (Endpoint):

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Prepare the lytic luciferase reagent according to the manufacturer's instructions.

    • Add the reagent to each well (e.g., 100 µL per well).

    • Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal development.

  • Luminescence Reading: Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Subtract the average background luminescence from the untreated control wells from all other readings.

    • To determine the absolute molar quantity of escaped cargo, a standard curve should be generated by lysing a known number of cells and titrating known amounts of the free HiBiT peptide into the lysate.

    • The endosomal escape efficiency can be calculated as the amount of cytosolic HiBiT (measured) divided by the total amount of HiBiT delivered to the cells (can be measured separately via uptake studies with fluorescently labeled LNPs).

Example Data Presentation
LNP FormulationRaw Luminescence (RLU)Normalized Signal (RLU)Calculated Cytosolic HiBiT (pM)
Untreated Control1,50000
SM-102 LNP (Formulation A)450,000448,500125
SM-102 LNP (Formulation B)1,200,0001,198,500338
Competitor LNP225,000223,50062

Summary and Best Practices

Assessing endosomal escape is fundamental to the rational design of LNP delivery systems.

  • The Galectin Recruitment Assay offers invaluable mechanistic insight and direct visualization of membrane rupture, making it ideal for validating escape and troubleshooting formulations.

  • The Split Luciferase Assay provides robust, quantitative data on the functional outcome of escape—cytosolic delivery. It is the gold standard for screening lipid libraries and precisely comparing the efficiency of different LNP compositions.[22][24]

For a comprehensive evaluation, it is recommended to use these methods orthogonally. Visual confirmation of endosomal damage with the galectin assay strongly supports the quantitative data generated by the split-luciferase system. Combining these protocols will provide researchers with a complete and reliable picture of the endosomal escape efficiency of their SM-102 LNP formulations, accelerating the development of next-generation mRNA therapeutics.

References

Methods for characterizing the size and polydispersity of SM-102 LNPs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Methods for the Characterization of Size and Polydispersity of SM-102 Lipid Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Size and Polydispersity in SM-102 LNP Therapeutics

The advent of mRNA-based therapeutics, significantly accelerated by the success of COVID-19 vaccines, has positioned lipid nanoparticles (LNPs) as a leading platform for nucleic acid delivery.[1][2] Among the various ionizable lipids used, SM-102 has become a cornerstone in formulations like Moderna's Spikevax®, valued for its role in encapsulating and delivering mRNA payloads effectively.[3][4] The therapeutic efficacy, biodistribution, and safety profile of SM-102 LNPs are not solely dictated by their chemical composition but are critically dependent on their physicochemical attributes, primarily particle size and polydispersity.[5][6]

Particle size directly influences the in vivo behavior of LNPs, affecting their circulation time, cellular uptake mechanisms, and tissue accumulation.[2][7] For instance, LNPs in the 50-100 nm range are generally considered optimal for many systemic applications, balancing efficient cellular endocytosis with evasion of premature clearance by the reticuloendothelial system.[2][8]

Equally important is the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes within a formulation.[9][10] A low PDI value indicates a monodisperse, or uniform, population of nanoparticles. This uniformity is crucial for consistent and predictable drug release, leading to more reliable therapeutic outcomes and enhanced patient safety.[9][] For lipid-based drug delivery systems, a PDI of 0.3 or below is generally considered acceptable, signifying a homogenous population.[5][]

This application guide provides a detailed overview and validated protocols for three principal techniques used to characterize the size and polydispersity of SM-102 LNPs: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryogenic Transmission Electron Microscopy (Cryo-TEM). The subsequent sections will delve into the theoretical underpinnings, practical methodologies, and comparative strengths of each approach, empowering researchers to implement robust quality control and achieve deeper insights into their LNP formulations.

Dynamic Light Scattering (DLS): The Workhorse for Ensemble Size Analysis

Dynamic Light Scattering (DLS) is a foundational technique for determining the size distribution of nanoparticles in suspension.[7][12] It is a non-invasive method that measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles.[12][13] Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations with an autocorrelator, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation:

d_H = k_B T / 3πηD

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the dispersant.

Causality Behind DLS for SM-102 LNPs

DLS is often the first-line characterization tool due to its speed, ease of use, and minimal sample volume requirements.[12] It provides an intensity-weighted average size (Z-average) and the Polydispersity Index (PDI), offering a rapid assessment of batch-to-batch consistency and formulation stability.[14] The Z-average is particularly sensitive to the presence of larger particles or aggregates because larger particles scatter light with significantly higher intensity (proportional to the sixth power of the radius).[15] This makes DLS an excellent screening tool for detecting early signs of aggregation, a critical quality attribute for LNP stability.

Detailed Experimental Protocol for DLS Analysis of SM-102 LNPs

Objective: To determine the Z-average hydrodynamic diameter and Polydispersity Index (PDI) of an SM-102 LNP formulation.

Materials:

  • SM-102 LNP sample

  • Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Low-volume disposable cuvettes (e.g., polystyrene or quartz)

  • DLS instrument (e.g., Malvern Zetasizer series)

  • Micropipettes and sterile, filtered tips

  • 0.2 µm syringe filter

Protocol Steps:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stable output.

    • Launch the instrument software and select the appropriate measurement type (e.g., "Size").

  • Sample Preparation (Critical Step):

    • Dilution: LNP samples must be diluted to avoid multiple scattering effects, where light scattered from one particle is re-scattered by another. A typical starting point is a 10- to 100-fold dilution in the formulation buffer (e.g., PBS).[14] The final particle concentration should result in a count rate within the instrument's optimal range (refer to the manufacturer's guidelines).

    • Filtration: Filter the dilution buffer using a 0.2 µm syringe filter to remove any dust or external contaminants that could interfere with the measurement.

    • Homogenization: Gently mix the diluted sample by inverting the tube several times or by gentle pipetting. Avoid vortexing, which can induce aggregation or disrupt the LNP structure.

  • Measurement Configuration:

    • In the software, define the parameters for the dispersant (e.g., for PBS at 25°C: viscosity ≈ 0.8872 cP, refractive index ≈ 1.333).[14]

    • Define the material properties for the SM-102 LNPs (e.g., refractive index ≈ 1.45). While an exact value is not required for size determination, it is good practice.[14]

    • Set the measurement temperature and allow for an equilibration time (e.g., 120 seconds) to ensure the sample has reached thermal stability within the instrument.

    • Select the appropriate cuvette type in the software.

  • Data Acquisition:

    • Carefully pipette the diluted LNP sample into the cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's cell holder.

    • Set the measurement protocol. A typical setting is to perform at least three consecutive measurements on the same sample to ensure reproducibility.[]

    • Initiate the measurement. The instrument will automatically determine the optimal laser attenuation and measurement duration.

  • Data Analysis and Interpretation:

    • The software will generate a report containing the Z-average diameter, the PDI, and a size distribution graph (by intensity, volume, and number).

    • Z-average: This is the primary and most stable value produced by the technique. For SM-102 LNPs, a size of approximately 80-100 nm is often desirable.[14][16]

    • PDI: This value reflects the width of the size distribution. A PDI < 0.1 indicates a highly monodisperse sample. A PDI between 0.1 and 0.3 is considered acceptable for LNP formulations.[3][5] Values > 0.3 suggest a broad or multimodal size distribution, which may warrant further investigation with higher-resolution techniques.

    • Distribution Peaks: Examine the intensity distribution. A single, well-defined peak is ideal. The presence of a second peak at a much larger size (e.g., >1000 nm) is a strong indicator of aggregation.

Workflow Diagram for DLS Analysis

DLS_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Instrument Warm-up (30 min) p2 Prepare Dilution Buffer (e.g., 0.2µm filtered PBS) p1->p2 p3 Dilute SM-102 LNP Sample (1:10 to 1:100) p2->p3 p4 Gently Homogenize p3->p4 a1 Load Sample into Cuvette p4->a1 a2 Set Measurement Parameters (Dispersant, Temperature) a1->a2 a3 Equilibrate Sample (120s) a2->a3 a4 Initiate Measurement (≥3 runs) a3->a4 d1 Review Report a4->d1 d2 Analyze Z-average & PDI d1->d2 d3 Inspect Distribution Plot (Intensity, Volume, Number) d2->d3 d4 Assess Quality (PDI < 0.3) d3->d4 caption DLS Experimental Workflow.

Caption: DLS Experimental Workflow.

Nanoparticle Tracking Analysis (NTA): Resolving Heterogeneity

Nanoparticle Tracking Analysis (NTA) provides high-resolution size distribution and concentration measurements by visualizing and tracking individual nanoparticles.[15][17] A laser beam illuminates the particles in suspension, and a microscope coupled with a camera records the scattered light from each particle. The NTA software identifies and tracks the center of each particle on a frame-by-frame basis, calculating its mean squared displacement. From this, the diffusion coefficient and, subsequently, the hydrodynamic diameter are determined for each particle individually using the Stokes-Einstein equation.

Causality Behind NTA for SM-102 LNPs

While DLS provides an ensemble average, NTA offers a particle-by-particle analysis, generating a number-weighted size distribution.[15] This makes NTA significantly more powerful for resolving distinct populations within a polydisperse sample.[18] For instance, if a formulation contains a primary population at 80 nm and a smaller, secondary population of aggregates at 200 nm, DLS might report a broad, single peak with a high PDI. NTA, in contrast, can often distinguish and quantify these two separate populations.[18][19] Furthermore, NTA provides a direct measurement of particle concentration (particles/mL), a parameter not available from DLS, which is crucial for dose determination and formulation consistency.[17][19]

Detailed Experimental Protocol for NTA Analysis of SM-102 LNPs

Objective: To determine the number-weighted size distribution and concentration of an SM-102 LNP sample.

Materials:

  • SM-102 LNP sample

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • NTA instrument (e.g., Malvern NanoSight series)

  • Sterile syringes and needles

  • 0.2 µm syringe filter

Protocol Steps:

  • Instrument Setup:

    • Power on the NTA instrument, laser source, and computer.

    • Launch the NTA software.

    • Prime the fluidics system with filtered, deionized water, followed by the filtered sample buffer to ensure the system is clean.

  • Sample Preparation:

    • Dilution: Proper dilution is paramount for NTA to ensure an optimal number of particles in the field of view (typically 20-100 particles per frame). The ideal concentration is usually between 10⁷ and 10⁹ particles/mL.[17] This often requires a greater dilution factor than for DLS (e.g., 1:100 to 1:10,000).

    • Perform serial dilutions in filtered buffer to find the optimal concentration.

    • Gently mix the diluted sample before loading.

  • Data Acquisition:

    • Load the diluted sample into the instrument using a syringe, ensuring a slow and steady flow to avoid introducing air bubbles.

    • Adjust the camera focus and screen gain to clearly visualize the scattering from the nanoparticles against the background. The particles should appear as sharp, distinct dots.

    • Set the capture duration (e.g., 60 seconds) and the number of captures (e.g., 3-5 videos).[20]

    • Initiate the video capture sequence.

  • Data Processing and Analysis:

    • After capture, the software will process the videos. Set the detection threshold to accurately distinguish particles from background noise.

    • The software tracks the path of each particle and calculates its size.

    • The results are compiled into a size distribution histogram and a report detailing the mean size, mode size, and particle concentration.

    • Review the results from the replicate captures to ensure consistency. A significant drop in concentration over time may indicate sample instability or sedimentation.[18]

Workflow Diagram for NTA Analysis

NTA_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prime Instrument Fluidics p2 Perform Serial Dilution (Target: 10⁷-10⁹ particles/mL) p1->p2 p3 Load Sample via Syringe p2->p3 a1 Adjust Focus and Gain p3->a1 a2 Set Capture Settings (e.g., 5 x 60s videos) a1->a2 a3 Capture Videos a2->a3 d1 Set Detection Threshold a3->d1 d2 Process Videos to Track Particles d1->d2 d3 Generate Size Distribution & Concentration Report d2->d3 d4 Verify Reproducibility d3->d4 caption NTA Experimental Workflow.

Caption: NTA Experimental Workflow.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Visual Confirmation of Morphology

Cryo-TEM is a powerful imaging technique that provides direct visualization of nanoparticles in their native, hydrated state.[21] A small aliquot of the sample is applied to a TEM grid, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the sample, trapping the LNPs in a thin layer of amorphous ice and preserving their structure without the artifacts associated with conventional drying or staining methods.[21]

Causality Behind Cryo-TEM for SM-102 LNPs

While light scattering techniques provide data on hydrodynamic diameter, Cryo-TEM offers direct measurement of the particle's core structure and morphology.[15] This allows for the unambiguous confirmation of particle size and shape (e.g., spherical, elliptical) and can reveal structural details such as the presence of a solid electron-dense core, which is characteristic of well-formed mRNA-LNPs.[16][21] Cryo-TEM is the gold standard for visualizing particle populations, identifying aggregates, and detecting the presence of empty or partially formed particles. The size measured by Cryo-TEM is typically slightly smaller than the hydrodynamic diameter from DLS or NTA, as the latter includes the PEG-lipid hydrating layer.

Detailed Experimental Protocol for Cryo-TEM Analysis of SM-102 LNPs

Objective: To visualize the morphology and measure the core size distribution of SM-102 LNPs.

Materials:

  • SM-102 LNP sample (at a suitable concentration, often around 1 mg/mL)

  • TEM grids (e.g., lacey carbon or C-flat™)

  • Vitrification robot (e.g., Vitrobot™, Leica EM GP)

  • Liquid ethane and liquid nitrogen

  • Cryo-capable Transmission Electron Microscope

Protocol Steps:

  • Grid Preparation:

    • Place the TEM grids in the vitrification robot's chamber.

    • Glow-discharge the grids to render the carbon support film hydrophilic, which promotes even spreading of the sample.

  • Sample Application and Vitrification:

    • Set the environmental chamber of the robot to a controlled temperature (e.g., 25°C) and high humidity (>95%) to prevent sample evaporation.

    • Apply a small volume (typically 3-4 µL) of the LNP suspension to the grid.

    • The robot blots away excess liquid with filter paper to create a thin film of the suspension across the grid holes. The blotting time is a critical parameter that must be optimized.

    • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This process must be faster than the formation of ice crystals to achieve vitrification.

  • Sample Storage and Transfer:

    • Store the vitrified grids under liquid nitrogen until they are ready to be imaged.

    • Transfer the grid to the cryo-TEM using a cryo-transfer holder, maintaining the grid at liquid nitrogen temperature throughout the process.

  • Imaging and Data Collection:

    • Operate the TEM at a low electron dose to minimize radiation damage to the vitrified sample (low-dose imaging).

    • Identify suitable grid squares with a thin, even layer of ice.

    • Acquire a series of high-magnification digital images from different areas of the grid to ensure the dataset is representative of the entire sample.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of individual particles (typically >100) from the collected micrographs.

    • Analyze the morphology of the particles, noting their shape and internal structure.

    • Generate a size distribution histogram from the measurements.

Workflow Diagram for Cryo-TEM Analysis

CryoTEM_Workflow cluster_prep Grid Preparation & Vitrification cluster_acq Imaging cluster_analysis Image Analysis p1 Glow-Discharge TEM Grid p2 Apply 3-4µL LNP Sample p1->p2 p3 Blot Excess Liquid p2->p3 p4 Plunge-Freeze in Liquid Ethane p3->p4 a1 Load Grid into Cryo-TEM p4->a1 a2 Locate Area of Good Ice a1->a2 a3 Acquire Images (Low-Dose Mode) a2->a3 d1 Measure Particle Diameters (e.g., ImageJ) a3->d1 d2 Analyze Morphology (Shape, Core Structure) d1->d2 d3 Generate Size Distribution Histogram d2->d3 caption Cryo-TEM Experimental Workflow.

Caption: Cryo-TEM Experimental Workflow.

Comparative Summary and Orthogonal Approach

No single technique provides a complete picture of LNP size and polydispersity. A robust characterization strategy relies on an orthogonal approach, using multiple complementary methods to validate findings.[22][23] DLS serves as a rapid, high-throughput method for routine quality control. When DLS indicates high polydispersity, NTA can be employed to resolve different populations and provide concentration data. Cryo-TEM provides the ultimate visual confirmation of size, morphology, and structural integrity, serving as an invaluable tool for formulation development and troubleshooting.

Parameter Dynamic Light Scattering (DLS) Nanoparticle Tracking Analysis (NTA) Cryogenic TEM (Cryo-TEM)
Measurement Principle Ensemble light scattering from Brownian motionSingle-particle tracking of Brownian motionDirect imaging of vitrified particles
Primary Output Z-average (Intensity-weighted) diameter, PDINumber-weighted size distribution, ConcentrationCore diameter, Morphology, Structure
Size Range ~0.3 nm to 10 µm~30 nm to 1000 nm[15]Limited by field of view, high resolution
Key Advantage Fast, high-throughput, excellent for stability screeningHigh resolution for polydisperse samples, measures concentrationGold standard for visual confirmation, morphology analysis
Key Limitation Intensity bias towards larger particles, low resolutionLower throughput, requires more dilution optimizationLow throughput, complex sample prep, requires specialized equipment
Best Use Case Routine QC, batch-to-batch consistency, stability studiesResolving mixed populations, concentration analysisIn-depth structural analysis, troubleshooting, reference method

Conclusion

The meticulous characterization of size and polydispersity is a non-negotiable aspect of developing safe and effective SM-102 LNP-based therapeutics. By integrating the rapid screening capabilities of Dynamic Light Scattering, the high-resolution power of Nanoparticle Tracking Analysis, and the definitive visual evidence from Cryo-TEM, researchers can build a comprehensive understanding of their formulations. This multi-faceted, orthogonal approach ensures data integrity, facilitates rational formulation design, and ultimately accelerates the translation of promising therapeutics from the laboratory to the clinic.

References

The Critical Role of SM-102 in Propelling mRNA Vaccine Technology: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The advent of mRNA vaccines represents a paradigm shift in modern medicine, a leap made possible by sophisticated delivery systems. At the heart of this technology lies the lipid nanoparticle (LNP), a meticulously engineered vehicle designed to protect and deliver its precious mRNA cargo. Central to the success of these LNPs is the ionizable lipid, and among the most prominent is SM-102, a key component in the Moderna COVID-19 vaccine.[1][2][3] This guide provides an in-depth exploration of SM-102, offering detailed protocols and the scientific rationale behind its application in mRNA vaccine development for researchers, scientists, and drug development professionals.

Understanding SM-102: The pH-Sensitive Navigator for mRNA Delivery

SM-102, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a synthetic ionizable amino lipid.[1] Its ingenious design is pivotal to overcoming the significant hurdles of mRNA delivery. Naked mRNA is inherently unstable and susceptible to degradation by ubiquitous enzymes.[4] Furthermore, its negative charge prevents it from passively crossing the negatively charged cell membrane. SM-102 addresses these challenges through its pH-dependent charge.

At a physiological pH of around 7.4, SM-102 maintains a near-neutral charge, which is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.[1][5] However, the magic of SM-102 happens in the acidic environment of the endosome (pH 5-6). Here, the tertiary amine group of SM-102 becomes protonated, acquiring a positive charge.[1][2] This charge reversal is the key to two critical events:

  • mRNA Encapsulation: During the formulation process, which occurs at an acidic pH, the positively charged SM-102 electrostatically interacts with the negatively charged phosphate backbone of the mRNA, facilitating high encapsulation efficiency.[4][6]

  • Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the endosome matures and its internal environment becomes increasingly acidic. The protonated SM-102 interacts with the endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm, where it can be translated into the target protein by the cell's machinery.[1][5] This "proton sponge effect" is a cornerstone of successful mRNA delivery.[5]

Below is a diagram illustrating the pH-dependent mechanism of SM-102 in mRNA delivery.

G cluster_0 LNP Formulation (Acidic pH) cluster_1 Systemic Circulation (Physiological pH) cluster_2 Endosomal Escape (Acidic pH) mRNA mRNA SM-102 (Protonated) SM-102 (Protonated) mRNA->SM-102 (Protonated) Electrostatic Interaction LNP Assembly LNP Assembly SM-102 (Protonated)->LNP Assembly LNP LNP Cell Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome mRNA Release mRNA Release Endosome->mRNA Release Membrane Disruption

Caption: pH-dependent mechanism of SM-102 for mRNA delivery.

The Anatomy of an SM-102 Lipid Nanoparticle

SM-102 does not act alone. It is a critical component of a four-part lipid mixture that self-assembles into the LNP structure. The precise ratio of these lipids is crucial for the stability, efficacy, and safety of the final vaccine product. A typical formulation, similar to that used in the Moderna vaccine, consists of:

Lipid ComponentMolar Ratio (%)Function
SM-102 (Ionizable Lipid) 50Facilitates mRNA encapsulation and endosomal escape.[4][6]
DSPC (Phospholipid) 10Acts as a "helper lipid," providing structural integrity to the LNP.[6][7]
Cholesterol 38.5Enhances LNP stability and aids in membrane fusion.[4][8]
PEG-DMG (PEGylated Lipid) 1.5Forms a protective hydrophilic layer, increasing circulation time and preventing aggregation.[4][7]

This specific composition ensures the formation of stable, monodisperse nanoparticles capable of effectively delivering their mRNA payload.

Protocol for the Formulation of SM-102-Based mRNA-LNPs via Microfluidics

The reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency is paramount for clinical applications. Microfluidic mixing has emerged as the gold standard for achieving this.[9][10][11] This technique allows for the rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, leading to the self-assembly of LNPs.[12]

Below is a detailed protocol for the formulation of SM-102-based mRNA-LNPs using a microfluidic system.

Materials and Reagents
  • SM-102 (e.g., from Cayman Chemical)[13]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • Ethanol (200 proof, anhydrous)

  • mRNA encoding the antigen of interest

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of SM-102:DSPC:Cholesterol:PEG-DMG).[14][15]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.[16]

    • Ensure all lipids are completely dissolved. Gentle warming or sonication may be required.[16] Store the lipid stock solution at -80°C for long-term storage and at -20°C for short-term use.[16]

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH is crucial for the protonation of SM-102 and subsequent complexation with mRNA.

    • The concentration of the mRNA solution will depend on the desired final mRNA concentration in the LNPs.

Microfluidic Mixing for LNP Assembly

The following workflow outlines the assembly of SM-102 LNPs using a microfluidic device.

G Lipid_Stock Lipid Stock Solution (SM-102, DSPC, Cholesterol, PEG-DMG in Ethanol) Microfluidic_Mixer Microfluidic Mixer Lipid_Stock->Microfluidic_Mixer mRNA_Stock mRNA Stock Solution (in Acidic Buffer) mRNA_Stock->Microfluidic_Mixer LNP_Formation LNP Self-Assembly Microfluidic_Mixer->LNP_Formation Downstream_Processing Downstream Processing (Buffer Exchange, Concentration) LNP_Formation->Downstream_Processing Final_LNP Final mRNA-LNP Formulation Downstream_Processing->Final_LNP

Caption: Workflow for SM-102 LNP formulation via microfluidics.

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions.

  • Loading of Solutions: Load the lipid stock solution into one syringe and the mRNA stock solution into another.

  • Mixing: Set the desired flow rates and flow rate ratio (FRR) on the microfluidic device. A common FRR for the aqueous to organic phase is 3:1.[17] The total flow rate (TFR) will influence the resulting LNP size.

  • Collection: Initiate the mixing process and collect the resulting LNP dispersion. The rapid mixing of the two phases leads to a decrease in the polarity of the solvent, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNPs.[12]

Downstream Processing

After formation, the LNP dispersion contains ethanol and is in an acidic buffer, which needs to be addressed before in vivo application.

  • Buffer Exchange and Concentration: Tangential flow filtration (TFF) is a widely used method for buffer exchange and concentration of the LNP formulation.[18][19] This process removes the ethanol and replaces the acidic buffer with a physiologically compatible buffer, such as PBS (pH 7.4).

  • Sterile Filtration: The final LNP formulation should be sterile-filtered through a 0.22 µm filter to remove any potential microbial contamination.

Characterization of SM-102-Based mRNA-LNPs

Thorough characterization of the formulated LNPs is a critical quality control step to ensure consistency, efficacy, and safety.[20][21] Key parameters to be evaluated include:

ParameterAnalytical Technique(s)Importance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[22][23]Affects cellular uptake, biodistribution, and immunogenicity. A narrow size distribution (low PDI) is desirable.
Zeta Potential Electrophoretic Light Scattering (ELS)[22]Indicates the surface charge of the LNPs, which influences their stability and interaction with biological membranes.
mRNA Encapsulation Efficiency (EE) RiboGreen Assay, Ion-Pair Reversed-Phase HPLC, Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)[17][22][24]Determines the percentage of mRNA successfully encapsulated within the LNPs, a key indicator of formulation efficiency.
Lipid Composition and Concentration High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC/MS)[21][25]Verifies the correct ratio and concentration of the lipid components in the final formulation.
Protocol for Determining mRNA Encapsulation Efficiency using a Fluorescence-Based Assay (e.g., RiboGreen)

This protocol provides a general workflow for determining the encapsulation efficiency of mRNA in LNPs.

  • Prepare a Standard Curve: Create a standard curve of known mRNA concentrations using the fluorescence dye (e.g., RiboGreen).

  • Measure Free mRNA: Dilute an aliquot of the LNP formulation in a buffer compatible with the fluorescence assay and measure the fluorescence. This represents the unencapsulated (free) mRNA.

  • Measure Total mRNA: Take another aliquot of the LNP formulation and disrupt the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated mRNA.[24][26] Measure the fluorescence of this sample to determine the total mRNA concentration.

  • Calculate Encapsulation Efficiency: The encapsulation efficiency (EE) can be calculated using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Conclusion and Future Perspectives

SM-102 has undeniably been a game-changer in the development of mRNA vaccines, enabling the rapid creation of life-saving immunizations. Its pH-sensitive nature provides an elegant solution to the complex challenge of intracellular mRNA delivery. The protocols and methodologies outlined in this guide provide a robust framework for researchers and developers working with this critical excipient.

As the field of mRNA therapeutics continues to expand beyond vaccines into areas like cancer immunotherapy and protein replacement therapies, the demand for novel and even more efficient ionizable lipids will undoubtedly grow. The foundational understanding of how lipids like SM-102 function will be instrumental in designing the next generation of delivery vehicles, further unlocking the immense potential of mRNA-based medicines.

References

In vivo biodistribution analysis of SM-102 LNPs in mice

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vivo Biodistribution Analysis of SM-102 Lipid Nanoparticles (LNPs) in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Path of LNP Delivery

Lipid nanoparticles (LNPs) have become the leading non-viral vectors for delivering nucleic acid therapeutics, most notably demonstrated by their role in mRNA vaccines. The ionizable lipid SM-102 is a key component in many of these formulations, prized for its efficacy in encapsulating and delivering mRNA payloads.[1][2][3] The in vivo journey of an LNP, from administration to cellular uptake, is a complex process that dictates both the therapeutic efficacy and potential toxicity of the cargo it carries. Therefore, a thorough understanding of its biodistribution—where the LNPs go in the body, in what concentration, and for how long—is a cornerstone of preclinical development.

This guide provides a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of SM-102 LNPs in mice. We will delve into the mechanistic principles, proven methodologies, and analytical techniques required to generate robust and reliable data.

Why Biodistribution Matters
  • Efficacy: Therapeutic success depends on the LNP reaching the target organ or cell type in sufficient concentrations. For many intravenously administered LNPs, including those formulated with SM-102, the primary site of accumulation is the liver.[1][4]

  • Safety: Off-target accumulation can lead to unintended side effects and toxicity. Quantifying LNP presence in non-target organs is crucial for building a comprehensive safety profile.

  • Pharmacokinetics (PK): Biodistribution data are integral to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the LNP, informing dosing regimens and therapeutic windows.

The Role of Apolipoprotein E (ApoE)

A critical factor governing the biodistribution of many LNPs, including SM-102 formulations, is the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface upon entering the bloodstream.[5][6][7] ApoE acts as a passport, facilitating the recognition and uptake of the LNP by cells expressing lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR), which is highly abundant on hepatocytes.[8][9] This ApoE-LDLR interaction is the primary mechanism driving the pronounced liver tropism of these nanoparticles.[5][7][9] Understanding this interaction is key to interpreting biodistribution results.

Experimental Design & Strategy

A well-designed biodistribution study provides a clear snapshot of LNP trafficking. Key considerations include the method of detection, the choice of animal model, and the time points for analysis.

Methodologies for Tracking LNPs

Two primary strategies are employed, often in a complementary fashion:

  • Direct Quantification of Lipids: This involves measuring the concentration of a unique LNP component, such as the SM-102 lipid itself, in various tissues. This is the gold standard for quantitative accuracy and is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11]

  • Payload-Based Quantification: This method tracks the delivery and expression of the nucleic acid cargo.

    • Reporter Gene Expression: Encapsulating mRNA encoding a reporter protein like Firefly Luciferase allows for whole-body imaging using systems like the In Vivo Imaging System (IVIS).[4][12][13] This provides a dynamic, semi-quantitative view of where the payload is functionally delivered and expressed.

    • Direct mRNA Quantification: Techniques like branched DNA (bDNA) assays can measure the amount of the specific mRNA payload in tissue homogenates, providing a direct measure of delivery.[14][15]

This guide will focus on a combined approach: using a reporter gene for initial qualitative assessment and LC-MS/MS for definitive quantitative analysis of the SM-102 lipid.

Experimental Workflow Overview

The entire process, from LNP administration to data analysis, follows a structured sequence.

G cluster_0 Phase 1: In Vivo cluster_1 Phase 2: Ex Vivo Processing cluster_2 Phase 3: Analysis A SM-102 LNP Administration (e.g., Intravenous) B Animal Monitoring & In Vivo Imaging (IVIS) A->B C Sample Collection at Pre-defined Time Points B->C D Organ Harvesting (Liver, Spleen, etc.) C->D E Tissue Homogenization D->E F Lipid Extraction E->F G LC-MS/MS Quantification of SM-102 F->G H Data Analysis (%ID/g tissue) G->H I Biodistribution Profile Generation H->I

Caption: High-level workflow for SM-102 LNP biodistribution analysis in mice.

Detailed Protocols

Disclaimer: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials & Reagents
  • Animal Model: 6-8 week old BALB/c mice (female mice are often chosen to avoid inter-animal aggression).[16]

  • LNP Formulation: SM-102 LNPs encapsulating Luciferase mRNA, sterile-filtered, and suspended in a suitable buffer (e.g., PBS, pH 7.4).

  • Dosing Supplies: Insulin syringes (e.g., 31G) for intravenous (tail vein) injection.

  • Anesthesia: Isoflurane with an appropriate vaporizer and induction chamber.

  • Sample Collection:

    • EDTA-coated microtubes for blood collection.

    • Sterile surgical tools for dissection.

    • Pre-labeled cryovials for tissue samples.

    • Liquid nitrogen for snap-freezing.

  • Tissue Processing:

    • Bead mill homogenizer with ceramic beads.

    • Solvents: Chloroform, Methanol (HPLC or MS grade).[10]

    • Internal Standard (IS): A stable isotope-labeled version of SM-102 for LC-MS/MS quantification.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Protocol: LNP Administration and Sample Collection
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Dose Preparation: Dilute the SM-102 LNP stock solution in sterile PBS to the final desired concentration (e.g., 0.5 - 1.0 mg/kg mRNA dose).[17][18] The injection volume should be approximately 100 µL for a 20-25g mouse.

  • Administration:

    • Anesthetize the mouse using isoflurane.

    • Administer the LNP solution via intravenous (IV) tail vein injection. This route ensures immediate systemic circulation.[16]

    • Causality: IV injection bypasses absorption barriers, providing the most direct assessment of systemic distribution.

  • Time Points: Select time points to capture the distribution and clearance phases. A typical set might be: 1, 4, 8, and 24 hours post-injection.[10]

  • Euthanasia and Blood Collection:

    • At each designated time point, anesthetize the mice (n=3-5 per group).

    • Perform cardiac puncture to collect whole blood into EDTA-coated tubes.

    • Immediately place blood on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Organ Harvesting:

    • Perform cervical dislocation to ensure euthanasia.

    • Perfuse the animal with cold PBS through the heart to flush blood from the organs.

    • Causality: Perfusion is critical to prevent blood-borne LNPs from contaminating the tissue-resident LNP measurement, which would falsely inflate organ concentration values.

    • Carefully dissect key organs: liver, spleen, lungs, kidneys, heart, and brain.[18] Also collect a sample from the injection site if a different route was used.

    • Rinse each organ in cold PBS, blot dry, and record its wet weight.

    • Snap-freeze each tissue sample in a pre-weighed, labeled cryovial using liquid nitrogen. Store at -80°C until processing.

Protocol: Sample Processing and Lipid Extraction
  • Tissue Homogenization:

    • Place a weighed portion of the frozen tissue (e.g., 50-100 mg) into a tube with ceramic beads.

    • Add a defined volume of purified water (e.g., 19 equivalents w/v) to create a 20-fold dilution.[10]

    • Homogenize the tissue using a bead mill homogenizer until no visible tissue fragments remain.

  • Lipid Extraction (Bligh-Dyer Method Adaptation):

    • To a known volume of tissue homogenate or plasma, add the internal standard.

    • Add methanol and chloroform in a precise ratio (e.g., starting with a 1:2:0.8 ratio of sample:methanol:chloroform).

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Add additional chloroform and water to induce phase separation.

    • Centrifuge to pellet the precipitated protein and separate the aqueous (upper) and organic (lower) phases.

    • Causality: SM-102 is a lipid and will partition into the lower organic (chloroform) phase.

    • Carefully collect the lower chloroform layer.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 1:1 Isopropanol:Methanol).[10]

Protocol: LC-MS/MS Quantification of SM-102
  • Method Development: Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for SM-102 and its stable isotope-labeled internal standard. This involves optimizing the precursor and product ion transitions.

  • Chromatography: Use a suitable column (e.g., a C18 or Phenyl-Hexyl column) to separate SM-102 from other endogenous lipids.[19][20]

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of SM-102 standard and a fixed concentration of the internal standard into matrix homogenate from an untreated control animal.

  • Sample Analysis: Inject the reconstituted lipid extracts from the study samples into the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for SM-102 and the internal standard.

    • Calculate the peak area ratio (SM-102 / IS).

    • Determine the concentration of SM-102 in the sample using the linear regression equation from the calibration curve.

Data Analysis & Presentation

The final step is to normalize the concentration data to account for differences in organ size and the injected dose.

Calculation of Biodistribution

The data is typically presented as the Percentage of Injected Dose per Gram of Tissue (%ID/g) .

  • Total SM-102 per Organ:

    • Concentration (ng/mL) x Volume of Homogenate (mL) = Total SM-102 in homogenized sample (ng)

    • Total SM-102 (ng) x (Total Organ Weight / Homogenized Tissue Weight) = Total SM-102 per Organ (ng)

  • Percentage of Injected Dose (%ID):

    • Total SM-102 per Organ (ng) / Total Injected Dose of SM-102 (ng) x 100 = %ID per Organ

  • %ID per Gram of Tissue:

    • %ID per Organ / Total Organ Weight (g) = %ID/g

Example Data Presentation

The results should be summarized in a clear, tabular format.

Organ1 Hour (%ID/g ± SD)4 Hours (%ID/g ± SD)8 Hours (%ID/g ± SD)24 Hours (%ID/g ± SD)
Liver 45.2 ± 5.162.5 ± 7.348.1 ± 6.215.3 ± 2.1
Spleen 15.7 ± 2.425.8 ± 3.118.9 ± 2.58.4 ± 1.5
Kidney 3.1 ± 0.62.5 ± 0.41.8 ± 0.30.5 ± 0.1
Lungs 5.6 ± 1.13.1 ± 0.71.5 ± 0.40.4 ± 0.1
Heart 1.2 ± 0.30.9 ± 0.20.6 ± 0.1< LLOQ
Plasma 20.5 ± 3.55.2 ± 1.21.1 ± 0.3< LLOQ

Note: Data are hypothetical for illustrative purposes. LLOQ = Lower Limit of Quantification.

G cluster_0 Mechanistic Pathway cluster_1 Primary Biodistribution A IV Injection of SM-102 LNP B Adsorption of ApoE in Bloodstream A->B C Binding to LDLR on Hepatocytes B->C G Moderate Accumulation in Spleen B->G Minor Pathway H Low Accumulation in Other Organs B->H Minimal D Receptor-Mediated Endocytosis C->D F High Accumulation in Liver C->F Major Pathway E Endosomal Escape & mRNA Release D->E

Caption: Conceptual pathway of SM-102 LNP biodistribution after IV administration.

Conclusion and Best Practices

A rigorous biodistribution analysis is non-negotiable in the preclinical development of LNP-based therapeutics. By combining whole-body imaging with gold-standard LC-MS/MS quantification, researchers can build a comprehensive picture of LNP disposition.

Key Takeaways:

  • ApoE is Key: The liver-dominant biodistribution of SM-102 LNPs is primarily driven by the ApoE-LDLR axis.[5][7][8][9]

  • Quantification is Crucial: While reporter assays are useful, direct quantification of the lipid component via LC-MS/MS provides the most accurate and definitive biodistribution data.[10][11]

  • Protocol Adherence: Meticulous attention to detail, especially during perfusion and sample processing, is essential for data integrity.

This guide provides a robust framework for initiating these critical studies, enabling informed decisions in the development of safe and effective nucleic acid therapies.

References

Troubleshooting & Optimization

Navigating SM-102 LNP Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to SM-102 and LNP Aggregation

SM-102 is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles that encapsulate and deliver nucleic acid payloads like mRNA.[1][2][3] At a low pH (e.g., in an acetate buffer), SM-102 is positively charged, facilitating the encapsulation of negatively charged nucleic acids.[2] Upon entering the physiological environment with a neutral pH, SM-102 becomes near-neutral, a key feature for successful intracellular delivery.[2]

LNP aggregation, the process where individual nanoparticles clump together, is a critical challenge in formulation development. Aggregation can negatively impact the stability, efficacy, and safety of the final product. Understanding and controlling the factors that lead to aggregation is paramount for reproducible and successful experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to SM-102 LNP aggregation in a direct question-and-answer format.

Q1: My SM-102 LNP formulation shows visible precipitation or a high Polydispersity Index (PDI) immediately after formulation. What are the likely causes?

A1: Immediate aggregation or high PDI (typically >0.2) suggests a fundamental issue with the formulation or process parameters. The primary culprits are often related to the lipid chemistry and the mixing process.

  • Incorrect pH of the Aqueous Phase: The pH of the aqueous buffer containing the nucleic acid is critical. For efficient encapsulation, the ionizable lipid SM-102 requires an acidic environment (typically pH 4.0-5.0) to be sufficiently protonated and interact with the negatively charged nucleic acid.[2][4] If the pH is too high, encapsulation will be inefficient, leading to free lipids and nucleic acids that can contribute to aggregation.

  • Suboptimal Lipid Ratios: The molar ratio of the different lipid components (SM-102, helper lipids like DSPC, cholesterol, and a PEG-lipid) is a critical quality attribute.[1][3][5][6][7] An imbalance, particularly an insufficient amount of the PEG-lipid which provides a steric barrier against aggregation, can lead to instability.[8][9][10] A common molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[1][6]

  • Poor Lipid Quality or Handling: Ensure that the lipids, especially SM-102, have not degraded. Lipid stock solutions should be stored properly, typically at -20°C or -80°C, and warmed to room temperature before use to ensure homogeneity.[3][11] For lipids supplied as solids, ensure they are fully dissolved in ethanol.[2]

  • Inefficient Mixing: The rapid and homogenous mixing of the lipid-ethanol phase with the aqueous phase is crucial for the self-assembly of uniform LNPs.[2] Inconsistent or slow mixing can lead to the formation of larger, aggregated particles. Microfluidic mixing systems are often used to achieve controlled and reproducible mixing.[3][12]

Q2: My LNPs look good initially (low PDI), but they aggregate over time during storage. What factors contribute to this instability?

A2: Delayed aggregation points to issues with the formulation's long-term stability. Several factors can be at play:

  • Buffer Composition and Storage Temperature: The choice of storage buffer and temperature significantly impacts LNP stability.[13][14] While PBS is commonly used, some studies suggest that other buffers, such as those containing histidine, may offer better stability by mitigating lipid oxidation.[14] Storage at 4°C is common, but some formulations may require freezing at -20°C or -80°C to prevent aggregation over extended periods.[15] However, freeze-thaw cycles can also induce aggregation if not properly controlled or if cryoprotectants are not used.[10][16][17]

  • Insufficient PEGylation: The PEG-lipid forms a hydrophilic layer on the LNP surface, preventing aggregation through steric hindrance.[8][9] If the concentration of the PEG-lipid is too low, or if it desorbs from the LNP surface over time, the particles can become unstable and aggregate.

  • High LNP Concentration: Highly concentrated LNP solutions are more prone to aggregation due to the increased frequency of particle collisions.[18] If you observe aggregation upon concentrating your sample, consider optimizing the final concentration or using stabilizing excipients.

  • Lipid Oxidation: Unsaturated lipids in the formulation can be susceptible to oxidation, which can alter the LNP structure and lead to aggregation.[14] The inclusion of antioxidants in the buffer or minimizing exposure to light and oxygen can help mitigate this.

Q3: How can I properly characterize LNP aggregation?

A3: A multi-faceted approach is necessary for the accurate detection and quantification of LNP aggregation.

Technique Principle Information Provided Limitations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides the average particle size (Z-average) and Polydispersity Index (PDI), which indicates the broadness of the size distribution.[7][11][19]Intensity-weighted, so it is highly sensitive to the presence of a small number of large aggregates, which can skew the results.[19]
Nanoparticle Tracking Analysis (NTA) Tracks the Brownian motion of individual particles to determine their size.Provides a number-based particle size distribution and concentration, allowing for the detection of subpopulations and aggregates.[11][19]Can be less accurate for highly polydisperse samples.
Size Exclusion Chromatography (SEC) Separates particles based on their size as they pass through a porous column.Can separate monomers from aggregates and provide quantitative information on the different species present.[20][21]Potential for particle-column interactions that may affect the results.
Flow Imaging Microscopy (FIM) Captures images of individual particles in a fluid stream.Can detect and characterize subvisible particles and aggregates, providing information on their size, shape, and concentration.[10]May not be sensitive enough to detect very small aggregates or oligomers.

Experimental Protocols

Protocol 1: Standard SM-102 LNP Formulation using Microfluidics

This protocol provides a general framework for formulating SM-102 LNPs. Optimization of specific parameters will be necessary for different nucleic acid payloads and applications.

  • Preparation of Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, and Cholesterol individually in absolute ethanol to a final concentration of 10 mg/mL.[1]

    • DMG-PEG 2000 is typically also prepared as a 10 mg/mL stock solution in ethanol.[1]

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required, especially for cholesterol.[2]

  • Preparation of the Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG 2000).[1][6]

    • Mix thoroughly to ensure a homogenous solution.

  • Preparation of the Aqueous Phase:

    • Dilute the nucleic acid (e.g., mRNA) in an RNase-free acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[2] The final concentration will depend on the desired lipid-to-nucleic acid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the aqueous nucleic acid solution into the aqueous phase inlet.

    • Set the desired flow rate ratio (FRR), typically 3:1 (aqueous:organic), and total flow rate (TFR).[2]

    • Collect the resulting LNP solution.

  • Downstream Processing:

    • The collected LNP solution will contain ethanol, which needs to be removed. Dialysis or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4) is commonly used.[11][14]

    • Sterile filter the final LNP formulation through a 0.2 µm filter.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting SM-102 LNP aggregation.

Troubleshooting_Workflow start LNP Aggregation Observed check_timing When does aggregation occur? start->check_timing immediate Immediately after formulation check_timing->immediate Immediate delayed During storage check_timing->delayed Delayed check_formulation Review Formulation Parameters immediate->check_formulation check_storage Review Storage Conditions delayed->check_storage ph_issue Incorrect aqueous phase pH? check_formulation->ph_issue ratio_issue Suboptimal lipid ratios? check_formulation->ratio_issue quality_issue Poor lipid quality/handling? check_formulation->quality_issue mixing_issue Inefficient mixing? check_formulation->mixing_issue solution_immediate Adjust pH, optimize ratios, verify lipid quality, refine mixing. ph_issue->solution_immediate ratio_issue->solution_immediate quality_issue->solution_immediate mixing_issue->solution_immediate buffer_issue Inappropriate buffer/temperature? check_storage->buffer_issue peg_issue Insufficient PEGylation? check_storage->peg_issue conc_issue LNP concentration too high? check_storage->conc_issue oxidation_issue Lipid oxidation? check_storage->oxidation_issue solution_delayed Optimize buffer & temperature, consider cryoprotectants, adjust concentration, add antioxidants. buffer_issue->solution_delayed peg_issue->solution_delayed conc_issue->solution_delayed oxidation_issue->solution_delayed

Caption: Troubleshooting workflow for SM-102 LNP aggregation.

The Role of Helper Lipids in Preventing Aggregation

The stability of LNPs is not solely dependent on the ionizable lipid and the PEG-lipid. Helper lipids, namely a phospholipid (like DSPC) and cholesterol, play crucial structural roles.[5][22]

  • Phospholipids (e.g., DSPC): These lipids contribute to the formation of the lipid bilayer and enhance the stability of the LNP structure.[9]

  • Cholesterol: Cholesterol modulates the fluidity and integrity of the lipid bilayer, filling in gaps between the other lipid molecules and contributing to overall particle stability.[5][8][9]

An improper ratio of these helper lipids can lead to a less stable LNP structure that is more prone to aggregation.[22]

LNP_Structure cluster_LNP Lipid Nanoparticle Cross-Section core Nucleic Acid (e.g., mRNA) sm102 SM-102 core->sm102 encapsulated by dspc DSPC sm102_label Ionizable Lipid sm102->sm102_label chol Cholesterol dspc_label Helper Lipid dspc->dspc_label peg PEG-Lipid chol_label Structural Lipid chol->chol_label peg_label Stabilizing Lipid peg->peg_label

Caption: Simplified model of an SM-102 LNP structure.

This guide provides a foundational understanding of the common causes of SM-102 LNP aggregation and a systematic approach to troubleshooting. Successful LNP formulation requires careful optimization of all components and process parameters.

References

Methods for improving the stability of "Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate" LNPs during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Lipid Nanoparticle (LNP) formulations utilizing the ionizable lipid Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the storage stability of their LNP-based therapeutics and vaccines. We will delve into the mechanisms of instability and provide actionable, field-proven strategies to ensure the integrity and potency of your formulations over time.

Part 1: Frequently Asked Questions - Understanding LNP Instability

This section addresses the fundamental principles governing the stability of your LNP formulations. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What are the primary degradation pathways for my LNPs during storage?

LNP instability is a multifaceted issue stemming from both physical and chemical degradation pathways. Physically, LNPs can aggregate or fuse, leading to an undesirable increase in particle size and polydispersity. Chemically, the lipid components, including the ionizable lipid and phospholipids, are susceptible to hydrolysis and oxidation.[1][2] The encapsulated payload, such as mRNA, is also prone to hydrolytic degradation, often exacerbated by water molecules present within the LNP core.[3][4]

Q2: How does the ionizable lipid, this compound, specifically influence stability?

This lipid is central to your LNP's function and stability. Its tertiary amine group is critical for encapsulating negatively charged nucleic acids (like mRNA) at an acidic pH and facilitating their release into the cytoplasm after endocytosis.[5][6] However, the structure also contains multiple ester bonds. These ester linkages are susceptible to hydrolysis, a chemical process where water molecules break the bonds, leading to the degradation of the lipid. This degradation can compromise the LNP structure, leading to payload leakage and a loss of therapeutic efficacy.[7]

Q3: What are the critical quality attributes (CQAs) I should monitor to assess LNP stability?

To effectively track the stability of your LNP formulation, you should consistently measure the following CQAs over the course of your storage study:

  • Particle Size (Z-average): An increase indicates aggregation or fusion.

  • Polydispersity Index (PDI): A measure of the particle size distribution. An increase suggests a less uniform particle population, often due to aggregation. A PDI value below 0.2 is generally desired.[8]

  • Encapsulation Efficiency (%EE): A decrease signifies that the therapeutic payload is leaking from the LNPs.

  • Payload Integrity: Assessing the integrity of the encapsulated mRNA or other nucleic acid is crucial to ensure it remains functional.

Significant changes in these parameters are indicative of particle degradation.[9][10]

Part 2: Troubleshooting Guide - Common Stability Issues & Solutions

This section provides direct answers to common problems encountered during LNP storage experiments.

Problem 1: My LNPs are aggregating during storage, as indicated by a rising particle size and PDI.

Causality: Aggregation is often caused by insufficient repulsive forces between particles, leading them to clump together. This can be triggered by suboptimal buffer conditions, inappropriate storage temperatures, or stresses from freeze-thaw cycles. The PEG-lipid layer, which provides a protective "stealth" shield to prevent aggregation, can detach or reconfigure over time, especially under stress.[1][6]

Solutions:

  • Optimize PEG-Lipid Concentration: The molar ratio of the PEG-lipid is critical. Typically, 1.5 mol% is a good starting point.[10] Insufficient PEGylation can lead to aggregation, while excessive amounts might impair cellular uptake.

  • Evaluate Buffer Composition: While some studies show minimal pH influence at very low temperatures, storing at a physiologically appropriate pH (~7.0) is a good practice.[11] More importantly, ensure the buffer has sufficient ionic strength to maintain particle dispersion without causing salting-out effects.

  • Implement Controlled Freezing: When freezing, avoid slow cooling rates which can create large ice crystals that damage the LNP structure. Flash-freezing in liquid nitrogen is often preferred.[12]

  • Introduce Cryoprotectants: For frozen storage, the addition of cryoprotectants is essential. (See Protocol 1).

Problem 2: The encapsulation efficiency (%EE) of my formulation is dropping significantly over time.

Causality: A drop in %EE indicates payload leakage. This is a direct consequence of compromised LNP structural integrity. The primary culprit is often the chemical degradation of the lipid components, particularly through hydrolysis of the ester bonds in the ionizable and phospholipids.[2][7] This creates "pores" in the lipid bilayer through which the payload can escape.

Solutions:

  • Strict Temperature Control: This is the most effective way to slow chemical reactions. For long-term storage, temperatures of -20°C to -80°C are strongly recommended to minimize hydrolytic degradation.[1][3]

  • pH Optimization: At refrigerated or room temperatures (which are not recommended for long-term storage), a lower pH can accelerate ester hydrolysis.[2][7] Ensure your final formulation buffer is at a neutral pH if ultra-cold storage is not immediately possible.

  • Lyophilization: For maximum long-term stability, consider lyophilizing (freeze-drying) the LNPs. This process removes water, the key reactant in hydrolysis, resulting in a stable powder that can be reconstituted before use.[1][12][13] (See Protocol 2).

Problem 3: My LNPs show a dramatic increase in size and PDI after just one freeze-thaw cycle.

Causality: The physical stress of freezing and thawing is a major challenge for LNP stability. As water freezes, ice crystals form and grow, exerting mechanical pressure on the nanoparticles. This can force particles together, causing aggregation, or even rupture them entirely.[12]

Solutions:

  • Mandatory Use of Cryoprotectants: It is essential to add cryoprotectants like sucrose or trehalose to your LNP suspension before freezing. These sugars form a protective glassy matrix around the LNPs, preventing ice crystal formation and preserving particle integrity during the freeze-thaw process.[1][7][13]

  • Optimize Cryoprotectant Concentration: The concentration matters. Studies have shown that sugar concentrations of 5% (w/v) or higher significantly improve stability, reducing changes in size and PDI upon thawing.[12][13]

  • Minimize Freeze-Thaw Cycles: Design your experiments to avoid repeated freezing and thawing of the same LNP stock. Aliquot your LNP suspension into single-use volumes before the initial freeze.

Troubleshooting Workflow for LNP Instability

Start Instability Observed (e.g., ↑ Size/PDI, ↓ %EE) Check_Temp Is Storage Temp -20°C to -80°C? Start->Check_Temp Check_Cryo Are Cryoprotectants (e.g., Sucrose) Used? Check_Temp->Check_Cryo Yes Action_Temp Implement Ultra-Low Temp Storage (-80°C) Check_Temp->Action_Temp No Check_Formulation Review Formulation (Lipid Ratios) Check_Cryo->Check_Formulation Yes Action_Cryo Add Cryoprotectant (e.g., 5-10% Sucrose) (See Protocol 1) Check_Cryo->Action_Cryo No Action_Formulation Optimize PEG-Lipid & Cholesterol Content Check_Formulation->Action_Formulation Sub-optimal Action_Lyophilize Consider Lyophilization for Long-Term Storage (See Protocol 2) Check_Formulation->Action_Lyophilize Optimized Action_Temp->Check_Cryo Action_Cryo->Check_Formulation Action_Formulation->Action_Lyophilize

Caption: A flowchart guiding researchers from an observed stability issue to potential causes and corrective actions.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most effective stability-enhancing techniques.

Protocol 1: Cryopreservation of LNPs with Excipients

This protocol describes how to prepare your LNPs for frozen storage to minimize damage from freeze-thaw cycles.

Materials:

  • Purified LNP suspension in a suitable buffer (e.g., PBS pH 7.4).

  • Sterile, stock solution of a cryoprotectant (e.g., 20% w/v Sucrose or Trehalose in water).

  • Sterile, single-use cryovials.

  • Liquid nitrogen or a -80°C freezer.

Procedure:

  • Preparation: Thaw the cryoprotectant stock solution and your LNP suspension (if previously frozen) at room temperature.

  • Dilution: In a sterile tube, gently mix your LNP suspension with the cryoprotectant stock solution to achieve a final desired concentration. A final concentration of 5% to 10% (w/v) sugar is a robust starting point.[12][13]

    • Example: To achieve a 10% final sucrose concentration, mix equal volumes of your LNP suspension and the 20% sucrose stock solution.

  • Equilibration: Allow the LNP-cryoprotectant mixture to equilibrate for 15-30 minutes at room temperature.

  • Aliquoting: Dispense the mixture into single-use cryovials. This prevents the need for multiple freeze-thaw cycles on the bulk material.

  • Freezing: Plunge the vials into liquid nitrogen for rapid flash-freezing, or place them in a -80°C freezer. Ultra-cold temperatures (-80°C) are superior for long-term preservation of both particle integrity and payload activity.[1][3]

  • Thawing: When ready to use, thaw the vial rapidly in a 37°C water bath until just thawed. Do not leave it at 37°C for an extended period. Use immediately.

Protocol 2: Lyophilization for Long-Term LNP Storage

Lyophilization, or freeze-drying, is the gold standard for achieving multi-year stability.

Materials:

  • LNP suspension prepared with a lyoprotectant (as described in Protocol 1, steps 1-3). Sucrose and trehalose also act as excellent lyoprotectants.

  • Lyophilizer (freeze-dryer).

  • Lyophilization vials.

Procedure:

  • Preparation: Prepare your LNP formulation containing a lyoprotectant (5-10% w/v sucrose or trehalose is recommended).[13]

  • Aliquoting: Dispense the liquid formulation into appropriate lyophilization vials. Do not fill vials more than halfway to ensure efficient drying.

  • Freezing (Annealing): Place the vials on the lyophilizer shelf and run a freezing cycle. A common cycle is to cool to -40°C or -50°C and hold for several hours to ensure the product is completely frozen.

  • Primary Drying (Sublimation): The lyophilizer will then create a vacuum (e.g., <200 mTorr) and the shelf temperature will be raised slightly (e.g., to -20°C). Under these conditions, the frozen water turns directly into a gas (sublimates) and is removed. This phase is the longest and removes the bulk of the water.

  • Secondary Drying (Desorption): After primary drying, the shelf temperature is gradually increased further (e.g., to 20°C) under high vacuum to remove any remaining, bound water molecules.

  • Stoppering and Sealing: Once the cycle is complete, the vials are typically stoppered under vacuum or nitrogen backfill within the lyophilizer. Crimp and seal the vials immediately upon removal to prevent moisture re-entry.

  • Storage & Reconstitution: Store the lyophilized powder at 2-8°C or room temperature. To use, reconstitute the powder with the original volume of sterile, nuclease-free water. Gently swirl to dissolve; do not vortex.[13]

Part 4: Data Summary & Visualization

Visual aids are crucial for understanding stability principles.

Table 1: Effect of Cryoprotectants on LNP Stability Post Freeze-Thaw

This table summarizes typical data seen when testing cryoprotectants. It illustrates the protective effect of sugars on key LNP quality attributes after one freeze-thaw cycle (-80°C to RT).

Formulation ConditionParticle Size (d.nm)Polydispersity Index (PDI)% Encapsulation Efficiency
Pre-Freeze 85.20.1194%
Post-Thaw (No Cryoprotectant) 254.80.4565%
Post-Thaw (+5% w/v Sucrose) 90.10.1392%
Post-Thaw (+10% w/v Trehalose) 88.50.1293%

Data are representative examples based on published findings.[12][13]

LNP Structure and Degradation Pathways

cluster_0 Stable LNP Structure cluster_1 Degradation Pathways cluster_2 Unstable LNP States LNP Lipid Nanoparticle (Size: ~80-100 nm, PDI < 0.2) Core Core: - mRNA Payload - Ionizable Lipid Shell Shell: - Phospholipid - Cholesterol - PEG-Lipid Hydrolysis Chemical Stress (Hydrolysis of Esters) LNP->Hydrolysis Physical Physical Stress (Freeze-Thaw, Agitation) LNP->Physical Leaky Leaky LNP (Payload Release) Hydrolysis->Leaky Aggregated Aggregated LNPs (Size > 200 nm, PDI > 0.3) Physical->Aggregated

Caption: The structure of a stable LNP and the primary physical and chemical pathways leading to its degradation.

References

Navigating the Labyrinth of LNP Formulation: A Technical Guide to Optimizing SM-102 Lipid Molar Ratios

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SM-102 lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals actively working on mRNA delivery platforms. Here, we move beyond basic protocols to delve into the nuanced interplay of lipid molar ratios and their profound impact on the critical quality attributes (CQAs) of your LNPs. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your formulations with scientific rationale, and ultimately, accelerate your research and development efforts.

The Four Pillars of SM-102 LNP Formulation: Understanding Each Component's Role

The successful formulation of a stable and efficacious LNP for mRNA delivery hinges on the precise molar ratio of its four key lipid components.[1][2] Each plays a distinct and synergistic role in the particle's structure, stability, and biological function. A common starting molar ratio for SM-102 based formulations is approximately 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-DMG.[3][4][5]

  • Ionizable Cationic Lipid (SM-102): At the heart of the LNP is the ionizable lipid, SM-102.[6] Its primary function is to electrostatically interact with the negatively charged mRNA backbone, facilitating encapsulation.[6][7] At a low pH during formulation, SM-102 is protonated and positively charged, enabling strong binding to mRNA.[7][8] Upon entering the cell and reaching the acidic environment of the endosome, this positive charge is regained, which is thought to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.[2][7]

  • Helper Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that provides structural integrity to the LNP.[1][9] Its cylindrical shape allows for stable bilayer formation, contributing to the overall rigidity and stability of the nanoparticle.[7][9]

  • Cholesterol: This essential structural lipid modulates the fluidity and integrity of the lipid bilayer.[1][9][10] Cholesterol molecules intercalate between the other lipids, filling gaps and enhancing the stability of the LNP, which is crucial for protecting the mRNA cargo.[1][9][11]

  • PEGylated Lipid (e.g., DMG-PEG2000): The polyethylene glycol (PEG)-lipid forms a hydrophilic stealth layer on the surface of the LNP.[10][12] This PEG shield prevents particle aggregation, controls particle size, and reduces opsonization (the process of being marked for destruction by the immune system), thereby prolonging circulation time in the body.[10][12][13]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during SM-102 LNP formulation, with a focus on how adjusting the lipid molar ratio can provide a solution.

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Question: My encapsulation efficiency is consistently low. What aspects of my lipid molar ratio should I investigate?

Answer:

Low encapsulation efficiency is a frequent hurdle and often points to an imbalance in the electrostatic interaction between the ionizable lipid and the mRNA. Here’s a breakdown of potential causes and solutions:

  • Insufficient SM-102: The most direct cause is an inadequate amount of the ionizable lipid relative to the mRNA. The nitrogen-to-phosphate (N/P) ratio, which reflects the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, is a critical parameter. A low N/P ratio can lead to incomplete complexation and, consequently, poor encapsulation.

    • Troubleshooting Steps:

      • Verify N/P Ratio Calculation: Double-check your calculations for the desired N/P ratio (a common starting point is around 6).

      • Increase SM-102 Molar Ratio: Systematically increase the molar percentage of SM-102 in your formulation. Conduct a titration experiment, for example, by testing molar ratios of 50%, 55%, and 60% SM-102 while adjusting the other lipids proportionally.

      • Confirm Lipid Stock Concentration: Inaccuracies in the concentration of your lipid stock solutions, especially SM-102, will directly impact the N/P ratio. It is advisable to re-verify the concentration of your stock solutions.

  • Suboptimal Helper Lipid and Cholesterol Content: While SM-102 is the primary driver of encapsulation, DSPC and cholesterol are vital for creating a stable particle structure that can effectively retain the mRNA.

    • Troubleshooting Steps:

      • Evaluate Cholesterol Content: Cholesterol contributes significantly to the structural stability of the LNP.[14] Formulations with too little cholesterol (e.g., below 30 mol%) may be less stable and more "leaky." Consider increasing the cholesterol molar percentage.

      • Assess DSPC Ratio: The helper lipid ensures the formation of a stable lipid bilayer. While less directly involved in the initial mRNA complexation, an appropriate amount of DSPC is necessary to form a compact and stable particle.

Issue 2: Large Particle Size (>120 nm) and High Polydispersity Index (PDI > 0.2)

Question: My LNPs are consistently too large and/or have a high PDI. How can I modify my lipid ratios to achieve smaller, more uniform particles?

Answer:

Particle size and PDI are critical quality attributes that influence the biodistribution, cellular uptake, and immunogenicity of your LNPs.[15][16] While manufacturing processes play a significant role, the lipid composition is a key determinant.[15]

  • PEG-Lipid Molar Ratio: The PEGylated lipid is the most influential component for controlling particle size.[12] The PEG layer provides a steric barrier that limits particle growth and prevents aggregation during formulation.

    • Troubleshooting Steps:

      • Increase PEG-Lipid Percentage: A higher molar percentage of PEG-lipid generally leads to smaller particle sizes.[12] If you are using a 1.5 mol% of PEG-DMG, consider increasing it to 2.0% or 2.5% and observe the effect on particle size and PDI. Be aware that excessive PEGylation can hinder cellular uptake and endosomal escape.[17]

      • Consider PEG-Lipid Anchor Length: The length of the lipid anchor on the PEG molecule can also influence particle stability and size. Shorter lipid anchors (like the myristoyl chains in DMG-PEG) are known to desorb from the LNP surface more rapidly than longer chains, which can be advantageous for cellular uptake.[18]

  • Cholesterol Content: Cholesterol's role in membrane fluidity and packing can also impact particle size.

    • Troubleshooting Steps:

      • Optimize Cholesterol Ratio: Both too little and too much cholesterol can lead to suboptimal packing and larger, less stable particles. It is often beneficial to perform a design of experiment (DoE) where the cholesterol molar ratio is varied systematically to find the optimal concentration for your specific formulation.

  • Overall Lipid Concentration: While not a molar ratio adjustment, the total lipid concentration in the ethanol phase can influence particle size.

    • Troubleshooting Steps:

      • Evaluate Lipid Concentration: Higher lipid concentrations can sometimes lead to larger particles due to faster aggregation kinetics during the mixing process. Consider reducing the total lipid concentration in your formulation.

Issue 3: Poor In Vitro or In Vivo Efficacy

Question: My LNPs have good physical characteristics (size, PDI, encapsulation), but the transfection efficiency is low. Can the lipid molar ratio be the culprit?

Answer:

Absolutely. While physical stability is a prerequisite, the biological activity of the LNP is highly dependent on a lipid composition that facilitates cellular uptake and, most importantly, endosomal escape.

  • SM-102 Molar Ratio: The amount of ionizable lipid is crucial for endosomal escape.

    • Troubleshooting Steps:

      • Re-evaluate SM-102 Content: While a sufficient amount of SM-102 is needed for encapsulation, an excessive amount can lead to cytotoxicity. However, if your transfection is low, it might be beneficial to test slightly higher molar ratios of SM-102 to enhance endosomal disruption.

  • PEG-Lipid Percentage and Type: The "PEG dilemma" is a well-known challenge in LNP formulation. The PEG shield that provides stability and prolongs circulation can also hinder the interaction of the LNP with the cell membrane and subsequent uptake.[11]

    • Troubleshooting Steps:

      • Decrease PEG-Lipid Molar Ratio: If in vivo circulation time is not a primary concern for your application (e.g., for in vitro experiments), reducing the PEG-lipid molar percentage (e.g., from 1.5% to 1.0% or even 0.5%) can significantly improve cellular uptake and transfection efficiency.[11]

      • Consider PEG-Lipid with Shorter Anchor: As mentioned, PEG-lipids with shorter lipid anchors (like DMG-PEG) tend to dissociate from the LNP surface after administration, "unmasking" the particle and facilitating cellular interaction.[18] If you are using a PEG-lipid with a longer, more stable anchor, switching to one with a shorter anchor could improve efficacy.

  • Cholesterol and Helper Lipid Balance: The overall fluidity and charge of the LNP surface, influenced by all lipid components, can affect interactions with cell membranes.

    • Troubleshooting Steps:

      • Fine-tune Cholesterol and DSPC Ratios: The interplay between the rigid DSPC and the fluidity-modulating cholesterol can impact how the LNP fuses with the endosomal membrane. Systematically varying the ratio of these two components while keeping the SM-102 and PEG-lipid content constant can help optimize for maximal biological activity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio for SM-102 LNP formulations?

A widely used starting molar ratio for SM-102-based LNPs is approximately 50% SM-102, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG .[3][4][5] However, this should be considered a starting point, and optimization is often necessary depending on the specific mRNA cargo and the desired application.

Q2: How does the N/P ratio relate to the lipid molar ratio?

The N/P ratio is the molar ratio of the nitrogen atoms in the ionizable lipid (SM-102) to the phosphate groups in the mRNA. While the lipid molar ratio defines the composition of the LNP itself, the N/P ratio determines the amount of ionizable lipid relative to the mRNA payload. You can adjust the N/P ratio without changing the lipid molar ratio by simply varying the amount of mRNA added to a fixed amount of the lipid mixture.

Q3: Can I change the helper lipid from DSPC to something else?

Yes, other phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can be used.[1] DOPE has a cone-like shape that can promote the formation of non-bilayer structures, which is thought to aid in endosomal escape. However, changing the helper lipid will likely require re-optimization of the entire lipid molar ratio.

Q4: What are the key analytical techniques I should use to characterize my LNPs after optimizing the molar ratio?

A comprehensive characterization of your LNPs is crucial.[19][20] Key techniques include:

  • Dynamic Light Scattering (DLS): To measure particle size and polydispersity index (PDI).[20]

  • Ribogreen Assay: To determine mRNA encapsulation efficiency.

  • Zeta Potential Measurement: To assess the surface charge of the LNPs.

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of each lipid component and confirm the final molar ratio.[20]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.

Visualizing the Path to Optimization

LNP Assembly and the Role of Lipid Components

LNP_Assembly cluster_formulation Formulation at Low pH cluster_lnp Self-Assembled LNP mRNA mRNA LNP_Core mRNA-SM102 Core mRNA->LNP_Core Encapsulation SM102 SM-102 (+ charge) SM102->LNP_Core Complexation DSPC DSPC LNP_Shell DSPC/Cholesterol Shell DSPC->LNP_Shell Structural Support Cholesterol Cholesterol Cholesterol->LNP_Shell Stabilization PEG_Lipid PEG-Lipid LNP_Surface PEG Shield PEG_Lipid->LNP_Surface Surface Coating

Caption: The self-assembly of an SM-102 LNP at low pH.

Troubleshooting Flowchart for LNP Optimization

Troubleshooting_Flowchart Start Start Problem Problem Start->Problem Low_EE Low Encapsulation Efficiency Problem->Low_EE Encapsulation Issue Large_Size Large Particle Size / High PDI Problem->Large_Size Size/PDI Issue Low_Efficacy Poor In Vitro/Vivo Efficacy Problem->Low_Efficacy Efficacy Issue Solution_EE Increase SM-102 mol% Verify N/P Ratio Low_EE->Solution_EE Solution_Size Increase PEG-Lipid mol% Optimize Cholesterol Large_Size->Solution_Size Solution_Efficacy Decrease PEG-Lipid mol% Optimize SM-102 mol% Low_Efficacy->Solution_Efficacy End End Solution_EE->End Solution_Size->End Solution_Efficacy->End

Caption: A decision tree for troubleshooting common LNP formulation issues.

Experimental Protocols

Protocol 1: Preparation of SM-102 LNP Stock Solutions
  • Lipid Stock Preparation:

    • Prepare individual stock solutions of SM-102, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol. A typical concentration is 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 60°C for 1-2 minutes) or sonication may be required, especially for DSPC and cholesterol.[21]

    • Store lipid stock solutions at -20°C. Before use, warm to room temperature for at least 20 minutes and vortex to ensure homogeneity.[4]

  • Lipid Mix Preparation:

    • Calculate the required volume of each lipid stock solution to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • In a sterile tube, combine the calculated volumes of the individual lipid stocks.

    • Add absolute ethanol to reach the final desired total lipid concentration.

    • Vortex the lipid mix thoroughly to ensure it is homogeneous.[4]

  • mRNA Solution Preparation:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.[4]

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing device.

  • System Preparation:

    • Prime the microfluidic system with ethanol and the aqueous buffer to ensure the channels are clean and free of air bubbles.

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR). A common FRR for the aqueous to ethanolic phase is 3:1.

  • Formulation:

    • Load the prepared lipid mix (in ethanol) into the organic phase inlet syringe.

    • Load the mRNA solution (in aqueous buffer) into the aqueous phase inlet syringe.

    • Start the pumps to initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

    • Collect the resulting LNP dispersion from the outlet.

  • Downstream Processing:

    • The collected LNP solution will contain ethanol. This needs to be removed and the buffer exchanged to a physiologically compatible buffer (e.g., PBS pH 7.4).

    • This is typically achieved through dialysis or tangential flow filtration (TFF).[20] For dialysis, transfer the LNP solution into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS overnight at 4°C.[4]

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Stability at different temperatures should be validated.[22]

References

Technical Support Center: Mitigating the Immunogenicity of SM-102 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing nucleic acid therapeutics. Understanding and mitigating the immunogenicity of lipid nanoparticle (LNP) delivery systems, particularly those utilizing the ionizable lipid SM-102, is paramount for developing safe and effective treatments. Here, we synthesize technical expertise with field-proven insights to navigate the complexities of LNP-induced immune responses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the immunogenic potential of SM-102 based LNPs.

Q1: What is SM-102 and what makes it a cornerstone of modern LNP formulations?

SM-102 is a synthetic, ionizable cationic lipid integral to LNP formulations, including the Moderna COVID-19 vaccine.[1] Its prominence is due to its high efficiency in encapsulating nucleic acid payloads, such as mRNA, and its crucial role in facilitating endosomal escape, which is the delivery of the payload into the cell's cytoplasm.[2] SM-102's ionizable nature, being positively charged at a low pH during formulation and neutral at physiological pH, contributes to a better safety profile compared to permanently cationic lipids.[1]

Q2: What are the primary factors driving the immunogenicity of SM-102 LNPs?

The immunogenicity of SM-102 LNPs is a multifaceted issue stemming from several components and properties:

  • The Ionizable Lipid (SM-102): While designed for safety, ionizable lipids like SM-102 can still be recognized by the innate immune system, potentially activating pathways like Toll-like receptors (TLRs).[2][3]

  • PEGylation: The polyethylene glycol (PEG)-lipid used to stabilize LNPs and prolong circulation can trigger the production of anti-PEG antibodies.[4][5][6] This can lead to accelerated blood clearance (ABC) upon subsequent doses and, in rare cases, hypersensitivity reactions.[4][5][6][7]

  • Nucleic Acid Cargo: The mRNA or other nucleic acid payload can activate pattern recognition receptors (PRRs) if it contains impurities like double-stranded RNA (dsRNA).[8]

  • Physicochemical Properties: LNP characteristics such as size, surface charge, and aggregation can influence how they interact with immune cells.[3][9]

Q3: Which innate immune pathways are typically activated by LNPs?

LNPs can trigger several innate immune pathways, leading to an inflammatory response:

  • Complement Activation: The surface of LNPs, particularly the PEGylated lipids, can activate the complement system, a key part of innate immunity.[10][11][12][13] This can result in the production of inflammatory molecules and the "tagging" of LNPs for clearance by immune cells.[3]

  • Toll-like Receptor (TLR) Signaling: Both the LNP lipids and the nucleic acid cargo can be recognized by TLRs, such as TLR2, TLR4, and endosomal TLRs.[3][8][14] This recognition initiates signaling cascades that lead to the production of pro-inflammatory cytokines.

  • Inflammasome Activation: Certain LNP formulations can activate the NLRP3 inflammasome, a multiprotein complex that also results in the release of inflammatory cytokines.[8][14]

Q4: How does the route of administration influence the immunogenic response to SM-102 LNPs?

The route of administration is a critical determinant of LNP immunogenicity. Intravenous injection leads to systemic distribution, with significant accumulation in the liver and spleen, major sites of immune surveillance.[14] In contrast, intramuscular injection, a common route for vaccines, creates a localized depot that can shape the ensuing immune response, potentially making it more suitable for repeated dosing.[15]

Part 2: Troubleshooting Guide

This guide provides solutions to common experimental challenges related to SM-102 LNP immunogenicity.

Problem Potential Cause(s) Recommended Solutions
High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) observed in vitro or in vivo. 1. Suboptimal LNP Formulation: Incorrect lipid molar ratios can lead to instability or exposure of immunostimulatory components. 2. Payload Contamination: The presence of dsRNA or endotoxins in the nucleic acid cargo can strongly activate innate immune sensors.[8] 3. Inherent Adjuvant Properties: The specific combination of lipids may possess strong adjuvant-like activity.[16][17]1. Optimize Lipid Composition: Systematically vary the molar ratios of SM-102, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid to identify a formulation with a more favorable safety profile.[9][18] 2. Ensure Payload Purity: Implement rigorous purification steps for the nucleic acid payload to remove immunogenic contaminants. 3. Component Modification: Consider exploring alternative ionizable lipids or modifying helper lipids to dampen the immune response.[18]
Evidence of significant complement activation (e.g., elevated C5a or sC5b-9). 1. PEG-Lipid Characteristics: The density and chain length of the PEG-lipid on the LNP surface can influence complement activation.[4][5][6] 2. LNP Size and Aggregation: Larger or aggregated LNPs present a greater surface area for interaction with complement proteins.[10]1. Adjust PEG-Lipid Parameters: Titrate the molar ratio of the PEG-lipid in the formulation.[18] Reducing the PEG chain length may also be beneficial.[18] 2. Control Physicochemical Properties: Maintain a consistent and controlled manufacturing process to produce LNPs with a uniform size distribution and minimal aggregation. Regularly monitor these parameters using techniques like Dynamic Light Scattering (DLS).
Reduced therapeutic efficacy upon repeated dosing. Anti-PEG Antibody Response: Pre-existing or induced anti-PEG antibodies can bind to the LNPs, leading to their rapid clearance from circulation (Accelerated Blood Clearance).[4][5][6][19]1. Screen for Anti-PEG Antibodies: In preclinical models, assess for the presence of anti-PEG antibodies before and after administration. 2. Alternative Stealth Polymers: Explore the use of alternative hydrophilic polymers to replace PEG.[2] 3. Formulation Optimization: Modifying the PEG-lipid structure, such as using branched or brush-like polymers, can reduce recognition by anti-PEG antibodies.[15]
High batch-to-batch variability in immunogenicity. 1. Inconsistent Manufacturing Process: Fluctuations in parameters like mixing speed, temperature, or buffer composition can alter LNP properties. 2. Raw Material Inconsistency: Variations in the quality and purity of lipids and other raw materials.1. Standardize Manufacturing Protocols: Implement and adhere to a robust and well-documented manufacturing process with stringent in-process controls. 2. Qualify Raw Material Suppliers: Thoroughly vet all raw material suppliers and perform quality control checks on incoming materials.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Assessment of Cytokine Induction

This assay evaluates the potential of LNP formulations to stimulate pro-inflammatory cytokine secretion from immune cells. A detailed protocol can be found in resources dedicated to analyzing the immunization efficiency of LNP vaccines.[20]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test LNP formulations.

  • Positive control (e.g., Lipopolysaccharide - LPS).

  • Negative control (vehicle buffer).

  • 96-well cell culture plates.

  • ELISA kits for relevant cytokines (e.g., human IL-6, TNF-α).

Procedure:

  • Cell Plating: Seed immune cells at an appropriate density in a 96-well plate.

  • LNP Treatment: Add serial dilutions of your LNP formulations, along with positive and negative controls, to the cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels induced by your test LNPs to the controls.

Protocol 2: In Vitro Complement Activation Assay

This assay quantifies the capacity of LNPs to activate the complement cascade.[21]

Materials:

  • Pooled normal human serum.

  • Test LNP formulations.

  • Positive control (e.g., Zymosan).

  • Negative control (vehicle buffer).

  • Assay buffer (e.g., Veronal buffer with Ca2+ and Mg2+).

  • EDTA to stop the reaction.

  • ELISA kits for complement activation markers (e.g., C5a, sC5b-9).

Procedure:

  • Serum Incubation: Incubate your LNP formulations with human serum in the assay buffer at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the complement activation by adding EDTA.

  • Quantification: Measure the levels of complement activation products using ELISA.

  • Data Analysis: Compare the results from your test LNPs to the positive and negative controls.

Protocol 3: Cell-Based LNP Potency Assay

This type of assay is crucial for correlating the physicochemical properties of LNPs with their biological activity, which can influence immunogenicity.[22][23]

Objective: To quantify the expression of a reporter protein delivered by LNPs in a relevant cell line.

Procedure Outline:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.[22][23]

  • LNP Transfection: Transfect the cells with LNPs carrying mRNA encoding a reporter protein (e.g., luciferase).

  • Incubation: Incubate for a period sufficient for protein expression (e.g., 16-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).

  • Data Analysis: Correlate reporter expression with LNP formulation parameters.

Part 4: Visualizations

LNP_Immune_Activation cluster_LNP LNP Components cluster_Immune_Recognition Innate Immune Recognition cluster_Response Immunological Outcome SM102 SM-102 (Ionizable Lipid) TLRs Toll-like Receptors (TLR2, TLR4, etc.) SM102->TLRs Activation Inflammasome NLRP3 Inflammasome SM102->Inflammasome Activation PEG PEG-Lipid Complement Complement System PEG->Complement Activation mRNA mRNA Cargo mRNA->TLRs Recognition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TLRs->Cytokines Signaling ABC Accelerated Blood Clearance (Anti-PEG Ab) Complement->ABC Opsonization Inflammasome->Cytokines Secretion AdaptiveImmunity Adaptive Immune Response Cytokines->AdaptiveImmunity Modulation

Caption: Key drivers and pathways of SM-102 LNP immunogenicity.

Troubleshooting_Workflow Start High Immunogenicity Observed Step1 1. Verify Purity of All Components Start->Step1 Step2 2. Optimize Physicochemical Properties (Size, PDI, Zeta Potential) Step1->Step2 If purity is confirmed Step3 3. Modify LNP Composition (Lipid Ratios, PEGylation) Step2->Step3 If properties are optimal Assess Assess Immunogenicity (In Vitro & In Vivo Assays) Step3->Assess Step4 4. Evaluate Alternative Lipids (Ionizable, Helper, PEG) Step4->Assess Assess->Step4 If immunogenicity persists Result Optimized LNP with Reduced Immunogenicity Assess->Result If immunogenicity is reduced

Caption: A systematic workflow for troubleshooting LNP immunogenicity.

References

SM-102 LNP Production Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals encounter when scaling up the production of SM-102 lipid nanoparticles (LNPs). This guide is designed to offer practical, field-proven insights rooted in scientific principles to ensure a robust and reproducible manufacturing process.

Introduction to SM-102 LNPs and the Imperative of Scalability

SM-102, an ionizable amino lipid, has become a cornerstone in the formulation of mRNA-based therapeutics and vaccines, most notably in the Moderna COVID-19 vaccine.[1][2] Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome is critical for efficient mRNA encapsulation and subsequent cytosolic release.[1] As these promising therapies move from preclinical research to clinical and commercial manufacturing, the ability to scale up LNP production while maintaining critical quality attributes (CQAs) is paramount.[3][4]

Scaling up from small, lab-scale batches to large-scale production introduces a host of challenges.[3][5] Issues that may be negligible at the milliliter scale can become significant hurdles at the liter scale, impacting particle size, polydispersity, encapsulation efficiency, and stability.[3] This guide provides a systematic approach to identifying and resolving these common scale-up challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of SM-102 LNP production.

1. Why is my particle size increasing with scale-up?

An increase in particle size during scale-up is often attributed to a shift in the mixing dynamics.[6] The rapid and controlled mixing achievable at small scales with techniques like microfluidics can be difficult to replicate in larger systems.[7][8] Slower or less efficient mixing can lead to a longer nanoprecipitation time, allowing for greater lipid aggregation and resulting in larger particles.[6] Additionally, changes in the flow rate ratio of the aqueous and organic phases can significantly impact particle size.[9][10]

2. What is causing a drop in mRNA encapsulation efficiency at a larger scale?

A decrease in encapsulation efficiency is often linked to suboptimal mixing and pH control.[11] The electrostatic interaction between the positively charged SM-102 (in an acidic buffer) and the negatively charged mRNA backbone is fundamental to encapsulation.[9] Inefficient mixing can lead to localized variations in pH and solvent composition, hindering this interaction. Furthermore, the integrity and purity of the mRNA are crucial; degraded or impure mRNA will not encapsulate as efficiently.

3. How can I maintain a narrow polydispersity index (PDI) during scale-up?

A low PDI is indicative of a homogenous particle population, which is a critical quality attribute.[12] Maintaining a narrow PDI during scale-up requires precise control over the mixing process to ensure uniform particle formation.[13] Turbulent mixing technologies, such as tee and jet mixers, are often more suitable for large-scale production as they can maintain high flow rates and consistent mixing energy, which promotes the formation of a monodisperse particle population.[14][15]

4. What are the key stability concerns for SM-102 LNPs at a larger scale?

The primary stability concerns for SM-102 LNPs are particle aggregation and mRNA degradation.[16][17] The purity of the lipid components is critical, as impurities can compromise the stability of the final product.[18] The inclusion of a PEGylated lipid in the formulation is essential for providing a protective hydrophilic corona that prevents aggregation.[2] For long-term stability, proper storage conditions, including temperature and the use of cryoprotectants, are crucial.[17]

5. What are the regulatory considerations when scaling up SM-102 LNP production?

Regulatory bodies like the FDA and EMA have stringent requirements for the manufacturing of LNP-based therapeutics.[4][19] Key considerations include demonstrating batch-to-batch consistency, validating the manufacturing process, and ensuring the quality and purity of all raw materials.[3][18] The classification of LNP components as either active substances or excipients can also vary between regulatory agencies, impacting the required documentation.[19]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues encountered during the scale-up of SM-102 LNP production.

Guide 1: Particle Size Out of Specification (OOS)

Symptom: The average particle size of the LNP formulation consistently falls outside the target range (e.g., >120 nm or <60 nm) at the larger production scale.[10]

Potential Causes:

  • Inadequate mixing energy or inconsistent mixing dynamics.

  • Suboptimal flow rate ratio between the aqueous and organic phases.

  • Incorrect buffer pH, affecting the ionization of SM-102.

  • Variations in lipid concentration.

  • Temperature fluctuations during the manufacturing process.

Diagnostic Steps & Corrective Actions:

Diagnostic StepCorrective Action
1. Evaluate Mixing Technology: Compare the mixing principles of the lab-scale and production-scale systems.If transitioning from laminar (microfluidics) to turbulent (T-mixer) flow, re-optimize the process parameters. Consider implementing a mixing technology with linear scalability to maintain consistent fluid dynamics across scales.[13]
2. Analyze Flow Rate Ratio (FRR) and Total Flow Rate (TFR): Review the FRR and TFR at both scales.Increasing the FRR (aqueous to organic) and TFR generally leads to smaller particle sizes.[6][9] Systematically vary these parameters at the larger scale to identify the optimal conditions for achieving the desired particle size.
3. Verify Buffer pH and Composition: Confirm the pH of the aqueous buffer is within the optimal range for SM-102 protonation (typically pH 4.0-5.0).[20][11]Ensure consistent buffer preparation and consider the impact of different buffer species (e.g., acetate vs. citrate) on particle size.[9]
4. Assess Lipid Concentration: Investigate the impact of lipid concentration on particle size.While higher lipid concentrations can improve manufacturing efficiency, they may also lead to larger particles if not coupled with optimized mixing.[8]

Experimental Workflow: Optimizing Flow Rate for Particle Size Control

Caption: Workflow for optimizing flow rate parameters.

Guide 2: Low mRNA Encapsulation Efficiency (<90%)

Symptom: The percentage of mRNA successfully encapsulated within the LNPs is below the acceptable threshold.

Potential Causes:

  • Inefficient mixing leading to poor complexation of mRNA and lipids.

  • Incorrect N/P ratio (ratio of protonatable nitrogen in SM-102 to phosphate groups in mRNA).

  • Degradation or impurity of the mRNA.

  • Suboptimal pH of the aqueous phase.

Diagnostic Steps & Corrective Actions:

Diagnostic StepCorrective Action
1. Characterize mRNA Integrity: Analyze the purity and integrity of the mRNA using techniques like gel electrophoresis.Use only high-quality, intact mRNA for LNP formulation. Ensure proper storage and handling of the mRNA stock solution.
2. Review N/P Ratio Calculation: Double-check the calculation of the N/P ratio.The optimal N/P ratio for SM-102 LNPs is typically around 6.[21] Adjust the concentrations of the lipid and mRNA solutions to achieve the target N/P ratio.
3. Optimize Mixing Parameters: Evaluate the impact of mixing speed and efficiency on encapsulation.Rapid, turbulent mixing is crucial for efficient encapsulation.[7] Increase the TFR or use a more efficient mixing system to enhance the complexation process.
4. Verify Buffer pH: Confirm that the pH of the aqueous buffer is sufficiently acidic to ensure the protonation of SM-102.[11]A pH of 4.0 is commonly used for the initial mixing step.[20]

LNP Formation and mRNA Encapsulation Process

LNP_Formation cluster_0 Aqueous Phase (pH 4.0) cluster_1 Organic Phase (Ethanol) cluster_2 Rapid Mixing cluster_3 Self-Assembly mRNA mRNA (negatively charged) Mixer Turbulent Flow Mixer mRNA->Mixer SM102 SM-102 (protonated, positively charged) SM102->Mixer Lipids Helper Lipids (Cholesterol, DSPC, PEG-lipid) Lipids->Mixer LNP LNP with Encapsulated mRNA Mixer->LNP

Caption: Simplified diagram of LNP self-assembly.

Guide 3: Poor Long-Term Stability

Symptom: The LNP formulation shows signs of instability during storage, such as an increase in particle size, a drop in encapsulation efficiency, or degradation of the mRNA.

Potential Causes:

  • Suboptimal lipid composition, particularly the amount of PEG-lipid.

  • Presence of impurities in the lipid raw materials.

  • Inadequate removal of residual ethanol after formulation.

  • Improper storage temperature or freeze-thaw cycles.

  • Hydrolysis of the ester bonds in the SM-102 lipid.[1]

Diagnostic Steps & Corrective Actions:

Diagnostic StepCorrective Action
1. Analyze Lipid Purity: Use analytical techniques like HPLC-CAD to assess the purity of the lipid components.[12][22]Source high-purity lipids from reputable suppliers and implement rigorous quality control for incoming raw materials.[18]
2. Optimize PEG-Lipid Content: Evaluate the molar ratio of the PEG-lipid in the formulation.The PEG-lipid provides steric stabilization.[2] A typical molar ratio is 1.5%.[23][24] Adjusting this ratio may improve stability.
3. Verify Ethanol Removal: Measure the residual ethanol concentration in the final formulation.Implement an efficient downstream processing step, such as tangential flow filtration (TFF), to effectively remove residual ethanol.
4. Conduct a Stability Study: Perform a formal stability study under different storage conditions (e.g., 4°C, -20°C, -80°C).Based on the stability data, establish the optimal storage conditions for the LNP formulation.[16][17]

Analytical Techniques for LNP Characterization

A robust analytical toolkit is essential for monitoring the CQAs of SM-102 LNPs throughout the scale-up process.[12][18]

Critical Quality AttributeRecommended Analytical Technique(s)
Particle Size and Polydispersity (PDI) Dynamic Light Scattering (DLS)[12]
mRNA Encapsulation Efficiency Fluorescence Spectroscopy (e.g., RiboGreen assay)[12]
Lipid Composition and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[12][22], LC/MS[25]
mRNA Content UV-Vis Spectroscopy[12]
Zeta Potential Electrophoretic Light Scattering
mRNA Integrity Agarose Gel Electrophoresis (AGE)[12]

References

Technical Support Center: Stabilizing Frozen SM-102 Lipid Nanoparticles with Cryoprotectants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of your SM-102 lipid nanoparticles (LNPs) during freeze-thaw cycles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of long-term LNP storage. Here, we will delve into the mechanisms of cryoinjury and provide actionable troubleshooting advice and validated protocols to maintain the critical quality attributes of your LNP formulations.

Understanding the Challenge: Why SM-102 LNPs Are Unstable During Freezing

Lipid nanoparticles, while revolutionary for therapeutic delivery, are complex supramolecular structures susceptible to damage during freezing and thawing.[1][2][3] The primary culprits are ice crystal formation and osmotic stress. As water freezes, it forms ice crystals that can physically rupture the LNP's lipid bilayer.[3][4] Simultaneously, the growing ice crystals increase the solute concentration in the remaining unfrozen liquid, creating a hypertonic environment that can dehydrate and destabilize the LNPs, leading to fusion, aggregation, and leakage of the encapsulated payload.[3][5]

Storing LNPs at low temperatures, such as -20°C to -80°C, is essential to slow down chemical degradation of both the lipids and the nucleic acid cargo.[6] However, without protective measures, the freezing process itself can compromise the physical integrity of the nanoparticles.[1][7] This guide focuses on the use of cryoprotectants to mitigate this damage.

Mechanism of Cryoprotection

Cryoprotectants are excipients that protect biological structures from freezing damage.[8] For LNPs, they primarily work through two mechanisms:

  • Vitrification: At sufficient concentrations, cryoprotectants like sucrose can form a glassy, amorphous matrix upon cooling.[4] This process, known as vitrification, prevents the formation of damaging ice crystals.

  • Water Replacement Hypothesis: Sugars such as sucrose and trehalose form hydrogen bonds with the polar headgroups of the phospholipids in the LNP bilayer.[8][9] This interaction helps to maintain the spacing between lipid molecules, preventing membrane fusion and phase separation as water is removed during freezing.[9]

cluster_0 Cryoinjury Pathway cluster_1 Cryoprotection Pathway Start LNP in Aqueous Buffer Freezing Freezing (-80°C) No Cryoprotectant Start->Freezing Ice Ice Crystal Formation Freezing->Ice Stress Mechanical & Osmotic Stress Ice->Stress Damage LNP Aggregation, Fusion, Payload Leakage Stress->Damage Start_CPA LNP in Buffer + Cryoprotectant (e.g., Sucrose) Freezing_CPA Freezing (-80°C) Start_CPA->Freezing_CPA Vitrification Vitrification & Water Replacement Freezing_CPA->Vitrification Stabilization Lipid Bilayer Stabilized Vitrification->Stabilization Protection Intact LNP Post-Thaw Stabilization->Protection

Caption: Mechanisms of LNP cryoinjury vs. cryoprotection.

Troubleshooting Guide: Post-Thaw LNP Instability

This section addresses common problems encountered after freezing and thawing SM-102 LNP formulations.

Q1: After thawing my LNPs from -80°C, the solution appears cloudy and Dynamic Light Scattering (DLS) shows a significant increase in particle size and polydispersity index (PDI). What happened?

A1: This is a classic sign of nanoparticle aggregation.[10] Without a cryoprotectant, ice crystal formation and osmotic stress during the freeze-thaw cycle have likely caused your LNPs to fuse together.[3]

  • Immediate Action: Your current sample is likely unusable for in vivo studies. Do not use it.

  • Root Cause Analysis: The primary cause is the absence or insufficient concentration of a cryoprotectant. Freezing LNPs in a standard buffer like PBS alone often leads to irreversible aggregation.[11][12]

  • Solution: Incorporate a cryoprotectant into your LNP buffer before freezing. Sugars like sucrose and trehalose are the most common and effective choices for LNPs.[6][13][14] A typical starting concentration is 10% (w/v), though optimization is often necessary.[15][16][17] Studies have shown that concentrations up to 20% (w/v) may be required to fully preserve LNP integrity and function.[11][12][13]

Q2: My particle size is stable post-thaw, but the encapsulation efficiency of my mRNA has dropped significantly. Why?

A2: This indicates that the LNP structure was compromised, leading to payload leakage, even if widespread aggregation did not occur. The mechanical stress from ice crystals can create transient pores or defects in the lipid bilayer, allowing the encapsulated nucleic acid to escape.[1][3]

  • Root Cause Analysis: Your cryoprotectant concentration might be suboptimal. While it was sufficient to prevent large-scale fusion, it did not fully stabilize the lipid membrane against freeze-induced stresses.

  • Solution:

    • Increase Cryoprotectant Concentration: Titrate your cryoprotectant concentration upwards. For example, if you used 5% sucrose, test 10% and 20% to see if encapsulation is better preserved.[11][12]

    • Evaluate Different Cryoprotectants: While sucrose is common, trehalose is another excellent cryoprotectant, sometimes offering superior stabilization due to its higher glass transition temperature.[18] A head-to-head comparison may be beneficial for your specific formulation.

Q3: I used 10% sucrose, but I am still seeing some aggregation after multiple freeze-thaw cycles. Is this normal?

A3: While a single freeze-thaw cycle might be tolerated, multiple cycles increase the stress on the LNPs.[19] Even with cryoprotectants, some damage can be cumulative. The first freeze-thaw cycle often causes the most significant damage if a cryoprotectant is not used.[11]

  • Best Practice: The best practice is to avoid multiple freeze-thaw cycles altogether. Aliquot your LNP dispersion into single-use volumes before the initial freeze. This ensures that each sample is only thawed once, immediately before use.

  • Formulation Optimization: If multiple freeze-thaw cycles are unavoidable, you may need to further optimize your formulation. This could involve increasing the cryoprotectant concentration to 20% (w/v) or exploring combinations of cryoprotectants (e.g., sucrose and maltose) which have shown to preserve properties over extended periods.[11][13]

Frequently Asked Questions (FAQs)

Q: Which cryoprotectant should I start with: sucrose or trehalose?

A: Both are excellent choices and widely used.[12][13] Sucrose is used in the FDA-approved COVID-19 mRNA vaccines.[10][20][21] Trehalose often has a higher glass transition temperature, which can be beneficial for stability, particularly if lyophilization is a future goal.[18] We recommend starting with sucrose at 10% (w/v) due to its extensive validation in LNP formulations, but having trehalose as a viable alternative for optimization is a sound strategy.[15][16]

Q: What is the optimal concentration of cryoprotectant?

A: The optimal concentration is formulation-dependent. However, a range of 5% to 20% (w/v) is typically effective.[11] Several studies have shown that gene silencing efficacy and particle stability increase as a function of sugar concentration, with 10-20% being necessary to fully retain LNP function after freezing.[11][12][15] It is critical to perform a concentration-response experiment for your specific SM-102 LNP formulation.

CryoprotectantTypeTypical Starting Concentration (w/v)Mechanism of Action
Sucrose Disaccharide10%Vitrification, Water Replacement[4][9]
Trehalose Disaccharide10%Vitrification, Water Replacement[4][9]
Glycerol Polyol>1 MPermeating, Lowers Freezing Point
DMSO Sulfoxide>1 MPermeating, Interacts with Bilayer[22][23]

Note: For LNP cryopreservation, non-permeating sugars like sucrose and trehalose are generally preferred and more widely documented than permeating agents like glycerol or DMSO.[4]

Q: How do I properly assess the stability of my thawed LNPs?

A: A comprehensive stability assessment involves several analytical techniques:[1]

  • Visual Inspection: Check for any cloudiness or precipitation.

  • Dynamic Light Scattering (DLS): Measure Z-average particle size and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3.[24][25]

  • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen) to determine the percentage of payload that remains encapsulated after thawing.[12]

  • In Vitro/In Vivo Activity: Ultimately, the true measure of stability is the biological activity of the LNP. Perform a functional assay (e.g., protein expression for mRNA LNPs) to confirm that the thawed LNPs retain their therapeutic efficacy.[10]

Experimental Protocol: Screening for Optimal Cryoprotectant Concentration

This protocol outlines a systematic approach to determine the ideal sucrose concentration for your SM-102 LNP formulation.

Objective: To identify the minimum concentration of sucrose required to maintain LNP size, PDI, and encapsulation efficiency after one freeze-thaw cycle.

A 1. Prepare LNP Formulation (SM-102 based) C 3. Aliquot & Dilute LNPs A->C B 2. Prepare Cryoprotectant Stocks (e.g., 40% w/v Sucrose in Buffer) B->C D 4. Create Test Groups (0%, 5%, 10%, 20% Sucrose) C->D E 5. Pre-Freeze Analysis (T0) (DLS, Encapsulation Assay) D->E F 6. Freeze Samples (e.g., Snap-freeze in liquid N2, then -80°C) D->F I 9. Compare T0 vs. T1 Data & Select Optimal Concentration E->I G 7. Thaw Samples (e.g., Room Temperature) F->G H 8. Post-Thaw Analysis (T1) (DLS, Encapsulation Assay) G->H H->I

Caption: Workflow for cryoprotectant concentration screening.

Materials:

  • Your freshly prepared SM-102 LNP stock dispersion.

  • Cryo-grade sucrose.

  • The final formulation buffer (e.g., PBS pH 7.4, Tris buffer).

  • Low-protein-binding microcentrifuge tubes.

  • Analytical equipment for DLS and encapsulation efficiency.

Procedure:

  • Prepare a 40% (w/v) Sucrose Stock: Dissolve 4 g of sucrose in a final volume of 10 mL of your formulation buffer. Sterile filter. This high-concentration stock minimizes dilution of your LNPs.

  • Set Up Test Conditions: Label four sets of tubes for final sucrose concentrations of 0%, 5%, 10%, and 20%.

  • Dilute LNPs: For each condition, mix your LNP stock, the 40% sucrose stock, and plain buffer to achieve the target final sucrose concentration and a consistent final LNP concentration.

    • Example for 10% final sucrose: Mix 25 µL of 40% sucrose stock, 50 µL of LNP stock, and 25 µL of buffer.

  • Pre-Freeze (T=0) Analysis: Before freezing, take an aliquot from each condition (including the 0% control) and immediately analyze for:

    • Z-average size and PDI using DLS.

    • Encapsulation efficiency using a RiboGreen assay or equivalent.

  • Freezing: Tightly cap the remaining tubes and freeze them. For consistency, flash-freeze in liquid nitrogen before transferring to a -80°C freezer for overnight storage.[11][12]

  • Thawing: Remove the tubes from the -80°C freezer and allow them to thaw completely and unassisted at room temperature. Do not heat. Once thawed, gently mix by flicking the tube (do not vortex).

  • Post-Thaw (T=1) Analysis: Analyze the thawed samples for the same parameters as in step 4 (size, PDI, encapsulation efficiency).

  • Data Analysis: Compare the T=1 results to the T=0 baseline for each condition. The optimal cryoprotectant concentration is the lowest concentration that prevents significant changes in size (<10% change), PDI (<0.3), and encapsulation efficiency (<5% drop).

By following this structured approach, you can confidently select a cryoprotectant strategy that ensures the long-term stability and viability of your valuable SM-102 LNP formulations.

References

Technical Support Center: Long-Term Stability Studies of SM-102 Based mRNA Vaccines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the long-term stability assessment of SM-102 based mRNA lipid nanoparticle (LNP) vaccines. This guide is designed to provide in-depth, practical insights and troubleshooting strategies to ensure the integrity, potency, and safety of your vaccine candidates over their intended shelf life.

Fundamentals of SM-102 LNP Stability

The long-term stability of an mRNA vaccine is not determined by a single factor but is a multifactorial property governed by the interplay between the mRNA drug substance and the LNP delivery system. The ionizable lipid SM-102 is a critical component, essential for encapsulating and protecting the negatively charged mRNA and facilitating its endosomal escape.[1][2] However, its chemical structure, featuring ester bonds, also presents a primary pathway for degradation.

Core Components and Critical Quality Attributes (CQAs)

An SM-102-based LNP formulation is a complex assembly of four key lipid components, each with a specific function.[3][4] The stability of the final product depends on maintaining the structural and chemical integrity of this assembly and its mRNA payload.

ComponentFunction in LNP FormulationKey Stability Considerations
SM-102 (Ionizable Lipid) Encapsulates mRNA via electrostatic interactions at low pH; facilitates endosomal escape.[1][2]Susceptible to hydrolysis at its ester linkages, leading to loss of mRNA encapsulation and altered biodistribution.
DSPC (Helper Lipid) Provides structural integrity to the lipid bilayer.Can undergo hydrolysis, though generally more stable than ionizable lipids.
Cholesterol Modulates bilayer fluidity and stability, filling gaps between lipids.[3]Prone to oxidation, which can impact LNP structure and integrity.
PEG-Lipid Forms a hydrophilic corona that prevents aggregation and opsonization (stealth properties).[3][4]Can detach from the LNP surface over time ("PEG shedding"), potentially leading to aggregation.
mRNA (Active Substance) Encodes the target antigen.Highly susceptible to enzymatic (RNase) and chemical (hydrolysis) degradation.[][6]

The primary CQAs that must be monitored throughout a stability study include particle size, polydispersity, mRNA integrity, encapsulation efficiency, and potency.[7][8]

Primary Degradation Pathways

Understanding the potential degradation pathways is the first step in designing a robust stability study and troubleshooting unexpected results.

cluster_0 LNP Degradation Pathways cluster_1 Chemical Degradation cluster_2 Physical Degradation LNP Intact SM-102 LNP Lipid_Hydrolysis Lipid Hydrolysis (SM-102 Ester Bonds) LNP->Lipid_Hydrolysis pH, Temp mRNA_Hydrolysis mRNA Hydrolysis (Phosphodiester Backbone) LNP->mRNA_Hydrolysis Temp, Water Lipid_Oxidation Lipid Oxidation (Cholesterol, Unsaturated Lipids) LNP->Lipid_Oxidation Oxygen, Light Aggregation Aggregation / Fusion LNP->Aggregation Temp, Freeze-Thaw mRNA_Leakage mRNA Leakage LNP->mRNA_Leakage Lipid Degradation

Caption: Key degradation pathways for SM-102 based mRNA LNPs.

Designing a Robust Long-Term Stability Study

A successful stability program is proactive, not reactive. The study design must be comprehensive enough to detect any changes in the vaccine's CQAs over time.[9] Regulatory bodies like the International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide guidelines for these studies.[9][10][11]

Recommended Storage Conditions & Time Points

Stability studies should be conducted under various temperature conditions to establish the recommended storage conditions and shelf life.[9][11]

ConditionTemperatureTesting Frequency (Typical)Purpose
Long-Term -70°C ± 10°C or -20°C ± 5°C0, 3, 6, 9, 12, 18, 24, 36 monthsTo establish the real-time shelf life.[12]
Accelerated 5°C ± 3°C0, 1, 2, 3 monthsTo predict the impact of short-term temperature excursions (e.g., during shipping).[9]
Stress e.g., Freeze-Thaw Cycles, Light Exposure (ICH Q1B)As neededTo understand degradation pathways and the intrinsic stability of the molecule.[13]

Note: The choice between -20°C and -70°C for long-term storage is product-specific. Studies have shown that -20°C can be suitable for maintaining the stability of some SM-102 LNP formulations.[13][14]

Experimental Workflow

A typical stability study involves pulling samples at predetermined time points and performing a suite of analytical tests.

cluster_tests Analytical Testing Panel start Start Stability Study (Time 0) tp Pull Samples at Time Point 'X' start->tp visual Visual Inspection (Color, Particulates) tp->visual dls Size & PDI (DLS) tp->dls zeta Zeta Potential (ELS) tp->zeta ee Encapsulation Efficiency (RiboGreen Assay) tp->ee integrity mRNA Integrity (Capillary Electrophoresis) tp->integrity potency Potency (In-vitro Expression) tp->potency data Data Analysis & Trend Evaluation visual->data dls->data zeta->data ee->data integrity->data potency->data data->tp Next Time Point end End of Study or Out-of-Specification (OOS) data->end

Caption: General workflow for a long-term vaccine stability study.

Featured Protocol: Assessing mRNA Integrity by Capillary Gel Electrophoresis (CGE)

mRNA integrity is a critical parameter, as only the full-length transcript can produce the correct antigen.[6][15] CGE is a high-resolution technique ideal for this purpose.[16][17]

Objective: To quantify the percentage of full-length mRNA relative to smaller fragments and impurities.

Principle: CGE separates RNA molecules based on their size as they migrate through a gel matrix under an electric field. Smaller fragments travel faster.[6]

Methodology:

  • Sample Preparation (mRNA Release): The mRNA must first be released from the LNP. This is a critical step where degradation can occur if not optimized.[18]

    • Dilute the mRNA-LNP sample to a target concentration (e.g., 10-100 µg/mL) using an appropriate buffer.

    • Add a surfactant, such as Triton X-100 (final concentration ~1-1.2%), to disrupt the LNP structure.[18] Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Add a denaturant, such as formamide, to the sample to prevent secondary structure formation. Heat the sample at 70°C for 5-10 minutes, then immediately cool on ice for at least 5 minutes.[17]

  • Instrument Setup:

    • Use a capillary electrophoresis instrument equipped with a suitable gel-sieving matrix and a fluorescent dye that intercalates with RNA.

    • Include an RNA ladder with fragments of known sizes to calibrate the separation.

  • Execution:

    • Inject the prepared sample, RNA ladder, and controls onto the capillary.

    • Apply voltage to initiate separation. The typical separation time is short, often under 2 minutes per sample.[17]

  • Data Analysis:

    • The primary output is an electropherogram showing fluorescent intensity versus migration time.

    • Identify the main peak corresponding to the full-length mRNA.

    • Calculate the percentage of mRNA integrity by dividing the area of the main peak by the total area of all peaks in the electropherogram.

Troubleshooting Guide

This section addresses common issues encountered during stability studies, providing a systematic approach to diagnosis and resolution.

Symptom / ObservationPotential CausesDiagnostic WorkflowCorrective Actions & Prevention
Increase in Particle Size and/or PDI 1. LNP Aggregation due to temperature fluctuations (freeze-thaw stress).[13] 2. PEG-lipid shedding, exposing the LNP core. 3. Chemical degradation of lipids leading to particle fusion.1. Review Storage Logs: Check for any temperature excursions. 2. Visual Analysis: Use Cryo-TEM to distinguish between aggregation (clumps of distinct particles) and fusion (merged particles).[19] 3. Lipid Analysis: Use HPLC-CAD or LC-MS to quantify lipid content and detect degradants.1. Ensure strict temperature control and use validated storage units. 2. Optimize the formulation with different PEG-lipids or excipients (e.g., sucrose, trehalose) to improve stability.[3][13] 3. Store at a pH that minimizes lipid hydrolysis.
Decrease in mRNA Integrity 1. Chemical hydrolysis of the mRNA phosphodiester backbone.[] 2. Contamination with RNases. 3. Damage from excessive heat during sample preparation for CGE.[18]1. Confirm CGE Method: Run a control sample of intact mRNA through the sample prep workflow to rule out method-induced degradation. 2. RNase Testing: Test all buffers and materials for RNase contamination. 3. pH Measurement: Verify the pH of the vaccine formulation.1. Ensure an RNase-free manufacturing and testing environment. 2. Optimize the formulation buffer and pH for maximum mRNA stability. 3. Optimize the CGE sample preparation step (e.g., reduce heating time/temperature).[18]
Drop in Encapsulation Efficiency (EE) 1. Hydrolysis of the ionizable lipid (SM-102), reducing its ability to retain the negatively charged mRNA.[2] 2. Physical disruption of the LNP structure.1. Quantify Free mRNA: Use a method like the RiboGreen assay to measure the amount of mRNA outside the LNPs. 2. Lipid Analysis: Use LC-MS to specifically look for SM-102 hydrolysis products. 3. Correlate Data: Check if the drop in EE correlates with an increase in particle size or a decrease in mRNA integrity.1. Optimize formulation pH to minimize SM-102 hydrolysis. 2. Screen different helper lipids or cholesterol ratios to create a more robust LNP structure.
Loss of Potency 1. Loss of mRNA integrity (primary cause). 2. Altered LNP characteristics (size, charge) affecting cellular uptake. 3. Degradation of lipids required for endosomal escape (SM-102).1. Primary Correlation: First, analyze mRNA integrity via CGE. A significant drop here is the most likely culprit. 2. Cellular Uptake Assay: Use fluorescently labeled LNPs to assess if cellular uptake has changed. 3. Review All CQA Data: Look for trends in size, PDI, EE, and lipid content that coincide with the potency loss.1. Address the root cause identified in the diagnostic workflow (e.g., improve mRNA stability, prevent aggregation). 2. Ensure the in-vitro potency assay is robust and validated.

Frequently Asked Questions (FAQs)

Q1: What is the most critical analytical technique for an SM-102 LNP stability study?

A1: While a panel of tests is essential, Capillary Gel Electrophoresis (CGE) for mRNA integrity is arguably the most critical. The primary function of the vaccine is to deliver intact mRNA; if the mRNA is degraded, the vaccine will lose potency regardless of the LNP's physical characteristics.[6]

Q2: Can I rely solely on accelerated stability data to determine shelf life?

A2: No. Accelerated stability data is used to support findings and understand the effects of short-term excursions, but regulatory agencies require real-time, long-term stability data to grant a shelf life.[10][12]

Q3: My particle size is stable, but my potency is dropping. What should I investigate first?

A3: Investigate mRNA integrity immediately using CGE. It is possible for the LNP structure to remain physically intact (as measured by DLS) while the encapsulated mRNA degrades internally due to hydrolysis.[16]

Q4: How can I detect the degradation of SM-102 itself?

A4: The best method is a stability-indicating chromatography method, such as Liquid Chromatography with Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .[20] These techniques can separate and quantify the intact SM-102 from its hydrolysis byproducts.

Q5: What role do excipients like sucrose or trehalose play in stability?

A5: Sugars like sucrose and trehalose act as cryoprotectants.[3] During freezing, they form a glassy matrix that can help prevent the aggregation and fusion of LNPs, thereby improving the physical stability of the formulation during frozen storage and after thawing.[13]

References

Validation & Comparative

"Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate" vs. ALC-0315 in vivo transfection efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Clinically Validated Ionizable Lipids for In Vivo mRNA Delivery: ALC-0315 vs. SM-102

Abstract: The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight as the leading non-viral vector for nucleic acid delivery. At the heart of these formulations are ionizable lipids, whose pH-responsive nature is critical for mRNA encapsulation and endosomal escape. This guide provides an in-depth, objective comparison of the in vivo transfection efficiencies of two paramount ionizable lipids: ALC-0315 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate), a key component of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®), and SM-102 (Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate), the analogous lipid in the Moderna vaccine (Spikevax®). We synthesize data from multiple studies, detail the mechanistic principles, and provide a comprehensive protocol for researchers aiming to evaluate and select the optimal lipid for their therapeutic or vaccine development programs.

Introduction: The Central Role of Ionizable Lipids

Lipid nanoparticles are typically four-component systems comprising an ionizable lipid, a PEGylated lipid for stability, cholesterol as a structural aid, and a helper phospholipid.[1][2][3] The ionizable lipid is arguably the most critical component, engineered to solve the dual challenge of nucleic acid delivery:

  • Encapsulation: At a low pH (typically ~4.0) during the formulation process, the lipid's amine headgroup becomes protonated (cationic). This positive charge allows it to electrostatically complex with the negatively charged phosphate backbone of mRNA, driving the formation of the LNP core.[1][3][4]

  • Delivery & Release: At physiological pH (~7.4) in the bloodstream, the lipid is nearly neutral, reducing toxicity and preventing unwanted interactions.[2][5] Upon cellular uptake into the endosome, the internal pH drops to ~5.0-6.5. This acidic environment again protonates the ionizable lipid, which is thought to induce a structural change in the LNP, destabilize the endosomal membrane, and facilitate the release of the mRNA cargo into the cytoplasm for translation.[4][5][6]

ALC-0315 and SM-102 are structurally similar tertiary amine-containing lipids that share this pH-dependent functionality and have been clinically validated in billions of vaccine doses.[4] This guide delves into their comparative performance in vivo.

Molecular Profiles and Mechanistic Implications

Both ALC-0315 and SM-102 possess a tertiary amine headgroup, biodegradable ester linkages, and two hydrophobic tails. The primary structural difference lies in the length of the alkyl chains in the ester-linked tails (undecyloxy for ALC-0315 vs. decyloxy for SM-102). These subtle structural variations, along with the overall formulation, can influence the particle's pKa, surface charge, and interaction with biological components, ultimately affecting transfection efficiency.

A crucial step for in vivo liver targeting, the primary destination for intravenously administered LNPs, is the adsorption of Apolipoprotein E (ApoE) from the bloodstream.[7][8][9] The LNP-ApoE complex is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to receptor-mediated endocytosis.[7][10] The specific lipid composition can influence ApoE binding affinity and subsequent cellular uptake.[7][8]

LNP_Mechanism cluster_cell Hepatocyte LNP LNP with Neutral Lipid ApoE Apolipoprotein E (ApoE) LNP->ApoE LDLR LDLR Receptor ApoE->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Endosome Endosome (pH drops to 5.0-6.5) Endocytosis->Endosome Protonation Lipid Protonation & Membrane Fusion Endosome->Protonation Acidification Release mRNA Release Protonation->Release Endosomal Escape Translation mRNA Translation Release->Translation Protein Protein Translation->Protein Therapeutic Protein or Antigen Workflow cluster_prep Preparation cluster_qc Quality Control cluster_invivo In Vivo Evaluation cluster_analysis Analysis A1 Prepare Lipid-Ethanol & mRNA-Aqueous Solutions A2 Microfluidic Mixing A1->A2 A3 Dialysis vs. PBS A2->A3 B1 Measure Size & PDI (DLS) A3->B1 B2 Measure Encapsulation Efficiency (RiboGreen) A3->B2 C1 IV Tail Vein Injection in C57BL/6 Mice B2->C1 Proceed if EE > 90% C2 IP D-luciferin Injection C1->C2 C3 Anesthetize & Image (IVIS System) C2->C3 D1 Quantify Total Photon Flux from Region of Interest C3->D1 D2 Compare ALC-0315 vs. SM-102 D1->D2

References

Navigating the Cytotoxicity Landscape of Cationic Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of mRNA therapeutics, the delivery vehicle is as critical as the mRNA molecule itself. Cationic lipids, key components of lipid nanoparticles (LNPs), are instrumental in encapsulating and delivering mRNA into cells. However, their inherent positive charge, essential for complexing with negatively charged mRNA and interacting with cell membranes, can also lead to significant in vitro toxicity. This guide provides a comprehensive comparison of the toxicity profiles of different classes of cationic lipids, offering researchers, scientists, and drug development professionals the insights and methodologies needed to select the optimal delivery system for their applications.

The Double-Edged Sword: Understanding Cationic Lipid Toxicity

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting the two.[1][2] While essential for transfection, the cationic nature of these lipids is a primary driver of their cytotoxicity.[1][3] The toxicity of cationic lipids is not a monolithic entity; it is intricately linked to their molecular structure, including the nature of the headgroup, the linker bond, and the hydrophobic domains.[1][2][4]

The primary mechanisms of cationic lipid-induced cytotoxicity involve:

  • Membrane Disruption: The positive charge of cationic lipids facilitates strong electrostatic interactions with the negatively charged cell membrane. This can lead to membrane destabilization, altered fluidity, and in some cases, the formation of mixed micelles, ultimately resulting in membrane disruption and cell lysis.[5]

  • Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential (MMP) and impairing cellular respiration.[1]

  • Reactive Oxygen Species (ROS) Generation: The interaction of cationic lipids with cellular membranes can trigger the production of ROS, leading to oxidative stress and subsequent cellular damage.[1][6]

  • Apoptosis and Inflammation: Cationic lipids can activate pro-apoptotic and pro-inflammatory pathways, leading to programmed cell death and an inflammatory response.[1]

The following diagram illustrates the key pathways of cationic lipid-induced cytotoxicity.

Cytotoxicity_Mechanisms cluster_0 Cationic Lipid Nanoparticle cluster_1 Cellular Interactions & Toxicity Pathways LNP Cationic LNP Membrane Cell Membrane Interaction LNP->Membrane Endosome Endosomal Uptake LNP->Endosome Disruption Membrane Disruption Membrane->Disruption Electrostatic Interaction Inflammation Inflammatory Response Membrane->Inflammation Mitochondria Mitochondrial Accumulation ROS ROS Production Mitochondria->ROS MMP_Loss MMP Decrease Mitochondria->MMP_Loss Endosome->Mitochondria Cell_Death Cell Death Disruption->Cell_Death Apoptosis Apoptosis Induction ROS->Apoptosis Apoptosis->Cell_Death Inflammation->Cell_Death

Caption: Mechanisms of Cationic Lipid-Induced Cytotoxicity.

A Comparative Analysis of Cationic Lipid Classes

The toxicity of cationic lipids can be broadly categorized based on the nature of their headgroup: permanently cationic lipids and ionizable lipids.

Permanently Cationic Lipids: These lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DDA (dimethyldioctadecylammonium), possess a fixed positive charge regardless of the physiological pH.[7] While effective for gene delivery, their persistent positive charge can lead to higher toxicity due to strong, non-specific interactions with cellular components.[5][7]

Ionizable Lipids: In contrast, ionizable lipids have a pKa below neutral, meaning they are positively charged at an acidic pH (e.g., within an endosome) and neutral at physiological pH.[8][9][10] This pH-dependent charge significantly reduces their toxicity in systemic circulation while still enabling efficient mRNA encapsulation and endosomal escape.[8][9][10] The development of ionizable lipids, such as those used in the FDA-approved COVID-19 mRNA vaccines (e.g., ALC-0315 and SM-102), has been a major breakthrough in improving the safety profile of LNP-based therapies.[8][11]

Biodegradable Lipids: To further mitigate toxicity, biodegradable cationic lipids have been developed. These lipids contain cleavable bonds (e.g., ester bonds) in their structure, allowing them to be broken down into less toxic byproducts within the cell.[5][10] This enhanced clearance reduces the potential for lipid accumulation and long-term side effects.[8]

The following table summarizes the in vitro toxicity of various cationic lipids based on published data.

Cationic LipidClassKey Structural FeaturesReported In Vitro ToxicityReference(s)
DOTAP Permanently CationicQuaternary ammonium headgroupHigher toxicity compared to ionizable lipids[5][12]
DDA Permanently CationicQuaternary ammonium headgroupGenerally considered toxic at higher concentrations[13]
CTAB Permanently CationicQuaternary ammonium headgroupHighly cytotoxic even at low concentrations[14]
DDAB Permanently CationicQuaternary ammonium headgroupLower cytotoxicity compared to CTAB[14]
CDA14 Permanently CationicQuaternary ammonium headgroupIC50 of 109.4 µg/mL in NCI-H460 cells[1]
CDO14 Permanently CationicTri-peptide headgroupIC50 of 340.5 µg/mL in NCI-H460 cells (less toxic than CDA14)[1]
DLin-MC3-DMA (MC3) IonizableTertiary amine headgroup, biodegradable ester bondsImproved tolerability compared to permanently charged lipids[5][8]
ALC-0315 IonizableTertiary amine headgroup, biodegradable ester bondsComponent of the Pfizer-BioNTech COVID-19 vaccine with a favorable safety profile[11]
SM-102 IonizableTertiary amine headgroup, biodegradable ester bondsComponent of the Moderna COVID-19 vaccine with a favorable safety profile[11]

Experimental Protocols for Assessing In Vitro Toxicity

To empirically determine and compare the cytotoxicity of different cationic lipid formulations, standardized in vitro assays are essential. The MTT and LDH assays are two of the most widely used methods.

Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the in vitro toxicity of cationic lipid-based mRNA delivery systems.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Prep_Cells 1. Seed Cells in 96-well Plate Prep_LNPs 2. Prepare Serial Dilutions of LNPs Treatment 3. Treat Cells with LNP Dilutions Prep_LNPs->Treatment Incubation 4. Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation Assay_Choice 5. Perform Cytotoxicity Assay Incubation->Assay_Choice MTT MTT Assay (Metabolic Activity) Assay_Choice->MTT Option A LDH LDH Assay (Membrane Integrity) Assay_Choice->LDH Option B Measurement 6. Measure Absorbance/Luminescence MTT->Measurement LDH->Measurement Analysis 7. Calculate Cell Viability (%) and IC50 Measurement->Analysis

Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Cells of interest (e.g., HEK293T, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Cationic lipid-mRNA LNP formulations

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with LNP Formulations:

    • Prepare serial dilutions of the LNP formulations in serum-free culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the LNP dilutions.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the cell viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Detailed Protocol: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[21][22] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[22]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Cationic lipid-mRNA LNP formulations

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Tiaris Biosciences)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with LNP formulations.

    • It is crucial to set up the following controls as per the kit manufacturer's instructions:[23]

      • Spontaneous LDH Release Control: Untreated cells to measure the background LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine the maximum releasable LDH.

      • Vehicle Control: Cells treated with the same vehicle used to dilute the LNPs.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.[22]

  • Absorbance Measurement:

    • Add the stop solution (if required by the kit) to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[22]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

    • Plot the percent cytotoxicity against the LNP concentration.

Conclusion and Future Perspectives

The in vitro toxicity of cationic lipids is a critical consideration in the development of safe and effective mRNA delivery systems. While permanently charged cationic lipids have historically been used, the field is progressively moving towards ionizable and biodegradable lipids to minimize cytotoxicity.[8][10] The choice of cationic lipid will ultimately depend on the specific application, balancing transfection efficiency with the acceptable level of toxicity.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different cationic lipid formulations. By understanding the mechanisms of toxicity and employing standardized assays, researchers can make informed decisions to advance the development of next-generation mRNA therapeutics with improved safety and efficacy. Future research will likely focus on the design of novel cationic lipids with even greater biocompatibility and targeted delivery capabilities to further enhance the therapeutic window of mRNA-based medicines.[24]

References

A Head-to-Head Comparison of Moderna (SM-102) and Pfizer (ALC-0315) LNP Platforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the delivery vehicle is as critical as the mRNA sequence itself. Lipid nanoparticle (LNP) platforms have emerged as the leading technology for protecting and delivering mRNA to target cells. The two most prominent examples are the LNP platforms utilized in the Moderna (Spikevax) and Pfizer-BioNTech (Comirnaty) COVID-19 vaccines, which are centered around the ionizable lipids SM-102 and ALC-0315, respectively.[1][2][3] This guide provides a detailed head-to-head comparison of these two LNP platforms, offering researchers, scientists, and drug development professionals a comprehensive understanding of their composition, performance characteristics, and the experimental methodologies used for their evaluation.

The Cornerstone of mRNA Delivery: Ionizable Lipids

The success of mRNA-LNP technology hinges on the ionizable lipid, a specialized cationic lipid that is the most critical component for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[3] These lipids are ingeniously designed to have a near-neutral charge at physiological pH, minimizing toxicity and non-specific interactions in circulation. However, upon endocytosis into the acidic environment of the endosome, they become protonated, acquiring a positive charge. This charge switch is pivotal for disrupting the endosomal membrane and releasing the mRNA payload into the cytoplasm for translation.

Structural Distinctions between SM-102 and ALC-0315

While both SM-102 and ALC-0315 are ionizable amino lipids, they possess distinct structural features that influence their behavior and the characteristics of the resulting LNPs. Both lipids share common structural motifs, including a tertiary amine headgroup, biodegradable ester linkages, and branched lipid tails.[4] The branched hydrocarbon chains are a key feature that optimizes the packing of the lipids within the nanoparticle.[4]

Recent studies have highlighted that SM-102 and ALC-0315 have branched ester chains in their lipid tails, a feature shown to enhance the functional delivery of mRNA.[5]

LNP Composition: More Than Just the Ionizable Lipid

While the ionizable lipid is the star player, the overall composition of the LNP is a finely tuned formulation of four key components, each with a specific role. The molar ratios of these lipids are critical for the stability, efficacy, and safety of the final product.

ComponentModerna (SM-102) LNPPfizer (ALC-0315) LNPFunction
Ionizable Cationic Lipid SM-102ALC-0315Encapsulates mRNA and facilitates endosomal escape.
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Forms a structural scaffold for the LNP.
Cholesterol CholesterolCholesterolStabilizes the LNP structure and modulates membrane fluidity.
PEGylated Lipid DMG-PEG2000ALC-0159Forms a hydrophilic layer on the LNP surface to increase circulation time and stability.
Molar Ratio (approx.) 50:10:38.5:1.546.3:9.4:42.7:1.6Dictates the overall structure and properties of the LNP.

Performance Showdown: In Vitro and In Vivo

Direct comparative studies of SM-102 and ALC-0315 LNP platforms have revealed nuanced differences in their performance.

In Vitro Transfection Efficiency

In vitro studies, often utilizing reporter genes like luciferase, provide a controlled environment to assess the fundamental ability of LNPs to deliver functional mRNA to cells. Multiple studies have indicated that SM-102-based LNPs tend to exhibit superior in vitro protein expression compared to their ALC-0315 counterparts across various cell lines.[5][6][7] For instance, in HEK293T cells, the SM-102 formulation resulted in the highest luciferase expression for both RNA and DNA payloads.[1] Another study found that while both SM-102 and ALC-0315 LNPs were efficiently taken up by cells, SM-102-based LNPs were superior in inducing protein expression.[5]

In Vivo Potency and Immunogenicity

Interestingly, the trend observed in vitro does not always directly translate to in vivo performance. Several studies have demonstrated that both SM-102 and ALC-0315 LNPs are highly potent and immunogenic in vivo, with often comparable efficacy.[1][5]

A study comparing three leading LNP formulations found that RNA-LNPs formulated with either SM-102 or ALC-0315 were the most potent and immunogenic following intramuscular injection in mice.[1] Another investigation revealed that while SM-102 showed higher protein expression in vitro, both SM-102 and ALC-0315 yielded almost identical protein expression levels in vivo.[5] In a mouse immunization study, a single dose of mRNA-LNPs containing either SM-102 or ALC-0315 resulted in a high production of intracellular cytokines by antigen-specific T cells, with no significant differences observed between the two.[5]

Biodistribution

The biodistribution of LNPs is a critical factor influencing both efficacy and safety. Following intramuscular injection, LNPs are expected to be taken up by cells at the injection site and drain to the lymph nodes to elicit an immune response. However, some systemic distribution can occur. A head-to-head comparison of the biodistribution of ALC-0315 and SM-102-based LNPs suggested that the ALC-0315-based particles may have increased hepatic tropism compared to the SM-102 formulation.[1]

Experimental Protocols for LNP Characterization and Evaluation

To ensure the quality and performance of mRNA-LNP formulations, a suite of analytical and functional assays is employed. Below are detailed, step-by-step methodologies for key experiments.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[8]

Workflow for LNP Formulation

LNP_Formulation cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification A Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixer (e.g., NanoAssemblr) A->Mixer Aqueous Stream B Organic Phase: Lipids (SM-102 or ALC-0315, DSPC, Cholesterol, PEG-lipid) in Ethanol B->Mixer Organic Stream Dialysis Dialysis (vs. PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA Mixer->Dialysis LNP Suspension Final_LNP Final LNP Product Dialysis->Final_LNP Purified LNPs

Caption: Microfluidic-based LNP formulation workflow.

Methodology:

  • Prepare the Aqueous Phase: Dissolve the mRNA transcript in a low pH buffer, typically 50 mM citrate buffer at pH 4.0.

  • Prepare the Organic Phase: Dissolve the ionizable lipid (SM-102 or ALC-0315), DSPC, cholesterol, and PEGylated lipid in absolute ethanol at the desired molar ratio.[9]

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., from Precision NanoSystems). Set the desired flow rate ratio (typically 3:1 aqueous to organic) and total flow rate to control LNP size.[8]

  • Purification: The resulting LNP suspension is then purified to remove the ethanol and unencapsulated mRNA. This is commonly achieved through dialysis against a physiological buffer like phosphate-buffered saline (PBS) at pH 7.4.[10][11]

Physicochemical Characterization

Workflow for LNP Characterization

LNP_Characterization cluster_dls Size and Polydispersity cluster_els Surface Charge cluster_ribogreen Encapsulation Efficiency LNP_Sample Purified LNP Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS ELS Electrophoretic Light Scattering (ELS) LNP_Sample->ELS RiboGreen Quant-iT RiboGreen Assay LNP_Sample->RiboGreen Size_PDI Particle Size (Z-average) Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential (mV) ELS->Zeta EE mRNA Encapsulation Efficiency (%) RiboGreen->EE

Caption: Key physicochemical characterization assays for LNPs.

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS) [12][13]

  • Dilute the purified LNP sample in PBS (pH 7.4) to an appropriate concentration (e.g., 0.1 mg/mL).[10]

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[8][10] Measurements are typically performed at 25°C.[10]

B. Zeta Potential by Electrophoretic Light Scattering (ELS) [10]

  • Dilute the purified LNP sample in deionized water or a low ionic strength buffer to minimize charge screening effects.[10]

  • Load the sample into a folded capillary cell.

  • Measure the electrophoretic mobility to determine the zeta potential using an ELS instrument.

C. mRNA Encapsulation Efficiency by Quant-iT RiboGreen Assay [10]

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[14] The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~485 nm, emission ~525 nm).[10]

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

In Vitro Transfection Efficiency Assay

This assay measures the ability of the LNPs to deliver functional mRNA that can be translated into a protein. A common approach is to use mRNA encoding a reporter protein like Firefly Luciferase.[14]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293T, HeLa) in a 96-well plate and allow the cells to adhere overnight.[14]

  • LNP Treatment: Dilute the mRNA-LNPs to various concentrations in complete cell culture medium and add to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for LNP uptake and protein expression.[14]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer. The light output is proportional to the amount of translated protein.

In Vivo Potency and Immunogenicity Studies

Animal models, typically mice, are used to assess the in vivo performance of mRNA-LNP vaccines.

Methodology:

  • Immunization: Inject mice intramuscularly with the mRNA-LNP vaccine formulation.[1]

  • In Vivo Imaging (for reporter genes): If using a reporter like luciferase, inject the substrate (e.g., D-luciferin) and image the mice at different time points using an in vivo imaging system (IVIS) to monitor the location and intensity of protein expression.[1]

  • Immunogenicity Assessment: At specified time points post-immunization, collect blood samples to measure antigen-specific antibody titers (e.g., by ELISA). Spleens can also be harvested to assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).[1]

Conclusion: A Tale of Two Lipids

The Moderna (SM-102) and Pfizer (ALC-0315) LNP platforms represent the pinnacle of current mRNA delivery technology. While they share a common architectural framework, the subtle structural differences in their proprietary ionizable lipids lead to nuanced variations in their performance profiles. SM-102-based LNPs often demonstrate superior protein expression in vitro, whereas both platforms exhibit robust and comparable potency and immunogenicity in vivo.

For researchers in the field, the choice between these or other novel ionizable lipids will depend on the specific application, desired biodistribution, and the balance between efficacy and tolerability. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical delivery systems, enabling the continued advancement of mRNA-based medicines.

References

A Comparative Biodistribution Study of SM-102 and ALC-0315 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the rapid development and deployment of mRNA-based COVID-19 vaccines.[1] At the core of these delivery vehicles are ionizable cationic lipids, which are pivotal for encapsulating the nucleic acid payload and facilitating its delivery into target cells.[2][3] Among the most clinically advanced ionizable lipids are SM-102, utilized in Moderna's Spikevax vaccine, and ALC-0315, a key component of the Pfizer-BioNTech Comirnaty vaccine.[4][5]

Understanding the biodistribution of these LNPs is paramount for optimizing therapeutic efficacy and minimizing potential off-target effects.[6] The biodistribution profile, dictated largely by the physicochemical properties of the LNPs, determines which tissues and organs are exposed to the therapeutic payload. This guide provides a comparative analysis of the biodistribution of LNPs formulated with SM-102 and ALC-0315, supported by experimental data, to inform researchers in the rational design of LNP-based therapeutics.

The Central Role of Ionizable Lipids: SM-102 vs. ALC-0315

The efficacy of LNP-mediated mRNA delivery is intrinsically linked to the properties of its ionizable lipid component. These lipids are engineered to have a pKa that allows for a positive charge at an acidic pH, facilitating the encapsulation of negatively charged mRNA during formulation.[7] Upon entering the bloodstream, where the pH is neutral, these lipids become nearly neutral, which helps to reduce toxicity and prevent rapid clearance.[3] Once inside the cell, within the acidic environment of the endosome, the lipids regain their positive charge, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm for translation.[7]

While both SM-102 and ALC-0315 are designed to perform these essential functions, subtle differences in their chemical structures can influence the overall characteristics of the LNP, including its biodistribution.[8] For instance, molecular dynamics simulations suggest that the dual branched tails of ALC-0315 lead to a more dispersed lipid distribution compared to the tighter packing enabled by the single branched tail of SM-102.[8] These structural variations can impact how the LNPs interact with biological components, ultimately influencing their fate in the body.

Comparative Biodistribution Analysis

Following administration, LNPs are known to interact with serum proteins, most notably apolipoprotein E (ApoE), which can influence their uptake by various tissues.[9][10][11] The liver, with its fenestrated endothelium and high expression of lipoprotein receptors, is a primary site of accumulation for many LNP formulations.[10][12] However, the specific ionizable lipid used can modulate the extent and kinetics of this liver targeting, as well as distribution to other organs.

Studies in preclinical models have provided valuable insights into the comparative biodistribution of SM-102 and ALC-0315 LNPs. While both formulations show a predominant accumulation in the liver, there are noteworthy differences in their pharmacokinetic profiles and distribution to other tissues.[13]

A study comparing LNPs formulated with SM-102, ALC-0315, and other ionizable lipids found that the SM-102 formulation demonstrated superior mRNA protection in plasma, leading to a significantly higher bioavailability—approximately three-fold higher than the other lipids after subcutaneous injection in mice.[13] Conversely, ALC-0315 LNPs resulted in prolonged lipid exposure but lower mRNA plasma concentrations compared to SM-102 LNPs, regardless of the administration route.[13] Despite these pharmacokinetic differences, both SM-102 and ALC-0315 LNPs achieved comparable overall protein expression in tissues.[13]

In vivo imaging studies have corroborated these findings, showing that after intramuscular injection, both SM-102 and ALC-0315 LNPs lead to protein expression primarily at the injection site and in the liver.[4][14] However, some studies suggest that ALC-0315 LNPs may have a greater propensity for hepatic tropism compared to other formulations.[4]

Table 1: Summary of Comparative Biodistribution and Pharmacokinetic Properties

FeatureSM-102 LNPsALC-0315 LNPsReference(s)
Primary Site of Accumulation Liver, Injection SiteLiver, Injection Site[4][14]
Plasma Bioavailability (mRNA) HigherLower[13]
Plasma Lipid Exposure ShorterProlonged[13]
Overall Protein Expression HighHigh[13][15]
Hepatic Tropism PronouncedPotentially more pronounced[4]

Mechanisms Influencing Biodistribution

The observed differences in the biodistribution of SM-102 and ALC-0315 LNPs can be attributed to a combination of factors:

  • Interaction with Serum Proteins: The specific chemical structure of the ionizable lipid can influence the composition of the protein corona that forms around the LNP in the bloodstream.[11] This protein corona, particularly the binding of ApoE, is a key determinant of liver uptake via the low-density lipoprotein receptor (LDLR).[10][11]

  • Physicochemical Properties: Factors such as particle size and the pKa of the ionizable lipid can affect LNP stability and circulation time.[6][16] While both SM-102 and ALC-0315 LNPs are formulated to have similar sizes (typically 70-100 nm), even minor variations can impact their biodistribution.[15]

  • Route of Administration: The route of administration significantly impacts biodistribution. Intramuscular injections, as used for vaccines, result in a depot at the injection site with subsequent systemic distribution, primarily to the liver.[6][17] In contrast, intravenous administration leads to more rapid and widespread systemic distribution, with a strong predilection for the liver.[18]

Experimental Methodologies for Biodistribution Studies

A robust assessment of LNP biodistribution is crucial for preclinical development. A typical workflow involves the following steps:

1. LNP Formulation and Characterization:

  • LNPs are formulated by mixing an ethanol phase containing the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) with an aqueous phase containing the mRNA.[19]

  • Characterization includes measuring particle size and polydispersity index (PDI) by dynamic light scattering (DLS), and determining mRNA encapsulation efficiency.[20]

2. In Vivo Administration:

  • The LNP formulation is administered to a suitable animal model, typically mice or rats, via the desired route (e.g., intramuscular, intravenous).[19][21]

3. Sample Collection and Analysis:

  • At predetermined time points, blood, organs, and tissues are collected.[6]

  • The concentration of the LNP components (lipids and/or mRNA) in the collected samples is quantified using techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[17]

4. Reporter Gene Expression Analysis:

  • To assess functional delivery, a reporter gene (e.g., luciferase or a fluorescent protein) is encapsulated in the LNPs.[17][18]

  • Protein expression in various organs can be visualized and quantified using in vivo imaging systems (IVIS) for bioluminescence or fluorescence.[20][21]

Biodistribution_Workflow cluster_prep LNP Preparation cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis Formulation Microfluidic Mixing (Ethanol & Aqueous Phases) Characterization Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration Animal Model Administration (e.g., IM, IV) Characterization->Administration Imaging In Vivo Imaging (IVIS) (Reporter Gene Expression) Administration->Imaging Collection Tissue & Blood Collection Imaging->Collection Quantification LC-MS/MS Quantification (Lipid & mRNA Levels) Collection->Quantification Data Data Analysis & Interpretation Quantification->Data

Caption: Workflow for a typical LNP biodistribution study.

Conclusion and Future Perspectives

Both SM-102 and ALC-0315 have proven to be highly effective ionizable lipids for the clinical application of mRNA therapeutics. While their biodistribution profiles share the common feature of significant liver accumulation, they exhibit distinct pharmacokinetic properties that can be leveraged for different therapeutic applications. The higher plasma bioavailability of mRNA with SM-102 LNPs might be advantageous for applications requiring rapid and high levels of protein expression. In contrast, the prolonged lipid exposure seen with ALC-0315 LNPs could be explored for sustained delivery applications.

Future research will likely focus on developing novel ionizable lipids and LNP formulations with more targeted biodistribution profiles to enhance therapeutic efficacy and minimize potential side effects. Strategies such as incorporating targeting ligands or modifying the physicochemical properties of LNPs are being actively explored to achieve delivery to tissues beyond the liver. A thorough understanding of the biodistribution of existing platforms like SM-102 and ALC-0315 LNPs provides a critical foundation for these future innovations.

References

A Comparative Guide to Evaluating the Adjuvant Effect of SM-102 in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Ionizable Lipid as a De Facto Adjuvant

The paradigm of mRNA vaccines has been revolutionized by the lipid nanoparticle (LNP) delivery system. Initially conceived as a simple vehicle to protect fragile mRNA and facilitate its entry into cells, the LNP has emerged as a critical component of the vaccine's immunogenicity, possessing inherent adjuvant properties. At the heart of this function lies the ionizable lipid, a specialized cationic lipid that is arguably the most crucial excipient in the formulation.

SM-102, the ionizable lipid central to Moderna's Spikevax COVID-19 vaccine, is a prime example of this technology.[1][2] Its structure is meticulously engineered not only for efficient mRNA encapsulation and release but also to stimulate the innate immune system, thereby shaping the subsequent adaptive response. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to evaluate the adjuvant effect of SM-102. We will achieve this through a direct comparison with ALC-0315, the ionizable lipid used in the Pfizer-BioNTech Comirnaty vaccine, providing the rationale behind experimental choices and detailed protocols for a comprehensive head-to-head analysis.[3][4]

Physicochemical Properties: The Structural Basis for Function

The adjuvant effect of an ionizable lipid is intrinsically linked to its chemical structure. Both SM-102 and ALC-0315 share key design features: a tertiary amine headgroup that can be protonated, biodegradable ester linkages, and multiple hydrophobic tails.

  • Ionizable Headgroup: The tertiary amine is the functional core. At physiological pH (~7.4), it remains largely neutral, minimizing toxicity and nonspecific interactions in circulation.[5][6] Upon endocytosis into the acidic environment of the endosome (pH ~5.0-6.5), the amine becomes protonated, acquiring a positive charge.[1][6] This charge is critical for two reasons: it facilitates interaction with negatively charged endosomal lipids to disrupt the membrane, and it promotes the release of the negatively charged mRNA cargo into the cytoplasm—a mechanism often referred to as the 'proton sponge effect'.[5]

  • Biodegradable Linkers: The ester bonds in the lipid structure are susceptible to hydrolysis by cellular esterases.[6][7] This ensures the lipid is metabolized and cleared from the body, enhancing its safety profile for clinical use.

  • Hydrophobic Tails: The branched, multi-tail structure influences how the lipids pack within the nanoparticle and their ability to disrupt endosomal membranes for effective mRNA release.[7]

Below is a typical representation of an mRNA lipid nanoparticle.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Cross-Section cluster_legend Components core {mRNA Payload|Negatively charged mRNA strands} lipids Ionizable Lipid (SM-102 / ALC-0315) Helper Lipid (DSPC) Cholesterol PEG-Lipid lipids:f0->core Encapsulates & Releases mRNA lipids:f1->core Structural Integrity lipids:f2->core Stabilizes Membrane lipids:f3->lipids node1 Ionizable Lipid node2 Helper Lipid node3 Cholesterol node4 PEG-Lipid

Fig. 1: Schematic of an mRNA Lipid Nanoparticle (LNP).

Table 1: Comparative Properties of SM-102 and ALC-0315

PropertySM-102ALC-0315Reference(s)
Primary Use Moderna COVID-19 VaccinePfizer/BioNTech COVID-19 Vaccine[1][4]
Chemical Features Tertiary amine, biodegradable ester linkers, branched aliphatic tails.Tertiary amine, biodegradable ester linkers, two hydroxyl groups.[3]
Reported In Vivo Performance Higher mRNA delivery efficiency and antibody production in mice.Potent, but moderately lower delivery efficiency than SM-102 in some mouse studies.[3][8]

A Proposed Experimental Workflow for Comparative Adjuvant Evaluation

To rigorously compare the adjuvant effects of SM-102 and ALC-0315, a controlled, multi-faceted study is required. The following workflow outlines the critical steps from formulation to in-depth immunological analysis. The core principle is to maintain all other variables constant, ensuring that any observed differences in the immune response can be attributed to the ionizable lipid.

Fig. 2: Experimental workflow for comparing ionizable lipids.
Protocol 1: LNP-mRNA Formulation and Quality Control

Objective: To produce two batches of LNP-mRNA that are identical except for the ionizable lipid (SM-102 vs. ALC-0315).

Methodology:

  • Component Preparation:

    • Prepare an ethanol phase containing the lipid mixture. For each group, the molar ratio of components should be consistent (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).[3][9]

      • Group 1 (SM-102): Dissolve SM-102, DSPC, cholesterol, and PEG2000-DMG in ethanol.

      • Group 2 (ALC-0315): Dissolve ALC-0315, DSPC, cholesterol, and PEG2000-DMG in ethanol.

    • Prepare an aqueous phase containing the purified, capped, and tailed mRNA (encoding a model antigen like SARS-CoV-2 spike protein) in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the ethanol and aqueous phases at a defined flow rate ratio (e.g., 3:1 aqueous:ethanol). This rapid, controlled mixing triggers the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) using a tangential flow filtration (TFF) system. This step removes residual ethanol and non-encapsulated mRNA.

    • Concentrate the sample to the desired final concentration.

  • Quality Control (QC):

    • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size: 80-100 nm, PDI < 0.2.

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent. Target: >90%.

    • Zeta Potential: Measure to confirm a near-neutral surface charge at physiological pH.

Protocol 2: In Vivo Immunogenicity Assessment

Objective: To measure and compare the immune responses elicited by the SM-102 and ALC-0315 formulations in an animal model.

Methodology:

  • Animal Model: Use 8-week-old female BALB/c or C57BL/6 mice (n=6-8 per group).

  • Immunization Schedule: Administer a prime-boost regimen.

    • Day 0 (Prime): Inject 5-10 µg of LNP-mRNA intramuscularly (IM) into the hind limb.

    • Day 21 (Boost): Administer a second identical IM injection.

  • Sample Collection:

    • Collect blood via submandibular bleed on Day 20 (post-prime) and Day 35 (post-boost) to isolate serum for antibody analysis.

    • On Day 35, humanely euthanize the mice and harvest spleens for T-cell analysis.

Protocol 3: Analysis of Humoral and Cellular Immunity

Objective: To quantify and characterize the antibody and T-cell responses.

  • Antigen-Specific Antibody Titer (ELISA):

    • Coat 96-well plates with the recombinant target antigen (e.g., SARS-CoV-2 Spike protein).

    • Serially dilute mouse serum samples and add to the wells.

    • Detect bound antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse total IgG, IgG1, and IgG2a.

    • The ratio of IgG2a (associated with Th1 responses) to IgG1 (associated with Th2 responses) provides an initial indication of the immune polarization.[10][11]

  • Neutralizing Antibody (nAb) Assay:

    • Use a pseudovirus neutralization assay, which is safer and higher-throughput than working with live virus.[12][13]

    • Serially dilute heat-inactivated serum and incubate with a known quantity of pseudovirus (e.g., VSV or lentivirus expressing the target antigen and a reporter like luciferase).

    • Add the serum-virus mixture to susceptible host cells (e.g., Vero E6).

    • After 24-48 hours, measure reporter gene expression (luciferase activity). The neutralizing titer (NT50) is the serum dilution that inhibits infection by 50%.[14]

  • Antigen-Specific T-Cell Response (ELISPOT):

    • Isolate splenocytes from harvested spleens.

    • Stimulate the cells in vitro with overlapping peptide pools covering the entire sequence of the target antigen.

    • Use an ELISPOT kit to quantify the number of cells secreting specific cytokines, primarily IFN-γ (Th1) and IL-4 (Th2).[11]

  • Cytokine Profile Analysis:

    • Culture splenocytes with the antigen peptides for 48-72 hours.

    • Collect the supernatant and analyze the concentration of a panel of cytokines (e.g., IFN-γ, IL-2, TNF-α for Th1; IL-4, IL-5, IL-10 for Th2) using a multiplex bead-based assay (e.g., Luminex).[15] This provides a comprehensive view of the T-helper cell polarization.

Data Interpretation: Connecting Lipid Structure to Immune Outcome

The data generated from these experiments will allow for a direct comparison of the adjuvant effects. Based on existing literature, one might expect to see the following trends.[3][8]

Table 2: Representative Comparative Data for Humoral Response (Day 35)

Parameter Formulation: SM-102 Formulation: ALC-0315 Expected Outcome
Total IgG Titer (Endpoint) 1:500,000 1:350,000 SM-102 may induce higher total antibody levels.
IgG2a/IgG1 Ratio 1.2 0.8 SM-102 may promote a stronger Th1 bias.

| Neutralizing Titer (NT50) | 1:4,500 | 1:3,000 | Higher functional antibody response with SM-102. |

Table 3: Representative Comparative Data for Cellular Response (Day 35)

Parameter Formulation: SM-102 Formulation: ALC-0315 Expected Outcome
IFN-γ SFU/10⁶ splenocytes 450 320 More IFN-γ-secreting T-cells with SM-102.
IFN-γ in supernatant (pg/mL) 2,200 1,500 Higher Th1 cytokine production with SM-102.

| IL-4 in supernatant (pg/mL) | 35 | 50 | Comparable or slightly lower Th2 cytokine levels. |

Causality and Interpretation:

  • A higher antibody and T-cell response from the SM-102 formulation would correlate with its reported superior efficiency in intramuscular mRNA delivery, leading to higher initial antigen expression.[3]

  • A higher IgG2a/IgG1 ratio and more IFN-γ production strongly indicate a Th1-polarized immune response.[10] This is highly desirable for vaccines against intracellular pathogens like viruses, as it promotes cellular immunity (cytotoxic T-lymphocytes) in addition to effective antibody production.[16] The specific mechanism by which LNPs induce this Th1 bias is an area of active research but is thought to involve specific innate signaling pathways.

Adjuvant_Mechanism cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell Adaptive Immune Priming LNP LNP-mRNA Uptake (Endocytosis) Endosome Endosome (Acidic pH) LNP->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Innate Innate Immune Sensing (e.g., TLRs) Endosome->Innate Translation Antigen Translation (e.g., Spike Protein) mRNA_Release->Translation MHC_I MHC Class I Presentation Translation->MHC_I MHC_II MHC Class II Presentation Translation->MHC_II CD8 Naive CD8+ T Cell MHC_I->CD8 Signal 1 CD4 Naive CD4+ T Cell MHC_II->CD4 Signal 1 Activation APC Activation (Upregulation of CD80/86) Innate->Activation Activation->CD8 Signal 2 (Co-stimulation) Activation->CD4 Signal 2 (Co-stimulation) CTL Cytotoxic T Lymphocyte (CTL) CD8->CTL Activation Th1 Helper T Cell (Th1) CD4->Th1 Differentiation Th1->CTL Help B_Cell B_Cell Th1->B_Cell Help for Antibody Production

Fig. 3: Adjuvant mechanism of LNP-mRNA in an Antigen Presenting Cell (APC).

Conclusion and Future Outlook

This guide outlines a robust framework for evaluating the adjuvant effect of the ionizable lipid SM-102. Through direct, controlled comparison with a relevant alternative like ALC-0315, researchers can dissect the contribution of the lipid component to the overall immunogenicity of an mRNA vaccine.

The evidence suggests that SM-102 is a highly potent component that not only ensures efficient mRNA delivery but also skews the immune response towards a favorable Th1 profile for antiviral defense.[3] While both SM-102 and ALC-0315 have proven exceptionally effective in clinical use, these preclinical comparative studies are vital. They provide the mechanistic insights necessary to rationally design the next generation of ionizable lipids, aiming for even greater potency, improved safety profiles, and the ability to precisely tailor the immune response for different therapeutic applications, from infectious diseases to oncology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe and compliant disposal of Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. As a key component in the formulation of lipid nanoparticles (LNPs) for advanced mRNA drug delivery, this ionizable cationic lipid is central to cutting-edge research.[1][2] However, its novel structure necessitates a rigorous, safety-first approach to waste management.

This document moves beyond a simple checklist. It provides the underlying scientific principles and regulatory context essential for ensuring the safety of your personnel, protecting the environment, and maintaining the integrity of your research operations. We will delve into a risk-based methodology, ensuring that every step is not just a procedure, but a self-validating component of your laboratory's safety culture.

Hazard Identification and Risk Assessment: Understanding the Compound

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be conducted based on its chemical structure and its use as a component in nanoparticle systems.

  • Chemical Family: This molecule is a tertiary amine and a long-chain ester. Cationic lipids, as a class, can be cytotoxic and may cause skin or eye irritation due to their positive charge and ability to interact with cell membranes.[3]

  • Physical Form: It is typically supplied as a liquid or waxy solid.

  • Nanoparticle Association: When used in LNP formulations, the resulting nanoparticles have unique physicochemical properties. The disposal of materials containing nanoparticles requires special consideration, as their environmental and toxicological profiles are often not fully understood.[4][5] All waste containing nanomaterials should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[4][6]

Given the lack of specific toxicity data, the Precautionary Principle must be applied. All waste streams containing this compound, in any concentration, should be treated as hazardous chemical waste. Under no circumstances should this chemical or its associated waste be disposed of down the drain or in regular trash. [4]

Regulatory Framework: The Foundation of Compliance

In the United States, laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Key principles that govern this process include:

  • Waste Identification: Generators are responsible for determining if their waste is hazardous.[9] Due to the compound's characteristics and lack of data, it is prudent to manage it as hazardous waste.

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in designated SAAs at or near the point of generation.[10][11] These areas have specific requirements for container management and labeling.

  • Container Management: Waste containers must be compatible with the chemical, kept securely closed, and properly labeled.[7][8][10]

Adherence to these regulations is not merely a legal obligation but a critical component of responsible scientific practice.

Step-by-Step Disposal Procedures: From Benchtop to Pickup

The proper disposal route depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.

Scenario A: Pure (Unused) Compound and Concentrated Solutions

This applies to expired raw material, residual amounts in original containers, or concentrated stock solutions (e.g., in ethanol).[12]

  • Container Selection: Use the original container if it is in good condition. If not, select a new, chemically compatible container with a secure, screw-top cap. Borosilicate glass or a suitable polyethylene container is recommended. Do not use foodstuff containers.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" . The label must also clearly state the full chemical name: "this compound" and list all components by percentage, including any solvents (e.g., "90% Ethanol, 10% ...").[10] Identify the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage: Place the sealed and labeled container in your designated SAA. Ensure it is segregated from incompatible chemicals, such as strong acids or oxidizing agents.

Scenario B: Dilute Aqueous Solutions and Process Waste

This includes waste from purification steps like tangential flow filtration (TFF) or dialysis. These processes often generate large volumes of aqueous waste with low concentrations of the lipid.[13]

  • Collection: Do not pour this waste down the drain. The environmental impact of cationic lipids is not well-characterized. Collect all aqueous waste streams in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a large-volume (e.g., 5-20 L) carboy made of a compatible plastic (e.g., HDPE).

  • Labeling: Label the carboy with "Hazardous Waste" and list all chemical constituents, including buffers and salts. State the estimated concentration of the lipid.

  • Storage: Store in the SAA. Due to the large volumes, plan for regular pickups with your institution's Environmental Health & Safety (EHS) office.

Scenario C: Contaminated Solid Waste

This category includes gloves, pipette tips, vials, centrifuge tubes, and bench paper contaminated with the lipid or LNP formulations.

  • Segregation: Collect all contaminated solid waste separately from regular lab trash.

  • Containment: Place the waste into a designated, leak-proof container lined with two heavy-duty plastic bags.[6][14] This is often a rigid, puncture-resistant box or pail.

  • Labeling: Label the container with "Hazardous Waste" and describe the contents (e.g., "Solid Lab Debris Contaminated with this compound").

  • Storage: Once the inner bags are full, seal them individually. Close the outer container and move it to the SAA for disposal.

Disposal Parameter Summary

The following table summarizes the critical disposal information for quick reference.

Waste FormRecommended ContainerKey Labeling RequirementsDisposal Method
Pure Compound / Concentrated Solution Original container or new, compatible glass/polyethylene bottle with screw cap."Hazardous Waste", Full Chemical Name, Solvent Name(s) & Percentages, Hazard Pictograms.Collect for professional hazardous waste disposal.
Dilute Aqueous Waste High-density polyethylene (HDPE) carboy."Hazardous Waste", Full Chemical Name & Estimated Concentration, Buffer/Salt Components.Collect for professional hazardous waste disposal. DO NOT DRAIN DISPOSE.
Contaminated Solid Waste Rigid, puncture-resistant container double-lined with heavy-duty plastic bags."Hazardous Waste", "Contaminated Lab Debris with...", List of Chemical Contaminants.Collect for professional hazardous waste disposal via incineration.[6]

Decision Workflow for Proper Disposal

To streamline the disposal process, use the following decision workflow. This ensures that all waste streams are correctly identified and managed from the point of generation.

Caption: Waste Disposal Decision Workflow for Heptadecan-9-yl 8-((...))octanoate.

Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS/Safety Officer: If available, consult the SDS for any solvents involved. Contact your institution's EHS or Safety Officer.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: For liquid spills, surround the area with absorbent pads or spill socks to prevent it from spreading.

  • Cleanup: Cover the spill with an absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use paper towels for large spills of flammable solvents. Work from the outside of the spill inward.

  • Disposal: Collect all cleanup materials in a heavy-duty plastic bag. This material is now hazardous waste. Seal the bag, label it clearly as "Spill Debris with..." and place it in the appropriate solid hazardous waste container in your SAA.[5]

By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operating protocols, you build a robust system of safety and responsibility. This not only protects your team and the environment but also upholds the highest standards of scientific integrity.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.